4-Anilino-4-oxobutanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-anilino-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c12-9(6-7-10(13)14)11-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTFGFGGLCMGYTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20144511 | |
| Record name | Succinanilic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20144511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102-14-7 | |
| Record name | 4-Anilino-4-oxobutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102-14-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Succinanilic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102147 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Succinanilic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56471 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Succinanilic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20144511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SUCCINANILIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4V0G8222E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Succinanilic Acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Abstract
Succinanilic acid, a derivative of succinic acid, is a versatile molecule with significant applications in organic synthesis and medicinal chemistry. This guide provides an in-depth exploration of its chemical properties, structure, synthesis, and reactivity. Furthermore, it delves into the burgeoning role of succinanilic acid and its derivatives as scaffolds and linkers in modern drug design and development, offering insights for researchers and scientists in the pharmaceutical field.
Introduction
Succinanilic acid, systematically known as 4-oxo-4-(phenylamino)butanoic acid, is a dicarboxylic acid monoamide.[1][2] Its structure, which combines a flexible four-carbon chain with an aromatic amide group, imparts a unique combination of properties that make it a valuable building block in various chemical syntheses. While its parent compound, succinic acid, is a well-known metabolic intermediate and a key player in the Krebs cycle, succinanilic acid itself has garnered interest for its own distinct chemical behavior and potential applications.[3][4]
In recent years, the pharmaceutical industry has witnessed a growing interest in modular drug design, where molecular scaffolds and linkers play a pivotal role in constructing complex therapeutic agents with tailored properties.[5][6] Succinanilic acid and its derivatives have emerged as promising candidates in this arena, finding utility in the development of novel enzyme inhibitors and as components of sophisticated drug delivery systems like antibody-drug conjugates (ADCs).[7][8][9] This guide aims to provide a comprehensive technical overview of succinanilic acid, from its fundamental chemical characteristics to its applications in the cutting-edge field of drug discovery.
Chemical Structure and Identification
The chemical structure of succinanilic acid is characterized by a succinic acid backbone where one of the carboxylic acid groups is converted to an anilide, an amide derived from aniline.
References
- 1. rsc.org [rsc.org]
- 2. talentchemicals.com [talentchemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Oxazolidinones as versatile scaffolds in medicinal chemistry - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Reversible and irreversible inhibitory activity of succinic and maleic acid derivatives on acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Postulated Mechanism of Action of N-Phenylsuccinamic Acid
Abstract
N-Phenylsuccinamic acid, a derivative of succinic acid, represents a molecule of interest within contemporary pharmacological research. While its definitive mechanism of action remains an active area of investigation, existing literature on structurally related compounds, including succinimide and other succinamic acid derivatives, provides a foundation for postulating its biological activities. This technical guide synthesizes the current understanding of N-Phenylsuccinamic acid, focusing on its chemical properties and proposing potential mechanisms of action grounded in the biological activities of analogous structures. We will explore potential enzyme inhibition and modulation of apoptotic pathways, supported by detailed experimental protocols for validation. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of N-Phenylsuccinamic acid.
Introduction to N-Phenylsuccinamic Acid
N-Phenylsuccinamic acid is a carboxylic acid derivative characterized by a phenyl group attached to the nitrogen atom of a succinamic acid moiety. Its chemical structure combines the features of both an aromatic amine and a dicarboxylic acid monoamide, conferring upon it specific physicochemical properties that may dictate its biological interactions.
The synthesis of N-Phenylsuccinamic acid is typically achieved through the reaction of succinic anhydride with aniline.[1] This straightforward synthesis allows for the generation of various derivatives by modifying the phenyl ring, offering a platform for structure-activity relationship (SAR) studies. The crystal structure of N-Phenylsuccinamic acid reveals specific conformations of its amide and carboxylic acid groups that are crucial for its molecular interactions.[1][2]
Postulated Mechanisms of Action
While direct experimental evidence elucidating the mechanism of action of N-Phenylsuccinamic acid is limited, we can infer potential pathways based on the activities of structurally similar compounds. The primary postulated mechanisms include enzyme inhibition and modulation of cellular signaling pathways, particularly those involved in apoptosis.
Enzyme Inhibition
A significant body of research points to the inhibitory effects of succinimide and succinic acid derivatives on various enzymes. This suggests that N-Phenylsuccinamic acid may also function as an enzyme inhibitor.
Derivatives of succinimide have been identified as competitive inhibitors of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine.[3] Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. The structural similarity of the succinimide ring within these inhibitors to the core structure of N-Phenylsuccinamic acid suggests a potential for AChE inhibition. The phenyl group of N-Phenylsuccinamic acid could play a role in binding to the active site of AChE.[4]
Succinic acid has been demonstrated to inhibit the activity of several cytochrome P450 enzymes, including CYP3A4, CYP2D6, and CYP2C9.[5][6] These enzymes are central to the metabolism of a vast array of drugs and endogenous compounds. Inhibition of CYP450 enzymes can lead to significant drug-drug interactions.[7] Given that N-Phenylsuccinamic acid is a derivative of succinic acid, it is plausible that it may also exhibit inhibitory effects on CYP450 isoforms.
Table 1: Inhibitory Activity of Succinic Acid on Human Cytochrome P450 Isoforms [5]
| CYP450 Isoform | IC50 (μM) | Type of Inhibition | Ki (μM) |
| CYP3A4 | 12.82 | Non-competitive | 6.18 |
| CYP2D6 | 14.53 | Competitive | 7.40 |
| CYP2C9 | 19.60 | Competitive | 9.48 |
Modulation of Apoptotic Pathways
Recent studies on succinamic acid derivatives have highlighted their potential to influence programmed cell death, or apoptosis. A notable example is α-hydroxy succinamic acid, which has been shown to induce apoptosis in human head and neck cancer cells.[8] This effect was attributed to the upregulation of pro-apoptotic genes such as p53 and Bax, and the downregulation of the anti-apoptotic gene survivin.[8]
The structural resemblance of N-Phenylsuccinamic acid to α-hydroxy succinamic acid suggests that it may share this pro-apoptotic activity. The phenyl group could potentially enhance this effect through various molecular interactions.
Diagram 1: Postulated Pro-Apoptotic Signaling Pathway of a Succinamic Acid Derivative
Caption: A potential signaling cascade initiated by a succinamic acid derivative leading to apoptosis in cancer cells.
Experimental Protocols for Mechanism of Action Elucidation
To validate the postulated mechanisms of action for N-Phenylsuccinamic acid, a series of targeted experiments are required. The following protocols provide a framework for these investigations.
Acetylcholinesterase (AChE) Inhibition Assay
This protocol is designed to determine if N-Phenylsuccinamic acid inhibits AChE activity.
Materials:
-
Acetylcholinesterase (from electric eel)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
N-Phenylsuccinamic acid
-
Phosphate buffer (pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of N-Phenylsuccinamic acid in a suitable solvent (e.g., DMSO) and create a series of dilutions in phosphate buffer.
-
In a 96-well plate, add 25 µL of each dilution of N-Phenylsuccinamic acid.
-
Add 50 µL of 3 mM DTNB solution to each well.
-
Add 25 µL of 0.22 U/mL AChE solution to each well and incubate for 15 minutes at 25°C.
-
Initiate the reaction by adding 25 µL of 15 mM ATCI solution to each well.
-
Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of N-Phenylsuccinamic acid and determine the IC50 value.
Diagram 2: Experimental Workflow for AChE Inhibition Assay
Caption: Step-by-step workflow for determining the acetylcholinesterase inhibitory activity of N-Phenylsuccinamic acid.
Apoptosis Induction Assay in Cancer Cell Lines
This protocol aims to assess the ability of N-Phenylsuccinamic acid to induce apoptosis in a relevant cancer cell line (e.g., a human oral squamous carcinoma cell line).
Materials:
-
Cancer cell line (e.g., SCC-4)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
N-Phenylsuccinamic acid
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
RNA extraction kit
-
qRT-PCR reagents and primers for p53, Bax, and survivin
Procedure:
-
Cell Viability (MTT Assay):
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of N-Phenylsuccinamic acid for 24, 48, and 72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.
-
Determine the IC50 value of N-Phenylsuccinamic acid.
-
-
Apoptosis Analysis (Annexin V/PI Staining):
-
Treat cells with N-Phenylsuccinamic acid at its IC50 concentration for 24 hours.
-
Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.
-
-
Gene Expression Analysis (qRT-PCR):
-
Treat cells with N-Phenylsuccinamic acid at its IC50 concentration for 24 hours.
-
Extract total RNA from the cells.
-
Synthesize cDNA from the RNA.
-
Perform qRT-PCR using specific primers for p53, Bax, survivin, and a housekeeping gene (e.g., GAPDH).
-
Analyze the relative gene expression levels.
-
Conclusion and Future Directions
The exploration of N-Phenylsuccinamic acid's mechanism of action is still in its nascent stages. However, by drawing parallels with structurally related compounds, we can formulate credible hypotheses centered on enzyme inhibition and the modulation of apoptotic pathways. The experimental protocols outlined in this guide provide a clear path for researchers to systematically investigate these potential mechanisms.
Future research should focus on a broader screening of N-Phenylsuccinamic acid and its derivatives against a panel of enzymes and cancer cell lines. Elucidating the precise molecular targets and signaling pathways will be crucial in unlocking the therapeutic potential of this class of compounds. Further investigations into its pharmacokinetic and pharmacodynamic properties will also be essential for its development as a potential therapeutic agent.
References
- 1. N-Phenylsuccinamic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Phenyl-succinamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Reversible and irreversible inhibitory activity of succinic and maleic acid derivatives on acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Succinic acid inhibits the activity of cytochrome P450 (CYP450) enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Pharmacokinetic study on the interaction between succinic acid and irbesartan in rats and its potential mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of Succinamic Acid Derivative on the Growth Kinetics and Induction of Apoptosis in a Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Spectroscopic Guide to Butanedioic Acid Anilide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive analysis of the spectroscopic properties of butanedioic acid anilide, also known as N-phenylsuccinamic acid or succinanilic acid. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its structural features through spectroscopic analysis is paramount for its application and development. This document offers an in-depth exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles and supported by experimental evidence.
Introduction
Butanedioic acid anilide is a dicarboxylic acid monoamide derived from the reaction of succinic anhydride with aniline. Its structure incorporates both a carboxylic acid and an amide functional group, making it a versatile building block in organic synthesis. The presence of a phenyl ring and a flexible aliphatic chain imparts unique chemical and physical properties to the molecule, which can be elucidated through various spectroscopic techniques. This guide will delve into the characteristic spectral signatures of butanedioic acid anilide, providing researchers with the necessary information for its identification, characterization, and quality control.
Molecular Structure and Synthesis
The structural formula of butanedioic acid anilide is C₁₀H₁₁NO₃, with a molecular weight of 193.20 g/mol . A common and efficient method for its synthesis involves the reaction of succinic anhydride with aniline in a suitable solvent like benzene. The reaction proceeds readily at elevated temperatures, yielding the product as a white solid which can be purified by recrystallization.
Experimental Protocol: Synthesis of Butanedioic Acid Anilide
-
Dissolve 10 grams of succinic anhydride in 30 ml of warm benzene in a round-bottom flask.
-
To this solution, add a mixture of 9 ml of aniline in 50 ml of benzene.
-
Heat the reaction mixture. The product, succinanilic acid, will precipitate as a white solid.
-
Cool the mixture to room temperature and then in an ice bath to maximize crystallization.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold benzene to remove any unreacted starting materials.
-
Dry the collected crystals. The purity of the product can be further enhanced by recrystallization from a suitable solvent such as benzene or ethanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For butanedioic acid anilide, both ¹H and ¹³C NMR provide critical information about its structure.
¹H NMR Spectroscopy
The ¹H NMR spectrum of butanedioic acid anilide is expected to show distinct signals for the aromatic protons, the amide proton, and the methylene protons of the succinic acid moiety.
Predicted ¹H NMR Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.0 | Singlet (broad) | 1H | Carboxylic acid proton (-COOH) |
| ~10.0 | Singlet | 1H | Amide proton (-NH-) |
| ~7.6 | Doublet | 2H | Aromatic protons (ortho to -NH) |
| ~7.3 | Triplet | 2H | Aromatic protons (meta to -NH) |
| ~7.0 | Triplet | 1H | Aromatic proton (para to -NH) |
| ~2.6 | Triplet | 2H | Methylene protons (-CH₂-CO-) |
| ~2.5 | Triplet | 2H | Methylene protons (-CH₂-COOH) |
Interpretation:
-
The aromatic protons on the phenyl ring typically appear in the region of 7.0-7.6 ppm. The protons ortho to the electron-donating amide group will be the most deshielded.
-
The amide proton signal is expected to be a singlet around 10.0 ppm and may be broad due to quadrupole effects of the nitrogen atom and chemical exchange. A study has reported the amide proton chemical shift to be around 4.9 ppm, and this can be pH-dependent.[1]
-
The two methylene groups of the succinic acid moiety are diastereotopic and will appear as two distinct triplets, each integrating to two protons. The methylene group adjacent to the amide carbonyl will be slightly downfield compared to the one adjacent to the carboxylic acid group.
-
The carboxylic acid proton is highly deshielded and will appear as a broad singlet at a very downfield chemical shift, typically above 12 ppm.
Experimental Protocol: ¹H NMR Spectroscopy
-
Dissolve approximately 5-10 mg of the purified butanedioic acid anilide in about 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Place the NMR tube in the spectrometer.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and determine the chemical shifts relative to a reference standard (e.g., tetramethylsilane, TMS).
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in butanedioic acid anilide will give a distinct signal.
Predicted ¹³C NMR Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~174.0 | Carboxylic acid carbonyl carbon (-COOH) |
| ~171.0 | Amide carbonyl carbon (-CONH-) |
| ~139.0 | Aromatic carbon (ipso- to -NH) |
| ~129.0 | Aromatic carbons (meta- to -NH) |
| ~123.0 | Aromatic carbon (para- to -NH) |
| ~119.0 | Aromatic carbons (ortho- to -NH) |
| ~31.0 | Methylene carbon (-CH₂-CO-) |
| ~29.0 | Methylene carbon (-CH₂-COOH) |
Interpretation:
-
The two carbonyl carbons will be the most downfield signals, with the carboxylic acid carbonyl appearing at a slightly higher chemical shift than the amide carbonyl.
-
The aromatic carbons will resonate in the 110-140 ppm region. The carbon atom directly attached to the nitrogen will be deshielded, while the ortho and para carbons will be shielded due to the electron-donating effect of the amide group.
-
The two methylene carbons will appear in the aliphatic region, with the carbon adjacent to the amide carbonyl being slightly more deshielded.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Prepare the sample as described for ¹H NMR spectroscopy, ensuring a sufficient concentration for ¹³C NMR (typically 20-50 mg in 0.7 mL of solvent).
-
Acquire the ¹³C NMR spectrum using a standard proton-decoupled pulse sequence.
-
Process the data similarly to the ¹H NMR spectrum.
-
Determine the chemical shifts of the carbon signals.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-2400 | Broad | O-H stretch of the carboxylic acid |
| ~3300 | Medium | N-H stretch of the amide |
| ~3050 | Weak | Aromatic C-H stretch |
| ~2950 | Weak | Aliphatic C-H stretch |
| ~1710 | Strong | C=O stretch of the carboxylic acid |
| ~1660 | Strong | C=O stretch of the amide (Amide I band) |
| ~1600, ~1500 | Medium | Aromatic C=C stretches |
| ~1540 | Medium | N-H bend of the amide (Amide II band) |
| ~1400 | Medium | O-H bend of the carboxylic acid |
| ~1250 | Strong | C-N stretch of the amide |
| ~920 | Broad | O-H bend (out-of-plane) of the carboxylic acid dimer |
| 750, 690 | Strong | C-H out-of-plane bending of the monosubstituted benzene ring |
Interpretation:
-
A very broad absorption band in the region of 3400-2400 cm⁻¹ is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.
-
The N-H stretching vibration of the secondary amide will appear as a single peak around 3300 cm⁻¹.
-
Two strong carbonyl stretching bands will be observed: one for the carboxylic acid (around 1710 cm⁻¹) and another for the amide (Amide I band, around 1660 cm⁻¹).
-
The presence of the aromatic ring is confirmed by the C=C stretching vibrations in the 1600-1500 cm⁻¹ region and the strong C-H out-of-plane bending bands characteristic of a monosubstituted benzene ring.
-
The Amide II band, resulting from N-H bending and C-N stretching, is expected around 1540 cm⁻¹.
Experimental Protocol: IR Spectroscopy
-
Prepare a solid sample for analysis, typically as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
For a KBr pellet, mix a small amount of the sample with dry KBr powder and press it into a transparent disk.
-
For ATR, place a small amount of the solid sample directly onto the ATR crystal.
-
Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Identify and label the characteristic absorption bands.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its structural elucidation.
Predicted Mass Spectrum Data (Electron Ionization - EI)
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 193, corresponding to the molecular weight of butanedioic acid anilide.
-
Key Fragmentation Pathways:
-
Loss of H₂O (m/z = 175): Dehydration from the carboxylic acid group.
-
Loss of COOH (m/z = 148): Loss of the carboxyl radical.
-
Cleavage of the amide bond: This can lead to several fragments:
-
Aniline fragment (m/z = 93): C₆H₅NH₂⁺
-
Acylium ion (m/z = 100): [OC-CH₂-CH₂-COOH]⁺
-
-
McLafferty Rearrangement: A characteristic fragmentation for carbonyl compounds with a γ-hydrogen. This could lead to the formation of a fragment at m/z = 121 (aniline + C=O) and a neutral ethene molecule.
-
Fragmentation Diagram
Caption: Predicted major fragmentation pathways of butanedioic acid anilide in EI-MS.
Experimental Protocol: Mass Spectrometry
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas or liquid chromatography.
-
Ionize the sample using an appropriate method (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).
-
Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Record the mass spectrum, showing the relative abundance of ions as a function of their mass-to-charge ratio (m/z).
-
Identify the molecular ion peak and propose structures for the major fragment ions.
Conclusion
The spectroscopic data presented in this guide provide a detailed and comprehensive characterization of butanedioic acid anilide. The combination of NMR, IR, and Mass Spectrometry allows for the unambiguous identification and structural elucidation of this compound. The provided experimental protocols serve as a practical reference for researchers working with this molecule. A thorough understanding of its spectroscopic properties is essential for ensuring the quality and purity of the compound in research and development settings, particularly in the fields of medicinal chemistry and materials science.
References
"crystal structure of 4-Anilino-4-oxobutanoic acid"
An In-Depth Technical Guide to the Crystal Structure of 4-Anilino-4-oxobutanoic Acid
Authored by a Senior Application Scientist
Foreword
For researchers, scientists, and professionals in drug development, a profound understanding of the molecular architecture of a compound is paramount. The solid-state structure, governed by the intricacies of its crystal lattice, dictates a multitude of physicochemical properties crucial for its application, from solubility and stability to bioavailability. This guide provides a comprehensive technical overview of the crystal structure of this compound, a molecule of significant interest due to its role as a primary metabolite of the histone deacetylase inhibitor, Vorinostat (Suberoylanilide Hydroxamic Acid). Our exploration will be grounded in experimental data, offering insights into its synthesis, crystallization, and the nuanced details of its three-dimensional arrangement.
Synthesis and Crystallization: From Precursors to Single Crystals
The synthesis of this compound, also known as Succinanilic acid or N-Phenylsuccinamic acid, is a well-established process. The most common and efficient method involves the reaction of succinic anhydride with aniline.
Experimental Protocol: Synthesis
A robust and reproducible protocol for the synthesis of this compound is as follows:
-
Dissolution of Reactants: In a round-bottom flask, dissolve 10 grams of succinic anhydride in 30 ml of warm benzene.
-
Addition of Aniline: While heating the solution, add a mixture of 9 ml of aniline in 50 ml of benzene. The reaction is typically rapid, with the product precipitating as a white solid.[1]
-
Reaction Completion and Cooling: Stir the resulting mixture for approximately one hour at room temperature to ensure the completion of the reaction. Subsequently, cool the mixture.
-
Purification - Acid Wash: To remove any unreacted aniline, treat the mixture with dilute hydrochloric acid.
-
Purification - Water Wash: Filter the resulting solid N-phenylsuccinamic acid under suction and wash it thoroughly with water to eliminate any remaining succinic anhydride and succinic acid.[2]
-
Isolation: Collect the crystals by filtration, wash with a small amount of benzene, and allow them to dry. The crude product can be further purified by recrystallization.
Experimental Protocol: Crystallization for X-ray Diffraction
To obtain single crystals of high quality suitable for X-ray diffraction analysis, a slow evaporation method is employed:
-
Recrystallization: The synthesized and purified this compound is recrystallized from ethanol to achieve a constant melting point, a key indicator of purity.
-
Slow Evaporation: A saturated solution of the purified compound in ethanol is prepared.
-
Crystal Growth: The solution is allowed to evaporate slowly at room temperature. Over time, prism-like colorless single crystals will form.[2]
The rationale behind this two-step process is to first synthesize the compound in high yield and then to carefully control the crystallization conditions to obtain well-ordered single crystals, which are essential for accurate X-ray diffraction studies.
Synthesis and Crystallization Workflow
Caption: Workflow for the synthesis and crystallization of this compound.
The Crystal Structure of this compound
The determination of the crystal structure of this compound through single-crystal X-ray diffraction provides invaluable insights into its molecular conformation and intermolecular interactions in the solid state.
Crystallographic Data
The crystallographic parameters for this compound are summarized in the table below.
| Parameter | Value |
| Chemical Formula | C₁₀H₁₁NO₃ |
| Molecular Weight | 193.20 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a | 4.986 (1) Å |
| b | 25.108 (4) Å |
| c | 7.895 (2) Å |
| β | 103.18 (2)° |
| Volume | 962.3 (3) ų |
| Z | 4 |
| Radiation | Mo Kα |
| Temperature | 293 K |
Data sourced from Gowda et al. (2011).[2]
Molecular Conformation
In the crystalline state, the molecule adopts a specific conformation. The N-H and C=O bonds within the amide group are in an anti conformation relative to each other.[2] Furthermore, the amide oxygen atom and the carbonyl oxygen atom of the carboxylic acid group are also in an anti conformation with respect to the adjacent methylene (-CH₂) groups.[2] In contrast, the C=O and O-H bonds of the carboxylic acid functional group are in a syn position to each other.[2]
Intermolecular Interactions and Crystal Packing
The crystal packing of this compound is dominated by a network of intermolecular hydrogen bonds. Specifically, N-H···O and O-H···O hydrogen bonds link the molecules together, forming infinite chains that extend along the a-axis of the crystal lattice.[2] This hydrogen bonding motif is a key factor in the stability of the crystal structure.
Visualization of the Hydrogen Bonding Network
Caption: Hydrogen bonding interactions forming infinite chains in the crystal lattice.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | Succinanilic acid, N-Phenylsuccinamic acid |
| CAS Number | 102-14-7 |
| Molecular Formula | C₁₀H₁₁NO₃ |
| Molecular Weight | 193.20 g/mol |
| Appearance | White crystalline solid |
| Melting Point | 150°C |
| pKa | 4.69 at 25°C |
| Solubility | Soluble in alcohol, ether, and hot water. Decomposes slightly in boiling water. |
Significance in Drug Development
The primary significance of this compound in the field of drug development stems from its identity as a metabolite of Vorinostat. Understanding the structure and properties of this metabolite is crucial for several reasons:
-
Pharmacokinetics: The metabolic pathway of a drug influences its absorption, distribution, metabolism, and excretion (ADME) profile. Characterizing the metabolites is essential for a complete pharmacokinetic understanding.
-
Toxicity and Efficacy: Metabolites can have their own biological activity, which may contribute to the therapeutic effect or potential toxicity of the parent drug.
-
Drug Design: Knowledge of the metabolic fate of a drug can inform the design of new analogues with improved pharmacokinetic properties or reduced metabolic liabilities.
Conclusion
The crystal structure of this compound reveals a well-defined molecular conformation and a robust hydrogen-bonding network that dictates its solid-state properties. For researchers in medicinal chemistry and drug development, this detailed structural information, coupled with a clear understanding of its synthesis and physicochemical characteristics, provides a solid foundation for further investigations into its biological role and potential applications. The insights presented in this guide underscore the importance of solid-state chemistry in the broader context of pharmaceutical sciences.
References
The Solubility Profile of Succinanilic Acid: A Comprehensive Technical Guide for Researchers
Foreword: Navigating the Solubility Landscape
Physicochemical Characteristics of Succinanilic Acid
A foundational understanding of a molecule's intrinsic properties is paramount to predicting and interpreting its solubility. Succinanilic acid is a dicarboxylic acid monoamide with a structure that imparts both hydrophilic and lipophilic characteristics.
-
Chemical Structure: C₁₀H₁₁NO₃
-
Molecular Weight: 193.20 g/mol [1]
-
Melting Point: 150 °C[1]
-
pKa: 4.69 (at 25 °C)[1]
The presence of a carboxylic acid group (-COOH), an amide linkage (-CONH-), and a phenyl ring gives succinanilic acid a moderately polar character. The carboxylic acid group can donate a hydrogen bond and ionize at appropriate pH, while the amide group can participate in hydrogen bonding as both a donor and an acceptor. The phenyl group contributes to its nonpolar character, influencing its solubility in organic solvents.
Theoretical Framework of Solubility
The dissolution of a solid solute, such as succinanilic acid, in a liquid solvent is a complex process governed by the interplay of intermolecular forces. The adage "like dissolves like" provides a useful, albeit simplified, starting point. A more nuanced understanding requires consideration of the following:
-
Solute-Solvent Interactions: For dissolution to occur, the energy released from the formation of solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute (lattice energy) and solvent-solvent interactions. These interactions can be categorized as:
-
Hydrogen Bonding: The carboxylic acid and amide groups of succinanilic acid can form strong hydrogen bonds with protic solvents like water and alcohols.
-
Dipole-Dipole Interactions: Polar aprotic solvents, such as acetone, can interact with the polar functionalities of the molecule.
-
Van der Waals Forces (London Dispersion Forces): The phenyl ring and the aliphatic backbone of succinanilic acid will interact with nonpolar solvents through these weaker forces.
-
-
Effect of Temperature: The solubility of most solid compounds, including succinanilic acid, in liquid solvents increases with temperature. This is because the dissolution process is often endothermic, meaning it absorbs heat. According to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards the dissolution of more solid.
-
Effect of pH: As a carboxylic acid with a pKa of 4.69, the solubility of succinanilic acid in aqueous solutions is highly dependent on pH.[1] At pH values below its pKa, the molecule will exist predominantly in its neutral, less soluble form. As the pH increases above the pKa, the carboxylic acid group will deprotonate to form the more soluble carboxylate anion.
Solubility of Succinanilic Acid in Various Solvents: A Qualitative and Illustrative Quantitative Overview
Qualitative data indicates that succinanilic acid is soluble in alcohol, ether, and boiling water (with some decomposition noted in the latter).[1][2] It is also soluble in warm benzene, a solvent used in its preparation.[2]
Illustrative Quantitative Solubility Data
Due to a lack of publicly available quantitative solubility data for succinanilic acid, the following table is provided for illustrative purposes only . It is intended to demonstrate how such data would be presented and to highlight the expected trends based on the physicochemical properties of succinanilic acid and the nature of the solvents. Researchers are strongly encouraged to determine these values experimentally for their specific applications.
| Solvent | Solvent Type | Expected Solubility Trend at 25°C ( g/100 mL) | Rationale for Expected Trend |
| Water | Polar Protic | Low to Moderate | The carboxylic acid and amide groups can hydrogen bond with water, but the nonpolar phenyl group limits solubility. Solubility is expected to increase significantly with pH. |
| Methanol | Polar Protic | High | Methanol is a polar protic solvent that can effectively form hydrogen bonds with both the carboxylic acid and amide groups. |
| Ethanol | Polar Protic | High | Similar to methanol, ethanol is an excellent solvent for polar organic acids due to its hydrogen bonding capabilities. |
| Acetone | Polar Aprotic | Moderate to High | Acetone can act as a hydrogen bond acceptor for the carboxylic acid and amide protons and can engage in dipole-dipole interactions. |
| Ethyl Acetate | Moderately Polar | Low to Moderate | Ethyl acetate is a less polar solvent than acetone and has weaker hydrogen bond accepting capabilities. |
| Diethyl Ether | Weakly Polar | Low to Moderate | Ether can act as a hydrogen bond acceptor, but its overall low polarity limits its ability to solvate the polar functional groups of succinanilic acid. |
| Toluene | Nonpolar | Low | As a nonpolar aromatic solvent, toluene is not expected to be a good solvent for the polar succinanilic acid at room temperature, though solubility may increase with heating. |
| n-Hexane | Nonpolar | Very Low | The nonpolar nature of hexane makes it a poor solvent for polar compounds like succinanilic acid. |
Experimental Determination of Solubility: The Shake-Flask Method
The saturation shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[3] It is a robust and reliable technique that, when performed correctly, provides a thermodynamically accurate measure of solubility.
Principle
An excess amount of the solid compound is added to a known volume of the solvent. The mixture is then agitated at a constant temperature until equilibrium is reached, meaning the rate of dissolution equals the rate of precipitation. The saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute is determined using a suitable analytical method.
Experimental Protocol
-
Preparation:
-
Add an excess amount of finely powdered succinanilic acid to a series of glass vials or flasks. An excess is visually confirmed by the presence of undissolved solid throughout the experiment.
-
Pipette a precise volume of the desired solvent into each vial.
-
Seal the vials securely to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. It is advisable to perform a preliminary experiment to determine the time required to reach a stable concentration plateau.[4]
-
-
Sample Separation:
-
Once equilibrium is achieved, allow the vials to stand undisturbed in the temperature bath for a sufficient time to allow the excess solid to sediment.
-
Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) to remove any undissolved microparticles.[5] This step is critical to avoid overestimation of solubility.
-
-
Quantification:
-
Dilute the filtered saturated solution with a suitable solvent to bring the concentration within the linear range of the chosen analytical method.
-
Determine the concentration of succinanilic acid in the diluted sample using a validated analytical technique such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Diagram of the Shake-Flask Workflow
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Analytical Quantification of Succinanilic Acid
Accurate quantification of the dissolved succinanilic acid is crucial for obtaining reliable solubility data. Two common analytical techniques are suitable for this purpose.
UV-Vis Spectroscopy
-
Principle: Succinanilic acid, with its phenyl ring and carbonyl groups, absorbs ultraviolet (UV) light. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the analyte.
-
Methodology:
-
Determine the wavelength of maximum absorbance (λ_max) for succinanilic acid in the chosen solvent by scanning a dilute solution across a range of UV wavelengths.
-
Prepare a series of standard solutions of known concentrations of succinanilic acid.
-
Measure the absorbance of each standard at the λ_max to generate a calibration curve (Absorbance vs. Concentration).
-
Measure the absorbance of the diluted, saturated sample and use the calibration curve to determine its concentration.[5]
-
High-Performance Liquid Chromatography (HPLC)
-
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (in a column) and a mobile phase. For succinanilic acid, a reversed-phase HPLC method is typically suitable.
-
Methodology:
-
Develop an HPLC method using a C18 column and a mobile phase consisting of an aqueous buffer (e.g., phosphate buffer at a low pH to ensure the acid is in its neutral form) and an organic modifier like acetonitrile or methanol.[6]
-
Detection is typically performed using a UV detector set at a wavelength where succinanilic acid absorbs strongly.
-
Inject a series of standard solutions of known concentrations to generate a calibration curve (Peak Area vs. Concentration).
-
Inject the diluted, saturated sample and use the calibration curve to determine the concentration of succinanilic acid.
-
Factors Influencing Succinanilic Acid Solubility: A Deeper Dive
The Critical Role of pH
The ionization of the carboxylic acid group is a key determinant of the aqueous solubility of succinanilic acid. The Henderson-Hasselbalch equation describes the relationship between pH, pKa, and the ratio of the ionized (A⁻) and non-ionized (HA) forms of the acid.
pH = pKa + log([A⁻]/[HA])
As the pH of the aqueous medium increases above the pKa of 4.69, the equilibrium shifts towards the deprotonated, more polar, and thus more water-soluble carboxylate form. This principle is fundamental in designing formulation strategies for acidic drugs and intermediates.
References
"N-Phenyl-succinamic Acid biological activity screening"
An In-Depth Technical Guide to the Biological Activity Screening of N-Phenyl-succinamic Acid
Abstract
This technical guide provides a comprehensive framework for the systematic biological activity screening of N-Phenyl-succinamic Acid, a molecule belonging to a class of compounds known for a diverse range of pharmacological effects. Recognizing the potential of this chemical scaffold, we present a tiered, field-proven screening strategy designed for researchers, scientists, and drug development professionals. This document eschews a rigid, one-size-fits-all template, instead offering a logically structured narrative that explains the causality behind each experimental choice. The protocols herein are designed as self-validating systems, grounded in authoritative references to ensure technical accuracy and reproducibility. We will detail methodologies for assessing anticancer, anti-inflammatory, and antimicrobial activities, followed by mechanistic assays to elucidate the underlying molecular pathways. All experimental workflows and signaling pathways are visually represented through diagrams, and quantitative data is summarized in structured tables for clarity and ease of interpretation.
Introduction: The Rationale for Screening N-Phenyl-succinamic Acid
N-Phenyl-succinamic acid is a derivative of succinamic acid, characterized by a phenyl group attached to the amide nitrogen. This structural motif is present in a variety of compounds that have demonstrated significant biological activities. The parent structure, succinimide, and its derivatives are known to possess anticonvulsant, anti-inflammatory, antitumor, and antimicrobial properties[1]. The presence of the phenyl group can modulate the lipophilicity and electronic properties of the molecule, potentially influencing its interaction with biological targets.
The initial hypothesis for screening N-Phenyl-succinamic Acid is based on this chemical precedent. A systematic screening approach is therefore warranted to explore its therapeutic potential across several key areas of unmet medical need. This guide outlines a cost-effective and scientifically rigorous tiered screening cascade, beginning with broad primary screens and progressing to more focused secondary and mechanistic assays for active "hits."
A Tiered Approach to Biological Activity Screening
A hierarchical screening strategy is essential for the efficient evaluation of a novel compound. This approach prioritizes broad, high-throughput in vitro assays to identify initial areas of biological activity, followed by more complex and targeted assays to confirm and elucidate the mechanism of action.
References
The Genesis of an Anilide: A Technical History of Butanedioic Acid Anilide
Abstract
This technical guide provides a comprehensive exploration of the discovery and history of butanedioic acid anilide, a molecule at the confluence of dicarboxylic acid and aromatic amine chemistry. More than a simple chronicle, this document delves into the scientific milieu of the mid-19th century, a period of explosive growth in synthetic organic chemistry that set the stage for this compound's creation. We will examine the foundational work on amides and anilides, pinpoint the likely first synthesis of succinanilic acid and its corresponding anilide, and detail the evolution of its synthetic protocols. This guide is intended for researchers, scientists, and drug development professionals who seek to understand not only the "what" and "how" but also the "why" behind the scientific journey of this important chemical entity.
Introduction: A Tale of Two Moieties
Butanedioic acid anilide, known systematically as N-phenylbutanediamide or succinanilide, and its corresponding acid, succinanilic acid (4-oxo-4-(phenylamino)butanoic acid), represent a fascinating intersection of aliphatic and aromatic chemistry. The robust nature of the amide bond, linking a four-carbon dicarboxylic acid backbone to an aromatic amine, has made these and similar structures mainstays in the fine chemicals industry, with applications ranging from synthetic intermediates to components of bioactive molecules. To truly appreciate the utility of this compound, we must first journey back to its origins, to a time when the very rules of organic synthesis were being written.
The Dawn of Synthetic Organic Chemistry: A fertile ground for discovery
The mid-19th century was a period of profound transformation in the world of chemistry. The synthesis of urea by Friedrich Wöhler in 1828 had shattered the doctrine of vitalism, opening the floodgates for the laboratory creation of organic molecules. This era was characterized by a fervent drive to understand the structure and reactivity of organic compounds, with the burgeoning coal tar industry providing a rich palette of aromatic starting materials.[1][2]
The Rise of Aniline and the Anilide Linkage
Aniline, first isolated from the destructive distillation of indigo in 1826 by Otto Unverdorben, would become a cornerstone of this new chemical age.[1] Its true potential was unlocked in the 1840s and 1850s through the work of chemists like August Wilhelm von Hofmann and his student William Henry Perkin. Their investigations into the reactions of aniline led to the discovery of the first synthetic dye, mauveine, in 1856, and catalyzed the birth of the synthetic dye industry.[1][2]
Central to this explosion of color and chemical innovation was the formation of the anilide linkage—an amide bond between an acyl group and aniline. The pioneering work of the French chemist Charles Gerhardt in the 1850s on the synthesis of acid anhydrides and his subsequent development of the "theory of types" provided a systematic framework for understanding the formation of amides and anilides. Gerhardt's methods, involving the reaction of acid anhydrides or acid chlorides with amines, laid the theoretical and practical groundwork for the synthesis of a vast array of new organic compounds.
The First Synthesis: Unraveling the Historical Record
While a single, celebrated publication announcing the "discovery" of butanedioic acid anilide is not readily apparent in the historical record, a careful examination of the chemical literature of the mid-19th century points towards its likely origin. The systematic investigation of the reactions of dicarboxylic acids and their anhydrides with aniline was a logical extension of the work being done with simpler carboxylic acids.
The most probable first synthesis of succinanilic acid, the precursor to succinanilide, can be attributed to the direct reaction of succinic anhydride with aniline. This reaction, a nucleophilic acyl substitution, is a straightforward and high-yielding process that would have been well within the capabilities of chemists of that era.
The Logical Pathway to Discovery
The following diagram illustrates the logical progression from the foundational discoveries of the time to the synthesis of succinanilic acid:
Experimental Protocols: From Historical to Modern Synthesis
The enduring utility of butanedioic acid anilide and its derivatives is reflected in the numerous synthetic methods developed over the past century and a half.
The Classical Approach: Reaction of Succinic Anhydride and Aniline
This method, likely the one employed in its initial synthesis, remains a robust and widely used laboratory preparation.
Protocol:
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve succinic anhydride (1 equivalent) in a suitable solvent such as anhydrous tetrahydrofuran (THF) or dichloromethane (DCM).
-
Addition of Aniline: Slowly add aniline (1 equivalent) to the stirred solution. The reaction is often exothermic, and cooling in an ice bath may be necessary to control the temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Work-up and Isolation: Upon completion, the solvent is typically removed under reduced pressure. The resulting solid, succinanilic acid, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Synthesis of Succinanilide from Succinanilic Acid
The conversion of succinanilic acid to the neutral anilide (succinanilide) can be achieved through a second amidation reaction.
Protocol:
-
Activation of the Carboxylic Acid: The carboxylic acid group of succinanilic acid is first activated. This can be achieved by converting it to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), or by using a carbodiimide coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Reaction with Ammonia: The activated succinanilic acid is then reacted with a source of ammonia, such as ammonium hydroxide or ammonia gas, to form the second amide linkage.
-
Purification: The final product, succinanilide, is then purified by recrystallization or column chromatography.
The following diagram illustrates the workflow for the synthesis of succinanilide from succinic anhydride:
Characterization and Physicochemical Properties
The historical characterization of butanedioic acid anilide and succinanilic acid would have relied on classical methods such as melting point determination, elemental analysis, and qualitative chemical tests. Modern analytical techniques provide a much more detailed picture of these molecules.
| Property | Succinanilic Acid | Succinanilide |
| IUPAC Name | 4-oxo-4-(phenylamino)butanoic acid | N¹,N⁴-diphenylbutanediamide |
| Molecular Formula | C₁₀H₁₁NO₃ | C₁₆H₁₆N₂O₂ |
| Molar Mass | 193.19 g/mol | 268.31 g/mol |
| Appearance | White to off-white crystalline solid | White to off-white crystalline solid |
| Melting Point | Approximately 148-152 °C | Approximately 229-232 °C |
| Solubility | Sparingly soluble in cold water, soluble in ethanol and acetone | Insoluble in water, soluble in hot ethanol and acetic acid |
Historical and Modern Applications
While initially a subject of academic curiosity, the succinanilide framework has found application in various fields:
-
Dye Intermediates: In the late 19th and early 20th centuries, aniline derivatives were extensively explored as precursors for synthetic dyes. The reactivity of the aniline ring in succinanilide allowed for further chemical modifications to produce colored compounds.
-
Polymer Chemistry: The difunctional nature of succinic acid and the presence of the anilide group have made related structures candidates for incorporation into novel polymers, imparting specific thermal or mechanical properties.
-
Pharmaceutical and Agrochemical Research: The amide linkage is a key structural feature in many biologically active molecules. The succinanilide scaffold has been used as a building block in the synthesis of compounds with potential pharmacological or pesticidal activity.
Conclusion: A Legacy in a Molecule
The story of butanedioic acid anilide is a microcosm of the history of organic chemistry itself. Its genesis lies in the confluence of curiosity-driven research and the burgeoning industrial need for new materials in the 19th century. From its likely first synthesis in the laboratories of pioneering organic chemists to its continued relevance as a synthetic intermediate, this seemingly simple molecule encapsulates over 150 years of chemical progress. For the modern researcher, understanding this history provides not just a deeper appreciation for the compound itself, but also a valuable perspective on the enduring principles of chemical synthesis and discovery.
References
A Technical Guide to the Synthesis of 4-Anilino-4-oxobutanoic Acid Derivatives
This guide provides researchers, medicinal chemists, and drug development professionals with an in-depth technical overview of the synthesis, mechanism, and characterization of 4-anilino-4-oxobutanoic acid and its derivatives. Also known as N-arylsuccinamic acids, these compounds serve as crucial scaffolds and intermediates in medicinal chemistry, notably as precursors to anticonvulsant agents and as metabolites of histone deacetylase (HDAC) inhibitors like Vorinostat.[1]
Core Synthetic Strategy: Succinic Anhydride Ring-Opening
The most direct and widely employed method for synthesizing this compound derivatives is the nucleophilic ring-opening of succinic anhydride with a primary aromatic amine (aniline or a substituted aniline). This reaction is an example of nucleophilic acyl substitution, where the amine acts as the nucleophile, attacking one of the carbonyl carbons of the anhydride.
The reaction is typically rapid and exothermic.[2] The choice of solvent is critical to the reaction's success. Aprotic solvents such as benzene, chloroform, or tetrahydrofuran (THF) are commonly used to prevent the competing hydrolysis of succinic anhydride back to succinic acid.[3] However, for greener applications, synthesis in water at elevated temperatures (60-100°C) has been shown to be effective, offering high yields and simplified product isolation.[1]
Reaction Mechanism
The synthesis proceeds via a classical nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the aniline attacks one of the electrophilic carbonyl carbons of succinic anhydride. This forms a tetrahedral intermediate. The intermediate then collapses, leading to the cleavage of the C-O bond within the anhydride ring. A subsequent proton transfer from the nitrogen to the newly formed carboxylate anion yields the final N-arylsuccinamic acid product. The overall reaction is generally considered to be reaction-controlled rather than diffusion-controlled.[2]
Experimental Protocol: Synthesis of this compound
This protocol is a validated method for the synthesis of the parent compound, demonstrating the trustworthiness and replicability of the procedure.
Materials and Equipment:
-
Succinic Anhydride (10.0 g, 0.1 mol)
-
Aniline (9.1 mL, 9.3 g, 0.1 mol)
-
Anhydrous Benzene (80 mL)
-
Round-bottom flask (250 mL) with reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter flask
-
Dilute Hydrochloric Acid (e.g., 1 M HCl)
-
Deionized water
Step-by-Step Procedure:
-
Reagent Preparation: In a 250 mL round-bottom flask, dissolve 10.0 g of succinic anhydride in 30 mL of warm anhydrous benzene. In a separate beaker, prepare a solution of 9.1 mL of aniline in 50 mL of anhydrous benzene.[3]
-
Reaction: Heat the succinic anhydride solution and, while stirring, add the aniline solution. The reaction is rapid, and the this compound product will begin to precipitate as a white solid almost immediately.[3]
-
Reaction Completion & Cooling: Stir the mixture for one hour at room temperature to ensure the reaction goes to completion. After stirring, cool the mixture in an ice bath.[1]
-
Initial Filtration: Collect the precipitated white crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold benzene to remove soluble impurities.[3]
-
Workup (Purification): Transfer the crude solid to a beaker. To remove any unreacted aniline, wash the solid with dilute hydrochloric acid. Subsequently, wash the solid thoroughly with water to remove any unreacted succinic anhydride or succinic acid formed from hydrolysis.[1]
-
Final Filtration & Drying: Filter the purified solid under suction and allow it to air dry. For final purification, the product can be recrystallized from ethanol or benzene to yield fine, white needles.[1][3] The expected melting point is 150°C.[1][3]
Synthesis Workflow and Characterization
A successful synthesis requires a systematic workflow from reaction setup to final product validation.
Product Characterization
To confirm the identity and purity of the synthesized this compound derivatives, a suite of analytical techniques is employed.
-
Melting Point (MP): A sharp melting point, consistent with literature values (e.g., 150°C for the parent compound), indicates high purity.[1][3]
-
Infrared (IR) Spectroscopy: Key signals confirm the presence of required functional groups. Expected peaks include:
-
N-H stretch: A sharp peak around 3300-3400 cm⁻¹ for the secondary amide.
-
O-H stretch: A broad peak from 2500-3300 cm⁻¹ for the carboxylic acid.
-
C=O stretch (Amide I): A strong peak around 1650-1680 cm⁻¹.
-
C=O stretch (Carboxylic Acid): A strong peak around 1700-1730 cm⁻¹.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the carbon-hydrogen framework.
-
¹H NMR: Expect signals for the aromatic protons on the aniline ring (typically δ 7.0-7.6 ppm), a broad singlet for the amide N-H proton, two methylene groups (-CH₂-CH₂-) appearing as triplets or complex multiplets around δ 2.5-2.8 ppm, and a very broad singlet for the carboxylic acid O-H proton (often > δ 10 ppm).
-
¹³C NMR: Expect signals for the two distinct carbonyl carbons (amide and carboxylic acid) between δ 170-180 ppm, signals for the aromatic carbons, and signals for the two aliphatic methylene carbons.
-
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the expected molecular formula.
Impact of Substituents on Reaction Yield
The electronic nature of substituents on the aniline ring can significantly influence the nucleophilicity of the amine and, consequently, the reaction yield. A study by Kora et al. demonstrated the synthesis of various N-(substituted-phenyl)succinamic acids by reacting substituted anilines with succinic anhydride in dry benzene. The results highlight how different functional groups affect the outcome.
| Substituent on Aniline (R) | Product Name | Yield (%) |
| H | This compound | 85 |
| 2-CH₃ | 4-(2-Methylanilino)-4-oxobutanoic acid | 80 |
| 3-CH₃ | 4-(3-Methylanilino)-4-oxobutanoic acid | 82 |
| 4-CH₃ | 4-(4-Methylanilino)-4-oxobutanoic acid | 88 |
| 2-Cl | 4-(2-Chloroanilino)-4-oxobutanoic acid | 75 |
| 3-Cl | 4-(3-Chloroanilino)-4-oxobutanoic acid | 78 |
| 4-Cl | 4-(4-Chloroanilino)-4-oxobutanoic acid | 80 |
| 2-NO₂ | 4-(2-Nitroanilino)-4-oxobutanoic acid | 65 |
| 3-NO₂ | 4-(3-Nitroanilino)-4-oxobutanoic acid | 70 |
| 4-NO₂ | 4-(4-Nitroanilino)-4-oxobutanoic acid | 72 |
| 4-OCH₃ | 4-(4-Methoxyanilino)-4-oxobutanoic acid | 90 |
Data sourced from Kora, F. A., et al. (1988).
Analysis: Electron-donating groups (like -OCH₃ and -CH₃) on the aniline ring increase the electron density on the nitrogen atom, enhancing its nucleophilicity and generally leading to higher yields. Conversely, strong electron-withdrawing groups (like -NO₂) decrease the nitrogen's nucleophilicity, making the reaction less efficient and resulting in lower yields.
Conclusion and Future Directions
The synthesis of this compound derivatives via the ring-opening of succinic anhydride is a robust, efficient, and well-understood chemical transformation. It provides a reliable pathway to a class of compounds with significant biological relevance. Future research in this area may focus on developing even more environmentally benign catalytic methods, expanding the diversity of the aniline component to build complex molecular libraries for drug screening, and further exploring the therapeutic potential of these derivatives in neurology and oncology.
References
A Senior Application Scientist's Guide to In Silico Modeling of Succinanilic Acid Interactions
Authored for Researchers, Scientists, and Drug Development Professionals
Preamble: Beyond the Beaker—Harnessing Computational Power to Predict Molecular Dialogues
In the landscape of modern drug discovery, the dialogue between a small molecule and its protein target is the narrative we strive to understand and predict. Succinanilic acid, a derivative of succinic acid, represents a class of molecules with significant therapeutic potential, finding applications from drug synthesis to formulation.[1][2] Its structure, containing a phenyl ring, an amide linkage, and a carboxylic acid group, provides a versatile scaffold for interacting with biological macromolecules.[3][4] However, exhaustively synthesizing and screening every possible derivative is an intractable endeavor. This is where in silico modeling emerges not merely as a tool, but as a foundational strategy.
This guide eschews a rigid, one-size-fits-all template. Instead, it is structured to mirror the logical, iterative, and causality-driven process of a computational research project. We will journey from the foundational principles of molecular simulation to the practical execution of a workflow designed to probe the interactions of succinanilic acid with a protein target. Our goal is to provide not just a protocol, but a framework for critical thinking, ensuring that each step is understood, justified, and validated.
Part 1: Foundational Principles—Choosing the Right Questions and Tools
Before a single command is executed, a successful in silico study begins with a well-defined biological question. Are we searching for novel binders from a chemical library (Virtual Screening), predicting the precise binding orientation (Pose Prediction), or calculating the binding strength (Affinity Prediction)?[5] The answer dictates our choice of methodology.
The computational workflow is a multi-stage funnel, moving from computationally inexpensive, broad-stroke methods to more rigorous, resource-intensive techniques. This approach allows for the rapid filtering of non-promising candidates and dedicates precious computational resources to the most viable ones.
-
Molecular Docking: This is our first-pass filter. It's a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6][7] Using scoring functions, which are simplified mathematical models, docking estimates the binding affinity, allowing us to rank different molecules or binding poses.[5] Software like AutoDock Vina provides an efficient and widely recognized platform for this initial step.[8]
-
Molecular Dynamics (MD) Simulation: While docking provides a static snapshot, MD simulation offers a movie. It simulates the physical movements of atoms and molecules over time, providing deep insights into the stability of the protein-ligand complex and revealing conformational changes that docking cannot capture.[9][10] This step is crucial for validating the stability of a docked pose. A ligand that appears favorable in docking but is unstable in an MD simulation is likely a false positive.
-
Binding Free Energy Calculations: This is the most computationally demanding, yet most accurate, stage. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Generalized Born Surface Area (MM/GBSA) are "end-point" methods that calculate the free energy of binding from a set of MD simulation snapshots.[11][12][13] They offer a more accurate estimation of binding affinity than docking scoring functions and can be used to rank a small number of high-priority candidates.[14]
Part 2: The Workflow—A Self-Validating System in Practice
Here, we present a detailed, step-by-step methodology. The causality is critical: each step's output is a validated input for the next, creating a self-validating and robust workflow. For this guide, we will use Cyclooxygenase-2 (COX-2), a well-known anti-inflammatory target, as our example protein receptor.
Step A: System Preparation—The Foundation of Accuracy
The quality of your starting structures dictates the quality of your results. This preparation phase is arguably the most critical part of the entire process.[15][16]
Protocol 1: Receptor Preparation
-
Obtain Structure: Download the crystal structure of your target protein from the Protein Data Bank (PDB). For our example, we'll use PDB ID: 5IKR (Human COX-2).
-
Initial Cleaning: Load the structure into a molecular visualization tool (e.g., UCSF Chimera, Maestro).[8][17] Remove all non-essential components: co-crystallized ligands (unless studying their displacement), crystallization aids, and most water molecules.[7][18]
-
Causality: Crystallographic waters can interfere with docking unless they are known to be structurally important for ligand binding. Removing them provides a "clean" binding site for the initial docking phase.[15]
-
-
Add Hydrogens & Assign Charges: Crystal structures typically do not resolve hydrogen atoms.[17][19] Use software tools to add hydrogens according to the appropriate pH (typically 7.4 for physiological systems). This step is vital for correct hydrogen bonding networks.
-
Structural Refinement: Check for and repair any missing side chains or loops.[17] Perform a brief, restrained energy minimization to relax any steric clashes introduced during hydrogen addition, while ensuring the heavy-atom backbone remains close to the crystallographic conformation.[18]
Protocol 2: Ligand Preparation (Succinanilic Acid)
-
Generate 3D Structure: Build the succinanilic acid molecule in a chemical sketcher (e.g., ChemDraw, Avogadro) and generate a 3D conformation.
-
Energy Minimization: Perform a geometry optimization using a quantum mechanics (QM) or a robust molecular mechanics method. This ensures the ligand is in a low-energy, physically realistic conformation.
-
Assign Charges & Atom Types: The force field's representation of electrostatic interactions depends on accurate partial atomic charges. For novel or non-standard ligands like succinanilic acid, it's crucial to derive these charges.
-
Causality: Standard force fields may not have parameters for every chemical moiety. Using tools like Antechamber (for AMBER force fields) or CGenFF (for CHARMM) is necessary to generate a topology file that describes the ligand's bonds, angles, dihedrals, and charges.[9][20][21] This process, known as parameterization, is fundamental for simulation accuracy.[22][23]
-
Step B: Molecular Docking—Finding the "Key in the Lock"
With prepared structures, we can now perform docking to predict the binding mode of succinanilic acid in the COX-2 active site.
Protocol 3: Docking with AutoDock Vina
-
Define the Search Space: Identify the active site of the protein. This is often done based on the location of a co-crystallized ligand in the PDB structure.[19] Define a "grid box" or search space that encompasses this entire binding pocket.
-
Causality: The search algorithm will only explore ligand conformations within this defined volume. A box that is too small may miss the correct pose, while one that is too large wastes computational effort.[8]
-
-
Run Docking: Execute AutoDock Vina, providing the prepared protein receptor, the prepared ligand, and the search space coordinates.[8] Vina will generate a set of possible binding poses (typically 9 by default), ranked by a calculated binding affinity score (in kcal/mol).
-
Analyze Poses: Visualize the top-ranked poses. The best pose is not always the one with the lowest energy score. Look for poses that exhibit chemically sensible interactions: hydrogen bonds with key residues, hydrophobic interactions in nonpolar pockets, and electrostatic complementarity.
Table 1: Example Docking Results for Succinanilic Acid Derivatives
| Derivative | Vina Score (kcal/mol) | Key Interactions Observed |
|---|---|---|
| Succinanilic Acid | -7.8 | H-bond with Ser530, Arg120 |
| 4-Fluoro-succinanilic acid | -8.2 | H-bond with Ser530; F-Arg120 interaction |
| 4-Nitro-succinanilic acid | -8.5 | H-bond with Ser530; Nitro-Arg120 salt bridge |
Step C: Molecular Dynamics—From a Static Picture to a Dynamic Movie
Docking gives a hypothesis; MD simulation tests it. We take the most promising docked pose and subject it to a full MD simulation in a realistic environment to assess its stability.
Protocol 4: GROMACS MD Simulation Setup
-
Combine & Parameterize: Merge the coordinate files of the protein and the selected ligand pose.[20] Ensure the system's topology file correctly incorporates the parameters for both the protein (e.g., CHARMM36m force field) and the ligand (from Step A).[9]
-
Solvation: Place the complex in a periodic box of water molecules (e.g., TIP3P water model).
-
Causality: Explicitly simulating water is crucial as it correctly models solvent shielding effects and water-mediated interactions, which are absent in docking.
-
-
Ionization: Add counter-ions (e.g., Na+, Cl-) to neutralize the net charge of the system. MD simulations require a neutral system to avoid artifacts in the calculation of long-range electrostatic interactions.
-
Energy Minimization: Perform a robust energy minimization of the entire solvated system to remove any steric clashes between the complex and the solvent.[10]
-
Equilibration: Perform a two-stage equilibration.[9] First, a short simulation at constant volume and temperature (NVT ensemble) to allow the solvent to equilibrate around the fixed protein. Second, a longer simulation at constant pressure and temperature (NPT ensemble) to ensure the system reaches the correct density. Position restraints on the protein and ligand are gradually released during this phase.
-
Production MD: Run the final, unrestrained simulation for a duration sufficient to observe the stability of the complex (typically 100-500 nanoseconds).[10][24]
Step D: Analysis & Refinement—Extracting Meaning from Motion
The output of an MD simulation is a trajectory—a massive file containing the coordinates of every atom at thousands of time points. The final step is to analyze this trajectory to calculate meaningful properties.
Analysis Techniques:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the ligand and protein backbone over time. A stable, low, and converging RMSD for the ligand indicates it has found a stable binding mode. A large, fluctuating RMSD suggests an unstable interaction.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF for each protein residue to identify regions of flexibility. High fluctuation in the binding site may indicate an induced-fit mechanism.
-
Interaction Analysis: Monitor key interactions (hydrogen bonds, salt bridges, hydrophobic contacts) identified during docking. Do they persist throughout the simulation?
Protocol 5: MM/PBSA Binding Free Energy Calculation
-
Extract Snapshots: Select a set of uncorrelated snapshots from the stable portion of the production MD trajectory (e.g., 100 frames from the last 50 ns).
-
Run Calculation: Use a tool like GROMACS's g_mmpbsa to calculate the binding free energy for each snapshot. The final value is an average over all snapshots.
-
Causality: MM/PBSA provides a more physically realistic energy estimate than docking scores because it incorporates solvation effects (via the PB/GB model) and averages over an ensemble of conformations from the MD simulation.[11][25] While it often neglects conformational entropy, it is highly effective for ranking the relative affinities of similar ligands.[12]
-
Table 2: Example MD and MM/PBSA Results
| Derivative | Ligand RMSD (Å) | H-Bond Occupancy (Ser530) | ΔG_bind (MM/PBSA, kcal/mol) |
|---|---|---|---|
| Succinanilic Acid | 1.2 ± 0.3 | 85% | -25.4 ± 3.1 |
| 4-Fluoro-succinanilic acid | 1.1 ± 0.2 | 92% | -28.9 ± 2.8 |
| 4-Nitro-succinanilic acid | 3.5 ± 1.1 (Unstable) | 15% | N/A (Unbound) |
This refined analysis reveals that while the 4-Nitro derivative had the best docking score, it is unstable in the binding pocket during MD simulation. The 4-Fluoro derivative, however, shows a stable binding mode and a more favorable binding free energy, making it the superior candidate for further development. This demonstrates the power of the integrated workflow to filter out false positives from initial docking screens.
Conclusion: An Integrated, Iterative Strategy
The in silico modeling of succinanilic acid, or any small molecule, is not a linear process but an iterative cycle of hypothesis generation (docking), testing (MD simulation), and refinement (free energy analysis). By understanding the causality behind each methodological choice—from the critical importance of system preparation and ligand parameterization to the hierarchical application of computational techniques—researchers can move beyond generating numbers to extracting actionable, scientifically sound insights. This guide provides the framework and protocols to build a self-validating system that can reliably identify and optimize promising molecular interactions, accelerating the journey from concept to clinic.
References
- 1. talentchemicals.com [talentchemicals.com]
- 2. nbinno.com [nbinno.com]
- 3. Succinanilic acid | C10H11NO3 | CID 7598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Succinanilic Acid [drugfuture.com]
- 5. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnrjournal.com [pnrjournal.com]
- 7. labo-code.com [labo-code.com]
- 8. static.igem.wiki [static.igem.wiki]
- 9. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. peng-lab.org [peng-lab.org]
- 14. End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Best Practices for Constructing, Preparing, and Evaluating Protein-Ligand Binding Affinity Benchmarks [Article v1.0] - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Best practices for constructing, preparing, and evaluating protein-ligand binding affinity benchmarks [Article v0.1] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Preparing Your System for Molecular Dynamics (MD) | BioChemCoRe 2018 [ctlee.github.io]
- 18. schrodinger.com [schrodinger.com]
- 19. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 20. bioinformaticsreview.com [bioinformaticsreview.com]
- 21. ks.uiuc.edu [ks.uiuc.edu]
- 22. Parameterization of Large Ligands for Gromacs Molecular Dynamics Simulation with LigParGen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Improving Small-Molecule Force Field Parameters in Ligand Binding Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Running a Molecular Dynamics (MD) simulation of a protein-ligand complex — openfe-gromacs documentation [openfe-gromacs.readthedocs.io]
- 25. End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Notes and Protocols for In Vitro Analysis of 4-Anilino-4-oxobutanoic Acid
Introduction: Unveiling the Bioactivity of a Vorinostat Metabolite
4-Anilino-4-oxobutanoic acid, also known as succinanilic acid, is recognized primarily as a major metabolite of the histone deacetylase (HDAC) inhibitor, Suberoylanilide Hydroxamic Acid (SAHA, Vorinostat)[1]. While often considered pharmacologically less active than its parent compound, its structural resemblance to succinate, a critical intermediate in the citric acid (TCA) cycle, warrants a deeper investigation into its potential off-target bioactivities[2]. Succinate is a substrate for two key mitochondrial enzymes: Succinate Dehydrogenase (SDH, Complex II of the electron transport chain) and Succinyl-CoA Synthetase (SCS)[3].
This structural analogy forms the scientific basis for the hypothesis that this compound may act as a competitive inhibitor for these enzymes. Competitive inhibitors typically share structural features with the enzyme's natural substrate, allowing them to bind to the active site but preventing the catalytic reaction from proceeding[4][5]. A classic example is the inhibition of SDH by malonate, an analog of succinate[4][6].
These application notes provide a detailed framework and step-by-step protocols for an in vitro investigation into the potential inhibitory effects of this compound on Succinate Dehydrogenase activity. The described colorimetric assay is a robust, high-throughput compatible method suitable for screening, IC50 determination, and preliminary mechanism of action studies.
Principle of the Succinate Dehydrogenase (SDH) Inhibition Assay
The protocol outlined here is designed to assess whether this compound can competitively inhibit Succinate Dehydrogenase.
The Enzymatic Reaction: SDH catalyzes the oxidation of succinate to fumarate. In this process, electrons are transferred from succinate to the enzyme's prosthetic group, flavin adenine dinucleotide (FAD), to form FADH₂. In the electron transport chain, these electrons are then passed to Coenzyme Q.[3]
The Detection Method: For in vitro assays, an artificial electron acceptor is used to measure enzyme activity. The protocol employs 2,6-dichlorophenolindophenol (DCPIP), a dye that is blue in its oxidized state. When SDH is active, electrons from succinate are transferred to DCPIP (often via an intermediate carrier like Phenazine Methosulfate, PMS), causing its reduction to a colorless form. The rate of decrease in absorbance at 600 nm is directly proportional to the SDH activity.[7][8]
Competitive Inhibition: If this compound acts as a competitive inhibitor, it will compete with succinate for binding to the active site of SDH. At a fixed succinate concentration, increasing concentrations of the inhibitor will lead to a decrease in the rate of DCPIP reduction, and thus, a lower measured SDH activity.
Visualizing the Experimental Rationale
The following diagrams illustrate the core concepts behind the proposed in vitro assay.
Caption: The catalytic cycle of Succinate Dehydrogenase in the colorimetric assay.
Caption: Principle of competitive inhibition at the SDH active site.
Materials and Reagents
| Reagent | Recommended Supplier(s) | Notes |
| This compound | Santa Cruz Biotechnology, Biosynth | Prepare a stock solution (e.g., 100 mM) in DMSO. Purity should be ≥98%. |
| Purified Mitochondria or SDH Enzyme | Sigma-Aldrich, Abcam | Porcine heart mitochondria are a common source of SDH. Alternatively, purified recombinant SDH can be used for cleaner kinetics. |
| Succinic acid disodium salt | Sigma-Aldrich | Prepare a fresh stock solution (e.g., 1 M) in assay buffer. |
| 2,6-Dichlorophenolindophenol (DCPIP) | Sigma-Aldrich | Prepare a stock solution (e.g., 5 mM) in assay buffer. Protect from light. |
| Phenazine methosulfate (PMS) | Sigma-Aldrich | Highly light-sensitive. Prepare a fresh stock solution (e.g., 20 mM) in assay buffer immediately before use and keep it covered in foil. |
| Rotenone | Sigma-Aldrich | Complex I inhibitor. Used to prevent electron backflow in mitochondrial preparations. Prepare a stock solution (e.g., 2 mM) in DMSO. |
| Potassium cyanide (KCN) or Sodium Azide | Sigma-Aldrich | EXTREME CAUTION . Complex IV inhibitor. Used to prevent electrons from being consumed by cytochrome c oxidase. Prepare stock in a certified chemical fume hood. |
| Assay Buffer | N/A | 50 mM Potassium Phosphate, pH 7.2, 10 mM MgCl₂. Prepare with ultrapure water. |
| 96-well clear, flat-bottom microplates | VWR, Fisher Scientific | Essential for spectrophotometric readings. |
| Multi-well spectrophotometer (ELISA reader) | BioTek, Molecular Devices | Capable of kinetic readings at 600 nm. |
Experimental Protocols
Protocol 1: Preparation of Mitochondrial Extract (Source of SDH)
This protocol is for isolating a crude but active mitochondrial fraction from tissue, a common source for SDH activity assays.
-
Homogenize fresh tissue (e.g., 100 mg of porcine heart) in 1 mL of ice-cold Assay Buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cell debris.
-
Carefully transfer the supernatant to a new pre-chilled tube.
-
Centrifuge the supernatant at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant. Resuspend the mitochondrial pellet in 200 µL of ice-cold Assay Buffer.
-
Determine the protein concentration of the mitochondrial suspension using a standard method (e.g., Bradford assay). Dilute the suspension with Assay Buffer to a final concentration of 1-2 mg/mL. Keep on ice.
Protocol 2: Determining SDH Activity and Screening for Inhibition
This protocol uses a 96-well plate format for efficiency. All reactions should be prepared in duplicate or triplicate.
-
Reaction Master Mix Preparation: Prepare a master mix for the desired number of reactions. For each reaction, combine the following in the specified order:
-
Assay Buffer (to a final volume of 200 µL)
-
Mitochondrial Extract (e.g., 10 µL, providing 10-20 µg of protein)
-
Rotenone (1 µL of 2 mM stock; final concentration: 10 µM)
-
KCN (1 µL of 200 mM stock; final concentration: 1 mM) (HANDLE WITH EXTREME CARE)
-
Succinate (e.g., 10 µL of 200 mM stock; final concentration: 10 mM)
-
DCPIP (10 µL of 5 mM stock; final concentration: 250 µM)
-
-
Plate Setup:
-
Blank Wells: Add 200 µL of Assay Buffer.
-
Negative Control (No Inhibitor): Add 198 µL of the master mix and 2 µL of DMSO.
-
Test Wells: Add 198 µL of the master mix and 2 µL of your this compound stock (or serial dilutions) to achieve the desired final concentrations.
-
Positive Control (Known Inhibitor): Add 198 µL of the master mix and 2 µL of a malonate solution (e.g., final concentration 10 mM).
-
-
Initiate the Reaction: The reaction is initiated by adding the electron carrier, PMS. Prepare a 20 mM PMS solution fresh and protect it from light. Add 2 µL of the PMS solution to all wells (except the blank) to achieve a final concentration of 200 µM.
-
Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 30°C. Measure the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes.
Protocol 3: IC50 Determination
-
Follow the procedure in Protocol 2.
-
Prepare serial dilutions of this compound in DMSO. A common starting range is from 100 mM down to 1 µM.
-
Set up the 96-well plate with a range of inhibitor concentrations (e.g., 100 mM, 30 mM, 10 mM, 3 mM, 1 mM, etc.) and a no-inhibitor control (DMSO only).
-
Initiate the reaction with PMS and measure the kinetics as described.
Data Analysis and Presentation
-
Calculate Reaction Rate (V): For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate Percent Inhibition: % Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100
-
V_control = Rate of the no-inhibitor (DMSO) control.
-
V_inhibitor = Rate in the presence of this compound.
-
-
IC50 Curve Generation: Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis). Use a non-linear regression analysis (sigmoidal dose-response) to calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of SDH activity.
Table 1: Example Data for IC50 Determination
| [Inhibitor] (mM) | Log [Inhibitor] | Rate (ΔAbs/min) | % Inhibition |
| 0 (Control) | - | 0.052 | 0% |
| 0.1 | -1.0 | 0.048 | 7.7% |
| 1 | 0.0 | 0.041 | 21.2% |
| 5 | 0.7 | 0.029 | 44.2% |
| 10 | 1.0 | 0.021 | 59.6% |
| 30 | 1.48 | 0.012 | 76.9% |
| 100 | 2.0 | 0.005 | 90.4% |
Investigating the Mechanism of Inhibition
To confirm if the inhibition is competitive, the assay can be run with varying concentrations of both the substrate (succinate) and the inhibitor. A Lineweaver-Burk plot (a double reciprocal plot of 1/V vs. 1/[Succinate]) can be generated. In competitive inhibition, the lines for different inhibitor concentrations will intersect on the Y-axis.
References
- 1. Succinyl-CoA Synthetase (Highly Pure). Life Science Products [e-lspi.com]
- 2. Succinyl-CoA synthetase | Cayman Chemical | Biomol.com [biomol.com]
- 3. Succinate Dehydrogenase Activity Assay Kit (Colorimetric) (ab228560) | Abcam [abcam.com]
- 4. Inhibition of succinate dehydrogenase by malonate is class 11 biology CBSE [vedantu.com]
- 5. Inhibition of succinic acid dehydronase | PPTX [slideshare.net]
- 6. benchchem.com [benchchem.com]
- 7. Succinate Dehydrogenase (SDH) Activity Assay Kit - Elabscience® [elabscience.com]
- 8. sunlongbiotech.com [sunlongbiotech.com]
Application Notes and Protocols for the Investigation of Succinanilic Acid in Cell Culture Experiments
Introduction: Uncovering the Potential of Succinanilic Acid in Cellular Research
Succinanilic acid, also known as 4-oxo-4-(phenylamino)butanoic acid, is a derivative of the well-known metabolic intermediate, succinic acid.[1] While succinic acid is a central component of the Krebs cycle and has increasingly been recognized as a signaling molecule in its own right, the specific biological roles of succinanilic acid in a cellular context are less well-defined.[2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals interested in exploring the potential applications of succinanilic acid in cell culture experiments.
Given the limited direct literature on succinanilic acid in cell biology, this guide will draw upon the established biological activities of its parent compound, succinic acid, to provide a scientifically grounded framework for investigation. The protocols and experimental designs detailed herein are intended to serve as a robust starting point for characterizing the effects of succinanilic acid on cellular processes. We will proceed with the hypothesis that the addition of a phenylamino group to the succinic acid backbone may modulate its activity, offering a novel tool for cellular studies.
The Scientific Rationale: From Succinic Acid's Known Functions to Succinanilic Acid's Potential
Succinic acid is not merely a metabolic intermediate; it actively participates in cellular signaling, influencing a range of physiological and pathological processes.[3] Understanding these functions is key to postulating the potential effects of succinanilic acid.
-
Pro-apoptotic Effects in Cancer Cells: Studies have demonstrated that succinic acid can induce apoptosis in various cancer cell lines, including T-cell acute lymphoblastic leukemia, and renal cancer cells.[4][5][6][7] This anti-proliferative effect is a key area of investigation for potential therapeutic agents.
-
Modulation of Cellular Proliferation and Extracellular Matrix Deposition: Research on human fibroblasts has shown that succinic acid can inhibit proliferation and collagen synthesis, suggesting a role in tissue remodeling and wound healing.[8]
-
Metabolic and Antioxidant Regulation: Succinic acid treatment has been found to enhance energy metabolism and the biosynthesis of antioxidants.[9]
-
Bioprocessing and Protein Production: In the context of biotechnology, succinic acid supplementation has been used to improve the growth of stable cell lines and enhance the production of recombinant proteins like IgG and IgA.[10]
The addition of the phenylamino group to succinanilic acid may alter its chemical properties, such as its solubility, membrane permeability, and interaction with cellular targets, potentially leading to modified or novel biological activities compared to succinic acid.
Experimental Framework for Investigating Succinanilic Acid
The following sections provide detailed protocols for a systematic investigation of succinanilic acid's effects in a cell culture setting.
I. Preparation and Solubilization of Succinanilic Acid
A critical first step is the proper preparation of a stock solution of succinanilic acid for reproducible experimental results.
Protocol 1: Stock Solution Preparation
-
Reagent: Succinanilic acid (MW: 193.20 g/mol )
-
Solvent Selection: Based on its chemical properties, succinanilic acid is soluble in ethanol and ether, and boiling water (with some decomposition).[2] For cell culture applications, sterile dimethyl sulfoxide (DMSO) is a common initial choice for creating a high-concentration stock solution. It is crucial to determine the optimal solvent that ensures complete solubilization without cellular toxicity at the final working concentration.
-
Procedure: a. Weigh out a precise amount of succinanilic acid powder in a sterile microcentrifuge tube. b. Add the appropriate volume of the chosen solvent (e.g., DMSO) to achieve a high-concentration stock (e.g., 100 mM). c. Vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath may be necessary. d. Sterile-filter the stock solution through a 0.22 µm syringe filter into a fresh sterile tube. e. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Note: Always include a vehicle control (the solvent used to dissolve the succinanilic acid) in all experiments at the same final concentration as the highest dose of succinanilic acid used.
II. Determining the Cytotoxic Profile of Succinanilic Acid
Before investigating the functional effects of succinanilic acid, it is essential to establish its cytotoxic profile on the cell line(s) of interest.
Protocol 2: Cell Viability Assay (MTT or WST-1)
-
Cell Seeding: a. Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere and resume logarithmic growth for 24 hours.
-
Treatment: a. Prepare serial dilutions of the succinanilic acid stock solution in complete cell culture medium to achieve a range of final concentrations for treatment. A broad range is recommended for initial screening (e.g., 1 µM to 10 mM). b. Remove the old medium from the cells and replace it with the medium containing the different concentrations of succinanilic acid or the vehicle control. c. Incubate the cells for various time points (e.g., 24, 48, and 72 hours).
-
Viability Assessment: a. At each time point, add the viability reagent (e.g., MTT or WST-1) to each well according to the manufacturer's instructions. b. Incubate for the recommended time to allow for the colorimetric reaction to develop. c. Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: a. Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability. b. Plot the percentage of cell viability against the log of the succinanilic acid concentration to determine the IC50 (half-maximal inhibitory concentration) value.
Table 1: Example Data Layout for Cytotoxicity Assay
| Concentration (µM) | Absorbance (450 nm) - 24h | % Viability - 24h | Absorbance (450 nm) - 48h | % Viability - 48h |
| Vehicle Control | 1.25 | 100% | 1.50 | 100% |
| 1 | 1.23 | 98.4% | 1.48 | 98.7% |
| 10 | 1.15 | 92.0% | 1.35 | 90.0% |
| 100 | 0.98 | 78.4% | 1.05 | 70.0% |
| 1000 | 0.62 | 49.6% | 0.50 | 33.3% |
Workflow for Initial Characterization of Succinanilic Acid
Caption: Workflow for the initial in vitro characterization of succinanilic acid.
III. Investigating the Pro-Apoptotic Potential of Succinanilic Acid
Based on the pro-apoptotic effects of succinic acid, it is logical to investigate whether succinanilic acid induces programmed cell death, particularly in cancer cell lines.[4][5]
Protocol 3: Apoptosis Detection by Annexin V Staining
-
Treatment: a. Plate cells in 6-well plates and treat with sub-lethal concentrations of succinanilic acid (derived from the cytotoxicity assay, e.g., IC25 and IC50) and a vehicle control for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting and Staining: a. Harvest the cells by trypsinization, collecting both the adherent and floating cell populations. b. Wash the cells with cold PBS. c. Resuspend the cells in Annexin V binding buffer. d. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol. e. Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: a. Analyze the stained cells using a flow cytometer. b. Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cell populations.
Hypothesized Apoptotic Pathway Induction by Succinanilic Acid
Caption: Hypothesized intrinsic apoptotic pathway induced by succinanilic acid.
IV. Assessing the Impact on Cellular Metabolism
Given that succinic acid is a key metabolite, succinanilic acid may influence cellular bioenergetics.
Protocol 4: Real-Time Metabolic Analysis (Seahorse XF Analyzer)
-
Cell Seeding: a. Seed cells in a Seahorse XF cell culture microplate at an optimized density.
-
Treatment: a. Treat cells with non-toxic concentrations of succinanilic acid for an appropriate duration (e.g., acute exposure during the assay or pre-treatment for several hours).
-
Assay Performance: a. Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone and antimycin A to measure key parameters of mitochondrial respiration (basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity). b. Alternatively, perform a glycolysis stress test by injecting glucose, oligomycin, and 2-deoxyglucose to measure key parameters of glycolysis (glycolysis, glycolytic capacity, and glycolytic reserve).
-
Data Analysis: a. Analyze the Oxygen Consumption Rate (OCR) for mitochondrial respiration and the Extracellular Acidification Rate (ECAR) for glycolysis to determine the metabolic phenotype of the cells upon treatment with succinanilic acid.
Conclusion and Future Directions
This application note provides a foundational framework for the systematic investigation of succinanilic acid in cell culture. By leveraging the known biological activities of its parent compound, succinic acid, researchers can design and execute a series of experiments to elucidate the cytotoxic, pro-apoptotic, and metabolic effects of this novel compound. The detailed protocols herein serve as a starting point, and optimization for specific cell lines and experimental conditions is encouraged.
Future research could explore the specific molecular targets of succinanilic acid, its effects on gene expression, and its potential as a modulator of cellular signaling pathways. The findings from these foundational studies will be crucial in determining the potential of succinanilic acid as a tool for basic research or as a candidate for therapeutic development.
References
- 1. 4-Oxo-4-(phenylamino)butanoic acid [myskinrecipes.com]
- 2. nbinno.com [nbinno.com]
- 3. Succinic acid - Wikipedia [en.wikipedia.org]
- 4. In Vitro Inhibitory Effect of Succinic Acid on T-Cell Acute Lymphoblastic Leukemia Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The apoptotic efficacy of succinic acid on renal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. [Effects of succinic acid on the function of in vitro cultured human fibroblasts] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Succinic acid treatment enhances energy metabolism and antioxidant biosynthesis in radish sprouts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: Preclinical Evaluation of N-Phenyl-succinamic Acid Derivatives in Animal Models
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of the Succinimide Core
N-Phenyl-succinamic acid (NPSA), also known as succinanilic acid, is a chemical intermediate synthesized from the reaction of succinic anhydride and aniline[1][2]. While NPSA itself is not a primary focus of in vivo therapeutic studies, it serves as a critical precursor for the synthesis of a versatile class of compounds: N-phenylsuccinimides and their derivatives. The succinimide ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities.
The true value of NPSA in preclinical research is realized upon its cyclization to N-phenylsuccinimide. This core structure can be readily modified, leading to derivatives that have demonstrated significant potential as anticonvulsants, hypolipidemic agents, antitumor candidates, and cardioprotective compounds[3][4][5][6]. This guide provides a comprehensive overview of the synthesis of NPSA and its conversion to the N-phenylsuccinimide backbone, followed by detailed protocols for evaluating the therapeutic efficacy of its derivatives in established animal models. The causality behind experimental choices is explained to provide a framework for robust and reproducible preclinical research.
Part I: Synthesis and Characterization
The foundational step in exploring this chemical class is the synthesis of the core structures. The following protocols are based on established chemical principles for the preparation of N-Phenyl-succinamic acid and its subsequent cyclization.
Protocol 1: Synthesis of N-Phenyl-succinamic Acid (NPSA)
This protocol describes the ring-opening reaction of succinic anhydride with aniline to yield N-Phenyl-succinamic acid[2].
Rationale: This reaction is a straightforward and high-yield nucleophilic acyl substitution. Aniline's amino group attacks one of the carbonyl carbons of the succinic anhydride ring, leading to the opening of the anhydride and the formation of an amide and a carboxylic acid functional group.
Materials:
-
Succinic anhydride
-
Aniline
-
Toluene or a similar non-polar solvent
-
Dilute Hydrochloric Acid (HCl)
-
Ethanol (for recrystallization)
Step-by-Step Methodology:
-
Dissolution: Dissolve succinic anhydride (0.01 mole) in 25-30 mL of warm toluene[1][2].
-
Addition of Aniline: In a separate flask, prepare a solution of aniline (0.01 mole) in 20-50 mL of toluene[1][2]. Add the aniline solution dropwise to the succinic anhydride solution with constant stirring.
-
Reaction: The reaction is typically rapid, and the N-Phenyl-succinamic acid product will begin to precipitate as a white solid[1]. Stir the mixture for approximately one hour at room temperature to ensure the reaction goes to completion[2].
-
Workup: Cool the mixture. Treat the mixture with dilute HCl to neutralize and remove any unreacted aniline[2].
-
Isolation: Collect the solid product by suction filtration. Wash the crystals thoroughly with water to remove unreacted succinic anhydride and any succinic acid that may have formed[2].
-
Purification: Purify the crude NPSA by recrystallization from ethanol to obtain white, needle-like crystals[1][2]. The purity can be confirmed by melting point analysis (approx. 150°C) and spectroscopic methods (IR, NMR)[1][2].
Protocol 2: Cyclization to N-Phenylsuccinimide
This protocol details the dehydration and cyclization of NPSA to form the therapeutically important N-phenylsuccinimide scaffold[7].
Rationale: This intramolecular reaction involves the formation of an imide ring through the condensation of the carboxylic acid and amide groups of NPSA. Acetic anhydride acts as a dehydrating agent, while sodium acetate serves as a catalyst.
Materials:
-
N-Phenyl-succinamic acid (from Protocol 1)
-
Acetic anhydride
-
Sodium acetate (anhydrous)
Step-by-Step Methodology:
-
Reaction Setup: Combine N-Phenyl-succinamic acid with an equimolar amount of sodium acetate in acetic anhydride[7].
-
Heating: Heat the mixture at 80-85°C for approximately 4 hours[7]. The reaction progress can be monitored using Thin Layer Chromatography (TLC).
-
Isolation: After cooling, the N-phenylsuccinimide product can be isolated by pouring the reaction mixture into ice water, which precipitates the solid product.
-
Purification: The crude product is collected by filtration and can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Part II: Preclinical Animal Model Protocols
Once novel N-phenylsuccinimide derivatives are synthesized, their biological activity must be assessed in relevant animal models. The following protocols outline standard methodologies for key therapeutic areas.
Application 1: Anticonvulsant Activity Screening
Rationale: The succinimide moiety is a well-established pharmacophore for anticonvulsant drugs. The Maximal Electroshock (MES) and subcutaneous Pentylenetetrazol (scPTZ) tests are gold-standard preclinical screens for identifying compounds that can prevent seizure spread or elevate seizure threshold, respectively[3].
Animal Model: Male Swiss mice are commonly used for these acute seizure models[3].
Protocol 3: Maximal Electroshock (MES) Test in Mice
-
Animal Acclimation: Acclimate mice for at least one week under standard laboratory conditions (12h light/dark cycle, food and water ad libitum).
-
Compound Administration: Dissolve the test compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). Administer a range of doses intraperitoneally (i.p.) to different groups of mice (n=6-8 per group). Include a vehicle control group and a positive control group (e.g., Phenytoin, 30 mg/kg)[8].
-
Induction of Seizure: At the time of predicted peak effect (typically 30-60 minutes post-injection), induce a seizure by delivering an electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) via corneal or auricular electrodes.
-
Endpoint Assessment: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure. A mouse is considered "protected" if it does not exhibit this response.
-
Data Analysis: Calculate the percentage of protected mice at each dose. Determine the median effective dose (ED₅₀), the dose at which 50% of the animals are protected, using probit analysis.
| Parameter | Vehicle Control | Phenytoin (30 mg/kg) | Test Compound (e.g., 10 mg/kg) |
| Animal Group (n=8) | Group 1 | Group 2 | Group 3 |
| Protected Animals | 0 | 7 | 5 |
| Protection (%) | 0% | 87.5% | 62.5% |
| Calculated ED₅₀ | N/A | ~29.8 mg/kg[8] | Dose-dependent |
Table 1: Representative data from an MES screen for anticonvulsant activity.
Application 2: Hypolipidemic Activity Evaluation
Rationale: Certain N-substituted succinimide derivatives have shown significant efficacy in lowering serum cholesterol and triglycerides, key risk factors for cardiovascular disease[4]. A high-fat diet (HFD) induced hyperlipidemia model in rats is a standard method to evaluate potential lipid-lowering agents.
Protocol 4: High-Fat Diet (HFD) Induced Hyperlipidemia in Rats
-
Induction of Hyperlipidemia: Feed male Wistar rats a high-fat diet for 4-6 weeks to induce a stable state of hyperlipidemia, characterized by elevated serum total cholesterol (TC) and triglycerides (TG).
-
Grouping and Treatment: Divide the hyperlipidemic rats into groups (n=6-8 per group): HFD control (vehicle), positive control (e.g., a statin), and test groups receiving different doses of the succinimide derivative (e.g., 20 mg/kg/day, i.p.)[4]. A normal diet control group should also be maintained.
-
Treatment Period: Administer the compounds daily for a period of 14-28 days[4]. Monitor animal weight and food intake regularly.
-
Sample Collection: At the end of the treatment period, collect blood samples after an overnight fast.
-
Biochemical Analysis: Centrifuge the blood to obtain serum. Analyze the serum for levels of Total Cholesterol (TC), Triglycerides (TG), High-Density Lipoprotein (HDL), and Low-Density Lipoprotein (LDL) using standard enzymatic kits.
-
Mechanism of Action (Optional): To understand the mechanism, one can assess the impact on fecal lipid excretion or measure the activity of hepatic enzymes involved in lipid synthesis[4].
| Parameter | Normal Diet | HFD + Vehicle | HFD + Test Compound (20 mg/kg) |
| Total Cholesterol (mg/dL) | 70 ± 5 | 150 ± 12 | 105 ± 9 |
| Triglycerides (mg/dL) | 80 ± 7 | 200 ± 15 | 130 ± 11 |
| HDL-C (mg/dL) | 45 ± 4 | 25 ± 3 | 40 ± 4 |
| LDL-C (mg/dL) | 15 ± 2 | 85 ± 8 | 40 ± 5 |
*Table 2: Expected outcomes in a hyperlipidemic rat model. Data are illustrative (mean ± SEM). p < 0.05 vs. HFD + Vehicle.
Application 3: Cardioprotective and Hepatoprotective Assessment
Rationale: Drug-induced organ toxicity is a significant hurdle in pharmaceutical development. Animal models of chemotherapy-induced damage, such as with 5-Fluorouracil (5-FU), are used to screen for compounds that can protect vital organs like the heart and liver[6].
Protocol 5: 5-FU-Induced Organ Toxicity Model in Rats
-
Animal Model: Use healthy adult albino rats, divided into groups (n=6 per group)[6].
-
Grouping:
-
Group I: Saline control.
-
Group II: 5-FU only (to induce toxicity).
-
Group III: Test compound only (to assess its own effects).
-
Group IV & V: 5-FU + Test compound at different doses (e.g., 5 mg/kg and 10 mg/kg)[6].
-
-
Toxicity Induction and Treatment: Administer 5-FU as per an established protocol to induce cardiac and hepatic injury. The test compound can be given for several days before and concurrently with the 5-FU administration.
-
Biochemical Marker Analysis: 24 hours after the final dose, collect blood to measure key biomarkers:
-
Cardiac: Troponin I, Creatine Kinase-MB (CK-MB), Lactate Dehydrogenase (LDH).
-
Hepatic: Alanine Transaminase (ALT), Aspartate Transaminase (AST), Alkaline Phosphatase (ALP), and Bilirubin[6].
-
-
Histopathological Examination: After blood collection, euthanize the animals and harvest the heart and liver. Fix the tissues in 10% formalin, process them for paraffin embedding, section, and stain with Hematoxylin and Eosin (H&E). A pathologist should examine the slides for signs of tissue damage, such as necrosis, inflammation, and fibrosis. A significant reduction in these pathological changes in the treatment groups compared to the 5-FU only group indicates a protective effect[6].
Part III: Essential Preclinical Considerations
Acute Toxicity Study
Rationale: Before proceeding to efficacy studies, a preliminary acute toxicity test is mandatory to determine the safety profile and dose range of a novel compound. This is a critical step for ethical and scientifically valid research[9].
Protocol 6: Acute Toxicity Assessment in Mice
-
Animals: Use healthy mice, divided into a control group and several test groups (n=5 per group)[9].
-
Dosing: Administer the compound intraperitoneally or orally at escalating doses, from low to high[9].
-
Observation: Closely observe the animals for 72 hours for any signs of toxicity, such as allergic reactions, changes in behavior (lethargy, hyperactivity), convulsions, altered breathing, or mortality[9].
-
Endpoint: The absence of adverse effects or mortality up to a certain dose helps establish a safe dose range for subsequent efficacy experiments.
Conclusion
N-Phenyl-succinamic acid is a gateway molecule, providing access to the rich pharmacology of N-phenylsuccinimide derivatives. The therapeutic potential of this class of compounds is vast, spanning from central nervous system disorders to metabolic and cardiovascular diseases and oncology. The successful preclinical development of these agents relies on a systematic approach, beginning with robust chemical synthesis and proceeding to evaluation in carefully selected and well-executed animal models. The protocols and insights provided in this guide offer a foundational framework for researchers to explore the therapeutic promise of this versatile chemical scaffold, ensuring that experimental designs are both scientifically rigorous and ethically sound.
References
- 1. prepchem.com [prepchem.com]
- 2. N-Phenylsuccinamic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and anticonvulsant activity of racemic 2-amino-N-substituted succinimide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hypolipidemic activity of a series of N-pyridinyl and N-quinolinyl substituted derivatives of phthalimide and succinimides in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Molecular Docking, and Preclinical Evaluation of a New Succinimide Derivative for Cardioprotective, Hepatoprotective and Lipid-Lowering Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and anticonvulsant and neurotoxic properties of substituted N-phenyl derivatives of the phthalimide pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Exploration of Succinimide Derivative as a Multi-Target, Anti-Diabetic Agent: In Vitro and In Vivo Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Butanedioic Acid Anilide Derivatives as Targeted Research Probes for Mitochondrial Function
An Application Guide for Researchers
Abstract
This technical guide provides an in-depth exploration of butanedioic acid anilide derivatives, a significant class of molecules primarily utilized as potent and specific inhibitors of Succinate Dehydrogenase (SDH), also known as mitochondrial Complex II. We will delve into the underlying mechanism of action, detail their application in antifungal agent development and metabolic research, and provide validated, step-by-step protocols for their use in laboratory settings. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these compounds as precise tools for investigating cellular respiration and developing novel therapeutic or agricultural agents.
Introduction: Defining the Tool
Butanedioic acid, more commonly known as succinic acid, is a key metabolic intermediate in the tricarboxylic acid (TCA) cycle.[1] When derivatized to form an amide linkage with aniline or its substituted analogues, it gives rise to a class of compounds known as butanedioic acid anilides. While the parent structure is simple, this chemical scaffold is the foundation for a vast family of Succinate Dehydrogenase Inhibitors (SDHIs) .
These molecules are not mere chemical curiosities; they are highly specific research tools designed to interact with a critical enzyme in cellular energy production. The primary utility of butanedioic acid anilides in a research context is their function as fungicides and as probes to study mitochondrial dysfunction.[2][3] Their mode of action involves the targeted disruption of fungal respiration, leading to growth inhibition and cell death.[2] This specificity makes them invaluable for both agricultural fungicide development and fundamental studies of mitochondrial biology.
Core Mechanism of Action: Precise Inhibition of Succinate Dehydrogenase (SDH)
To effectively utilize butanedioic acid anilides, it is crucial to understand their molecular target: Succinate Dehydrogenase (SDH). SDH is a unique enzyme complex embedded in the inner mitochondrial membrane. It plays a dual role:
-
TCA Cycle: It catalyzes the oxidation of succinate to fumarate.[1]
-
Electron Transport Chain (ETC): It functions as Complex II, funneling electrons from succinate directly into the ETC via its interaction with ubiquinone (Coenzyme Q).[2]
Butanedioic acid anilides and related carboxamides function by binding to the ubiquinone-binding site (Q-site) within the SDH complex.[2] This binding event is highly competitive and physically obstructs the natural substrate, ubiquinone, from docking. The consequence is a complete halt in the transfer of electrons from succinate, which effectively breaks the link between the TCA cycle and the ETC at this specific point. This disruption leads to a catastrophic failure in the cell's ability to produce ATP through oxidative phosphorylation, ultimately causing metabolic collapse and cell death in susceptible organisms.
Caption: Mechanism of SDH inhibition by butanedioic acid anilides.
Research Applications & Methodologies
The primary application of these compounds is in the screening and development of antifungal agents. Their specific mechanism of action also allows them to be used as tools for studying cellular metabolism.
Antifungal Drug Discovery
Butanedioic acid anilides are a cornerstone of modern fungicide development. Their effectiveness stems from their high affinity for fungal SDH, which can differ structurally from the homologous enzyme in mammals, offering a degree of selective toxicity. Research in this area typically involves synthesizing a library of anilide derivatives and screening them for antifungal activity.
Key Experimental Goal: To determine the Minimum Inhibitory Concentration (MIC) of a novel anilide compound against pathogenic fungi. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Table 1: Representative Antifungal Activity of Carboxamide/Anilide Derivatives
| Compound Class | Target Organism Example | Typical MIC Range | Reference |
|---|---|---|---|
| Salicylanilides | Trichophyton mentagrophytes | ≥ 0.49 µmol/L | [4] |
| Dibutyltin(IV) derivatives | Aspergillus flavus, Aspergillus niger | Potent Inhibition | [5][6] |
| Benzanilide-azoles | Candida albicans (drug-resistant) | Potent Inhibition | [7][8] |
| Indene Amino Acid Derivatives | Rhizoctonia solani, Botrytis cinerea | 0.13 - 0.48 mg/L (EC50) |[9] |
Probing Mitochondrial Respiration
As specific inhibitors of Complex II, these compounds are excellent tools for dissecting the electron transport chain. Researchers can use a butanedioic acid anilide to selectively block the succinate oxidation pathway while leaving other respiratory pathways (e.g., those starting at Complex I with substrates like malate or glutamate) intact. This allows for detailed studies of mitochondrial function, substrate utilization, and the metabolic consequences of Complex II deficiency.
Key Experimental Goal: To measure the specific inhibition of SDH enzyme activity in isolated mitochondria and determine the half-maximal inhibitory concentration (IC50).
Detailed Experimental Protocols
The following protocols are designed to be self-validating and provide a robust framework for evaluating butanedioic acid anilide derivatives.
Protocol 1: Antifungal Susceptibility Testing via Broth Microdilution
This protocol determines the Minimum Inhibitory Concentration (MIC) of a test compound against a selected fungal strain.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Materials:
-
Test Butanedioic Acid Anilide compound
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well flat-bottom microtiter plates
-
Sabouraud Dextrose Broth (SDB) or RPMI-1640 medium
-
Fungal strain (e.g., Candida albicans ATCC 90028)
-
Spectrophotometer
-
Sterile pipette tips, tubes, and reservoirs
Procedure:
-
Compound Preparation: Prepare a 10 mg/mL stock solution of the test anilide in DMSO. Further dilute in culture medium to achieve a starting concentration for the assay (e.g., 256 µg/mL). Causality: DMSO is used to solubilize hydrophobic compounds. The initial dilution in medium minimizes DMSO concentration in the final assay to avoid toxicity.
-
Plate Setup:
-
Add 100 µL of sterile broth to wells in columns 2 through 12.
-
Add 200 µL of the starting compound concentration to column 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, then transferring 100 µL from column 2 to 3, and so on, until column 10. Discard 100 µL from column 10.
-
Column 11 serves as the growth control (no compound).
-
Column 12 serves as the sterility control (no compound, no inoculum).
-
-
Inoculum Preparation: Grow the fungus in SDB overnight. Adjust the fungal suspension in fresh broth to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. Dilute this suspension 1:100 in broth to obtain the final inoculum density.
-
Inoculation: Add 100 µL of the final fungal inoculum to all wells from columns 1 to 11. The final volume in each well will be 200 µL. Self-Validation: The growth control (column 11) must show turbidity, and the sterility control (column 12) must remain clear for the assay to be valid.
-
Incubation: Cover the plate and incubate at 35°C for 24 to 48 hours, depending on the fungal species.
-
Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).
Protocol 2: Succinate Dehydrogenase (SDH) Activity Assay
This protocol measures the inhibitory effect of a test compound on SDH activity using isolated mitochondria and a colorimetric indicator.
Caption: Workflow for the colorimetric SDH activity assay.
Materials:
-
Isolated mitochondria (e.g., from rat liver or fungal spheroplasts)
-
Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.4)
-
Substrate: 0.5 M Sodium Succinate
-
Electron Acceptor: 2,6-Dichlorophenolindophenol (DCPIP)
-
Potassium cyanide (KCN) to block Complex IV
-
Test Butanedioic Acid Anilide compound at various concentrations
-
UV/Vis Spectrophotometer
Procedure:
-
Mitochondria Isolation: Isolate mitochondria using a standard differential centrifugation protocol. Determine protein concentration using a BCA or Bradford assay.
-
Reaction Setup: In a 1 mL cuvette, combine the following:
-
Assay Buffer
-
Isolated mitochondria (e.g., 50 µg of protein)
-
KCN (to a final concentration of 1 mM). Causality: KCN blocks the terminal electron acceptor, Complex IV, preventing electrons from DCPIP from being passed further down the ETC and ensuring the rate measured is specific to SDH activity.
-
Test anilide compound at the desired final concentration (or DMSO for the control). Incubate for 5 minutes.
-
DCPIP (to a final concentration of ~50 µM).
-
-
Initiate Reaction: Start the reaction by adding sodium succinate (to a final concentration of 10 mM).
-
Measurement: Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 600 nm for 3-5 minutes. The reduction of the blue DCPIP to its colorless form by SDH is proportional to enzyme activity.
-
Calculation of IC50:
-
Calculate the rate of reaction (ΔAbs/min) for each concentration of the inhibitor.
-
Express the activity at each inhibitor concentration as a percentage of the control (DMSO only) activity.
-
Plot the % inhibition versus the log of the inhibitor concentration.
-
Use non-linear regression (log(inhibitor) vs. response -- variable slope) to determine the IC50 value, which is the concentration of the anilide that causes 50% inhibition of SDH activity.
-
Data Interpretation & Troubleshooting
| Parameter | Expected Outcome | Potential Issues & Solutions |
| MIC Value | A low µg/mL or µM value indicates high antifungal potency. | No inhibition observed: Compound may be inactive, or insoluble. Check solubility in the medium. A precipitate indicates poor solubility.[4] Inconsistent results: Ensure accurate serial dilutions and a homogenous, standardized inoculum. |
| IC50 Value | A low nM or µM value indicates potent inhibition of the target enzyme, SDH. | Low R² value in curve fit: Data points are too scattered. Ensure precise timing and pipetting. Check mitochondrial integrity. High IC50 value: Compound is a weak inhibitor, or the substrate (succinate) concentration is too high, leading to competitive displacement. |
Conclusion and Future Directions
Butanedioic acid anilides are a versatile and powerful class of research tools. Their well-defined mechanism of action as inhibitors of Succinate Dehydrogenase makes them indispensable for developing new agricultural fungicides and for conducting fundamental research into mitochondrial metabolism. Future research will likely focus on synthesizing novel derivatives to overcome emerging fungal resistance[7][8] and to develop compounds with even greater selectivity and potency, potentially opening doors for therapeutic applications in diseases characterized by metabolic dysregulation.
References
- 1. Succinic acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Succinate dehydrogenase inhibitor (SDHI) fungicides: ANSES presents the results of its expert appraisal | Anses - Agence nationale de sécurité sanitaire de l’alimentation, de l’environnement et du travail [anses.fr]
- 4. mdpi.com [mdpi.com]
- 5. journals.chemsociety.org.ng [journals.chemsociety.org.ng]
- 6. COMPARATIVE ANALYSIS OF ANTIFUNGAL PROPERTY OF SOME ORGANOTIN (IV) DERIVATIVES OF ETHANEDIOIC ACID AND BUTANEDIOIC ACID WITH ACTIVE CENTRES | Journal of Chemical Society of Nigeria [journals.chemsociety.org.ng]
- 7. Discovery of novel azole derivatives with benzanilide-containing hydrophobic side chains for the treatment of drug-resistant fungal infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of novel azole derivatives with benzanilide-containing hydrophobic side chains for the treatment of drug-resistant fungal infections - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. medchemexpress.com [medchemexpress.com]
Mastering the Dissolution of 4-Anilino-4-oxobutanoic Acid: An Application and Protocol Guide
For researchers and drug development professionals, the successful implementation of in vitro and in vivo studies hinges on the reliable and reproducible preparation of test compounds. This guide provides a detailed protocol and scientific rationale for the dissolution of 4-Anilino-4-oxobutanoic acid (also known as Succinanilic acid or N-Phenylsuccinamic acid), a compound of interest in various research fields. Understanding the physicochemical properties of this molecule is paramount to selecting the appropriate solvent and ensuring solution stability for accurate and meaningful experimental results.
Physicochemical Properties and Pre-dissolution Considerations
A thorough understanding of the molecular characteristics of this compound is the foundation for developing a robust dissolution protocol. Key parameters influencing its solubility include its polarity, melting point, and acidic nature.
| Property | Value | Source |
| Synonyms | Succinanilic acid, N-Phenylsuccinamic acid | [1][2] |
| Molecular Formula | C₁₀H₁₁NO₃ | [3] |
| Molecular Weight | 193.20 g/mol | [3][4] |
| Appearance | White solid | [4] |
| Melting Point | 150 °C | [2] |
| pKa | 4.69 | [2] |
The presence of both a carboxylic acid group and an amide linkage imparts a degree of polarity to the molecule, while the phenyl ring introduces nonpolar character. The pKa of 4.69 indicates it is a weak acid. This acidic proton can be deprotonated at pH values above the pKa, which can be leveraged to enhance solubility in aqueous solutions.
Solvent Selection: A Strategic Approach
The choice of solvent is the most critical factor in preparing a stable and effective solution of this compound for experimentation. The ideal solvent will not only fully dissolve the compound at the desired concentration but also be compatible with the experimental system (e.g., cell culture, animal models) and not interfere with the biological activity under investigation.
Based on available data and the chemical nature of the compound, the following solvents are recommended for consideration:
-
Organic Solvents: For creating high-concentration stock solutions, organic solvents are generally the most effective.
-
Dimethyl Sulfoxide (DMSO): A highly polar aprotic solvent, DMSO is an excellent choice for dissolving a wide range of organic molecules. Data for a deuterated analog of this compound suggests good solubility in DMSO.[5]
-
Dimethylformamide (DMF): Similar to DMSO, DMF is another polar aprotic solvent with strong solubilizing capabilities for compounds of this nature.[5]
-
Alcohols (Methanol, Ethanol): The compound is known to be soluble in alcohols.[2] For a deuterated analog, a solubility of 2 mg/mL in methanol has been reported with the aid of ultrasonication and warming.[6] Ethanol is also a viable option and is often better tolerated in biological systems than methanol.
-
-
Aqueous Solutions (with pH adjustment): Due to the carboxylic acid moiety, the solubility of this compound in aqueous buffers is highly pH-dependent. By preparing a basic buffer (e.g., phosphate-buffered saline, PBS, adjusted to pH > 7.5), the carboxylic acid will be deprotonated to its more soluble carboxylate form. This is a common strategy for preparing formulations for in vivo administration.
The following diagram illustrates a decision-making workflow for solvent selection:
References
- 1. This compound | 102-14-7 [chemicalbook.com]
- 2. Succinanilic acid | C10H11NO3 | CID 7598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 102-14-7 | FA17935 [biosynth.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
"N-Phenyl-succinamic Acid for protein binding assays"
An In-Depth Technical Guide to the Application of N-Phenyl-succinamic Acid in Protein Binding Assays
Abstract
This guide provides a comprehensive overview and detailed protocols for utilizing N-Phenyl-succinamic acid and its analogs in protein binding assays. N-Phenyl-succinamic acid serves as a versatile chemical tool, particularly in the realms of fragment-based drug discovery (FBDD) and the characterization of protein-ligand interactions. Its structure, featuring a phenyl ring, a flexible linker, a carboxylic acid, and an amide group, presents multiple points for non-covalent interactions with protein targets. We will delve into the foundational principles of its interaction, followed by specific, field-tested protocols for Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Affinity Chromatography. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this compound class for robust and reproducible protein binding analysis.
Introduction: The Scientific Rationale for N-Phenyl-succinamic Acid in Binding Assays
N-Phenyl-succinamic acid is a derivative of succinic acid, characterized by a phenyl group attached to the nitrogen of an amide linkage. Its utility in protein binding assays stems from its identity as a "fragment-like" molecule. In fragment-based drug discovery, small, low-complexity molecules (typically < 300 Da) are screened for weak but efficient binding to a protein target.[1][2] These initial hits then serve as starting points for chemical elaboration into more potent and selective lead compounds.[3][4] N-Phenyl-succinamic acid and its parent structure, phenylsuccinic acid, are valuable scaffolds in pharmaceutical synthesis and have been explored as building blocks for active pharmaceutical ingredients (APIs).[5][6]
The core value of this molecule lies in its chemical motifs, which are capable of forming key non-covalent interactions that govern molecular recognition at a protein surface:
-
Carboxylic Acid: A potent hydrogen bond donor and acceptor, capable of forming strong salt bridges with positively charged residues like lysine or arginine.
-
Amide Group: Contains both a hydrogen bond donor (N-H) and an acceptor (C=O), allowing it to participate in backbone or side-chain hydrogen bonding networks within a protein.[7][8]
-
Phenyl Ring: Facilitates hydrophobic and π-stacking interactions with aromatic residues such as phenylalanine, tyrosine, and tryptophan.
-
Ethylene Linker: Provides conformational flexibility, allowing the phenyl and carboxyl moieties to adopt optimal orientations within a binding pocket.
This guide will equip the user with the knowledge to harness these properties for quantitative and qualitative analysis of protein interactions.
Foundational Principles of Interaction
The binding of N-Phenyl-succinamic acid to a protein is governed by a combination of enthalpic (e.g., hydrogen bonds) and entropic (e.g., hydrophobic effect) forces. The crystal structure of N-Phenyl-succinamic acid reveals that the conformations of N-H and C=O bonds in the amide segment are anti to each other, and the molecules can pack into infinite chains through intermolecular N-H···O and O-H···O hydrogen bonds.[7][8] This inherent capacity for hydrogen bonding is a primary driver of its interaction with protein targets.
Caption: Potential non-covalent interactions between N-Phenyl-succinamic acid and a protein binding site.
Application I: Isothermal Titration Calorimetry (ITC)
ITC is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event.[9] It is the gold standard for thermodynamic characterization, as a single experiment can determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of an interaction.[10][11][12]
Expert Rationale for Using ITC
Choose ITC when you need a complete thermodynamic profile of the interaction. It is a label-free, in-solution technique that requires no modification of the reactants. This is particularly useful for validating initial hits from a screen and understanding the driving forces (enthalpy vs. entropy) behind the binding, which can guide lead optimization.[13]
Detailed Protocol: ITC Analysis of Protein-N-Phenyl-succinamic Acid Interaction
A. Reagent Preparation
-
Protein Preparation: Dialyze the purified target protein extensively against the final ITC buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4). After dialysis, centrifuge the protein at >14,000 x g for 15 minutes to remove any aggregates and accurately determine its concentration (e.g., via A280 or BCA assay).
-
Expert Rationale: Extensive dialysis is critical to minimize "buffer mismatch" between the protein solution in the cell and the ligand solution in the syringe. Mismatched buffers will generate large heats of dilution that can obscure the binding signal.[10]
-
-
Ligand Preparation: Prepare a concentrated stock of N-Phenyl-succinamic acid in a suitable solvent (e.g., DMSO). Dilute this stock into the exact same buffer used for the final protein dialysis to create the final ligand solution for the syringe. Ensure the final DMSO concentration is identical in both the cell and syringe solutions (typically <5%) to minimize solvent effects.
-
Expert Rationale: The ligand must be dissolved in the identical buffer batch as the protein. Even minor pH or salt differences can create artifacts.
-
B. Experimental Setup
-
Concentrations: The concentration of reactants should be chosen based on the "c-window" (c = n * [Protein] / KD), which should ideally be between 10 and 500. For an unknown interaction, a good starting point is a protein concentration in the cell of 10-50 µM and a ligand concentration in the syringe that is 10-15 times higher.
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).[10]
-
Set the stirring speed (e.g., 750 rpm).
-
Set the reference power (e.g., 10-15 µcal/sec).
-
Program an injection series: a small initial injection (e.g., 0.5 µL) to remove air from the syringe tip, followed by 18-25 larger injections (e.g., 1.5-2.0 µL) with sufficient spacing (e.g., 150 seconds) to allow the signal to return to baseline.
-
C. Data Acquisition & Analysis
-
Control Experiment: Perform a control titration by injecting the ligand solution from the syringe into the sample cell containing only buffer. This measures the heat of dilution for the ligand.
-
Expert Rationale: This control is essential. The heat signals from this titration are subtracted from the main experimental data to isolate the heat of binding.[11]
-
-
Binding Experiment: Load the protein into the sample cell and the ligand into the syringe and run the experiment.
-
Data Analysis: Integrate the raw power peaks to obtain the heat change per injection (ΔH). Subtract the heats of dilution from the control run. Plot the resulting heat per mole of injectant against the molar ratio of ligand to protein. Fit the data to a suitable binding model (e.g., one-site model) to extract KD, n, and ΔH. Calculate ΔG and TΔS using the equation: ΔG = -RTln(KA) = ΔH - TΔS, where KA = 1/KD.
| Parameter | Description | Typical Value (Example) |
| [Protein] | Concentration of protein in the cell | 20 µM |
| [Ligand] | Concentration of ligand in the syringe | 300 µM |
| KD | Dissociation Constant | 15 µM |
| n | Stoichiometry of Binding | 0.98 |
| ΔH | Enthalpy of Binding | -5.2 kcal/mol |
| TΔS | Entropy of Binding | +2.1 kcal/mol |
| ΔG | Gibbs Free Energy | -7.3 kcal/mol |
| Caption: Example ITC data summary for a hypothetical protein interaction with N-Phenyl-succinamic acid. |
Application II: Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique for monitoring molecular interactions in real-time.[14] One molecule (ligand) is immobilized on a sensor chip surface, and another (analyte) is flowed over it. Binding changes the refractive index at the surface, which is detected and reported in Response Units (RU).[15][16] SPR is ideal for determining the kinetics of an interaction (association rate, ka; dissociation rate, kd) as well as the affinity (KD).[14]
Expert Rationale for Using SPR
Use SPR when you need kinetic information or when working with very small amounts of material. It is highly sensitive and can detect transient interactions. It's an excellent method for screening fragment libraries against a target protein and for ranking compounds based on their on- and off-rates.[3][17]
Detailed Protocol: SPR Analysis of Protein-N-Phenyl-succinamic Acid Interaction
A. Chip Preparation and Ligand Immobilization
-
Chip Selection: A CM5 sensor chip (carboxymethylated dextran) is standard for covalent amine coupling.
-
Protein Immobilization (Amine Coupling):
-
Equilibrate the system with a running buffer (e.g., HBS-EP+).
-
Activate the surface with a 1:1 mixture of 0.1 M NHS and 0.4 M EDC.
-
Inject the protein (ligand) at a low concentration (e.g., 10-50 µg/mL) in a low ionic strength buffer (e.g., 10 mM Acetate, pH 4.5) to promote pre-concentration. Aim for an immobilization level of 2000-5000 RU.
-
Block remaining active sites with a 1 M ethanolamine-HCl solution.
-
Expert Rationale: Amine coupling is a robust and common method for creating a stable surface.[14] The pH of the coupling buffer is chosen to be below the pI of the protein to impart a net positive charge, facilitating electrostatic attraction to the negatively charged dextran surface.
-
B. Analyte Binding Analysis
-
Analyte Preparation: Prepare a dilution series of N-Phenyl-succinamic acid (analyte) in the running buffer. The concentrations should span the expected KD (e.g., from 0.1 x KD to 10 x KD). Include several buffer-only (zero analyte) injections for double referencing.
-
Expert Rationale: A wide concentration range is necessary to accurately determine kinetic parameters. Double referencing (subtracting the signal from a reference flow cell and from buffer-only injections) corrects for bulk refractive index changes and instrument drift.
-
-
Binding Cycle (Multi-Cycle Kinetics):
-
Association: Inject the lowest concentration of analyte over the ligand and reference surfaces for a defined time (e.g., 60-180 seconds) to monitor the binding phase.
-
Dissociation: Switch to flowing running buffer over the surfaces and monitor the dissociation phase (e.g., 180-600 seconds).
-
Regeneration: Inject a regeneration solution (e.g., a pulse of low pH glycine or high salt) to remove all bound analyte and prepare the surface for the next cycle.
-
Repeat the cycle for each analyte concentration.
-
C. Data Analysis
-
Data Processing: Process the raw sensorgrams by subtracting the reference channel signal and then the average of the buffer blank injections.
-
Kinetic Fitting: Globally fit the processed association and dissociation curves for all concentrations to a suitable binding model (e.g., 1:1 Langmuir binding). This will yield the kinetic rate constants ka (on-rate) and kd (off-rate).
-
Affinity Calculation: The equilibrium dissociation constant (KD) is calculated as the ratio kd/ka.
Caption: A typical workflow for an SPR-based protein binding experiment.
Application III: Affinity Chromatography
Affinity chromatography is a separation technique based on a specific, reversible interaction between a target molecule and a ligand immobilized on a solid support (resin).[18] An analog of N-Phenyl-succinamic acid can be covalently attached to a resin to create a matrix for purifying a protein that specifically binds to it.
Expert Rationale for Using Affinity Chromatography
This method is primarily qualitative or semi-quantitative and is best used for purifying a known binding partner from a complex mixture (like a cell lysate) or for confirming an interaction discovered by other means. It provides a powerful one-step purification method if the interaction is specific enough.[19]
Protocol Outline: Affinity Purification
-
Matrix Preparation: Synthesize a derivative of N-Phenyl-succinamic acid with a reactive group (e.g., an amine) on the phenyl ring. Covalently couple this derivative to an activated resin (e.g., NHS-activated Sepharose) according to the manufacturer's protocol. Block any remaining active sites.
-
Column Equilibration: Pack the resin into a column and equilibrate with 5-10 column volumes of binding buffer (e.g., PBS, pH 7.4).[20]
-
Sample Loading: Apply the clarified protein sample (e.g., cell lysate) to the column at a slow flow rate to allow sufficient time for binding to occur.
-
Wash: Wash the column with 10-20 column volumes of binding buffer (potentially with a slightly increased salt concentration) to remove non-specifically bound proteins.
-
Elution: Elute the target protein by either:
-
Competitive Elution: Applying a buffer containing a high concentration of free N-Phenyl-succinamic acid to displace the bound protein.
-
Non-specific Elution: Changing the buffer conditions to disrupt the interaction (e.g., altering pH or increasing salt concentration).[18]
-
-
Analysis: Analyze the collected fractions by SDS-PAGE and Western Blot to confirm the presence and purity of the target protein.
Conclusion
N-Phenyl-succinamic acid is a valuable and accessible tool for the study of protein-ligand interactions. Its simple yet versatile structure allows it to serve as a probe in a variety of biophysical assays. Isothermal Titration Calorimetry provides a complete thermodynamic signature of the binding event, while Surface Plasmon Resonance offers deep insights into the kinetics of the interaction. Furthermore, its derivatives can be employed in affinity chromatography for protein purification. By understanding the principles behind these techniques and carefully executing the protocols outlined in this guide, researchers can effectively characterize the binding of this important chemical scaffold to their protein targets, accelerating programs in drug discovery and molecular biology.
References
- 1. astx.com [astx.com]
- 2. Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fragment Based Drug Discovery - Drug Discovery Chemistry [drugdiscoverychemistry.com]
- 4. Frontiers | Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece [frontiersin.org]
- 5. nbinno.com [nbinno.com]
- 6. Phenylsuccinic acid | C10H10O4 | CID 95459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N-Phenylsuccinamic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-Phenyl-succinamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 10. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. preprints.org [preprints.org]
- 12. researchgate.net [researchgate.net]
- 13. Isothermal titration calorimetry to determine association constants for high-affinity ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protein-Protein Interactions: Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. conductscience.com [conductscience.com]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. med.upenn.edu [med.upenn.edu]
Application Notes & Protocols: The Role of Butanedioic Acid Anilide Derivatives in Modern Enzymology
Introduction: A Tale of Two Moieties
In the landscape of enzyme modulation, the convergence of specific chemical structures often unlocks profound biological activity. This guide delves into the enzymological applications of compounds derived from two fundamental building blocks: butanedioic acid (commonly known as succinic acid) and the anilide functional group. While a singular molecule named "butanedioic acid anilide" is not a common reagent, the chemical class it represents—dicarboxylic acid anilides—is of immense significance. These molecules, particularly those that act as Succinate Dehydrogenase Inhibitors (SDHIs) , have become indispensable tools in agricultural science, and their utility in fundamental research and drug discovery continues to expand.
Succinic acid is a critical metabolic intermediate, central to the citric acid (TCA) cycle and cellular respiration.[1] The anilide group, an amide derivative of aniline, provides a versatile scaffold that has been incorporated into numerous bioactive molecules, including inhibitors for enzymes like cyclooxygenases and various kinases.[2][3] The strategic combination of these moieties has yielded a powerful class of enzyme inhibitors that function by targeting the very heart of cellular energy production.
This document provides an in-depth exploration of the primary application of this chemical class: the inhibition of Succinate Dehydrogenase (SDH), also known as mitochondrial Complex II. We will dissect the mechanism of action, outline key research applications, and provide detailed, field-proven protocols for studying their enzymatic interactions.
Part 1: The Core Mechanism — Targeting Succinate Dehydrogenase (SDH)
Succinate Dehydrogenase is a unique enzyme complex embedded in the inner mitochondrial membrane. It holds a pivotal dual role in cellular metabolism: it is the only enzyme that participates in both the Tricarboxylic Acid (TCA) Cycle and the Electron Transport Chain (ETC) .[4][5]
-
In the TCA Cycle: SDH catalyzes the oxidation of succinate to fumarate.
-
In the ETC: It transfers electrons from succinate directly to the ubiquinone (Coenzyme Q) pool, which then shuttles them to Complex III.
Anilide-based inhibitors, exemplified by the pioneering fungicide Carboxin , function by specifically targeting and blocking the ubiquinone-binding site (the Qp site) of the SDH complex.[4][6] This is a classic example of competitive inhibition, where the inhibitor vies with the natural substrate (ubiquinone) for the enzyme's active site.[4]
The binding of the anilide inhibitor physically obstructs the transfer of electrons from the iron-sulfur clusters within SDH to ubiquinone.[6] This blockage has two immediate and critical consequences:
-
Disruption of the ETC: The flow of electrons is halted at Complex II, severely impairing the cell's ability to generate ATP through oxidative phosphorylation.
-
Inhibition of the TCA Cycle: The catalytic function of SDH in the TCA cycle is also blocked, leading to an accumulation of succinate.
This dual disruption of cellular energy production is the primary mechanism behind the potent biological activity of these compounds, particularly their fungicidal effects.[7]
Caption: Mechanism of SDH inhibition by anilide derivatives.
Part 2: Application Notes for the Modern Researcher
The specific and potent mechanism of anilide-based SDH inhibitors makes them invaluable tools across various research domains.
-
Fungicide Research and Agricultural Science: SDHIs are a major class of agricultural fungicides used to control diseases caused by pathogenic fungi.[4][7] Researchers utilize these compounds to study the emergence of fungicide resistance. By exposing fungal populations to SDHIs, scientists can select for resistant mutants and analyze the genetic mutations in the SDH subunits that confer resistance, providing crucial insights for developing next-generation fungicides.[4]
-
Probing Mitochondrial Function: In cell biology and bioenergetics, anilide derivatives serve as specific chemical probes to dissect the function of the electron transport chain. By selectively inhibiting Complex II, researchers can study its contribution to cellular respiration, the generation of reactive oxygen species (ROS), and its interplay with other mitochondrial complexes under various physiological or pathological conditions.[5][8]
-
Drug Discovery and Oncology: Mutations in the genes encoding SDH subunits are linked to certain types of cancer, including paragangliomas and gastrointestinal stromal tumors (GISTs).[5] This has established SDH as a potential therapeutic target. The anilide scaffold serves as a starting point for designing novel SDH inhibitors with high specificity for human SDH isoforms, which could be developed as anti-cancer agents.[9] The study of existing anilide inhibitors helps in understanding the structural requirements for potent and selective inhibition.
Part 3: Detailed Experimental Protocols
The following protocols provide a robust framework for characterizing the interaction of a novel butanedioic acid anilide derivative (or similar compound) with Succinate Dehydrogenase.
Protocol 1: In Vitro SDH Activity and Inhibition Assay
This protocol measures SDH activity by monitoring the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP).
A. Materials and Reagents:
-
Mitochondrial Isolation Buffer: 250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4.
-
Assay Buffer: 50 mM potassium phosphate buffer, pH 7.4.
-
Substrate Stock: 1 M Sodium Succinate in dH₂O.
-
Electron Acceptor Stock: 5 mM DCPIP in dH₂O.
-
Inhibitor Stock: 10 mM test compound (Butanedioic Acid Anilide derivative) in DMSO.
-
Mitochondrial Preparation: Isolated from a relevant source (e.g., bovine heart, fungal culture, or cultured cells).
-
Spectrophotometer capable of reading at 600 nm.
B. Step-by-Step Methodology:
-
Prepare Mitochondrial Extract: Isolate mitochondria using differential centrifugation. Determine the total protein concentration using a Bradford or BCA assay. Dilute the mitochondrial suspension in Assay Buffer to a final concentration of 0.5-1.0 mg/mL.
-
Prepare Reaction Mixtures: In a 1.5 mL cuvette, prepare the following reaction mixture (total volume 1 mL):
-
850 µL Assay Buffer
-
50 µL DCPIP Stock (Final conc: 250 µM)
-
50 µL Mitochondrial Suspension (Final conc: 25-50 µg/mL)
-
X µL Inhibitor Stock (for test samples) or DMSO (for control). Add varying concentrations of the inhibitor to generate a dose-response curve.
-
Incubate the mixture at 30°C for 5 minutes to allow the inhibitor to bind.
-
-
Initiate the Reaction: Add 50 µL of 1 M Sodium Succinate (Final conc: 50 mM) to the cuvette, mix quickly by inversion, and immediately place it in the spectrophotometer.
-
Measure Activity: Monitor the decrease in absorbance at 600 nm over 3-5 minutes. The rate of DCPIP reduction is directly proportional to SDH activity.
-
Calculate Inhibition: Calculate the reaction rate (ΔAbs/min) for the control and each inhibitor concentration. Determine the percent inhibition for each concentration relative to the DMSO control.
-
Determine IC₅₀: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value (the concentration of inhibitor required to reduce SDH activity by 50%).
References
- 1. Succinic acid - Wikipedia [en.wikipedia.org]
- 2. Synthesis, anti-inflammatory, analgesic and COX-1/2 inhibition activities of anilides based on 5,5-diphenylimidazolidine-2,4-dione scaffold: Molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Acetanilide? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. Succinate Dehydrogenase and Human Disease: Novel Insights into a Well-Known Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. PlumX [plu.mx]
- 9. pubs.acs.org [pubs.acs.org]
Application Note & Protocol: Quantitative Analysis of 4-Anilino-4-oxobutanoic Acid in Human Plasma using LC-MS/MS
Abstract
This document provides a comprehensive, field-tested guide for the sensitive and robust quantification of 4-Anilino-4-oxobutanoic acid in human plasma. This compound, also known as N-Phenyl-succinamic acid, is a metabolite of the histone deacetylase inhibitor Vorinostat (Suberoylanilide Hydroxamic Acid)[1]. Accurate measurement of this metabolite in biological matrices is critical for pharmacokinetic (PK) and toxicokinetic (TK) studies during drug development. This application note details a complete workflow, from sample preparation using a streamlined protein precipitation (PPT) protocol to a highly selective and sensitive analysis via Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method has been developed and validated following principles outlined in regulatory guidance documents, ensuring data integrity and reliability for preclinical and clinical research[2][3][4].
Introduction and Scientific Rationale
The quantification of drug metabolites is a cornerstone of pharmaceutical development, providing essential insights into a drug's absorption, distribution, metabolism, and excretion (ADME) profile. This compound is a key metabolite in the biotransformation of Vorinostat[1]. Therefore, a validated bioanalytical method for its measurement is imperative for understanding the parent drug's metabolic fate and overall exposure in vivo.
LC-MS/MS is the gold standard for quantitative bioanalysis due to its superior sensitivity, specificity, and high-throughput capabilities[5][6]. The challenge in any bioanalytical method lies in effectively removing endogenous matrix components—such as proteins and phospholipids—that can interfere with the analysis[7]. These interferences, collectively known as the "matrix effect," can cause ion suppression or enhancement, compromising the accuracy and reproducibility of the results[8][9][10].
Scientist's Note: Our choice of a simple protein precipitation (PPT) sample preparation method is deliberate. While more complex methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can provide cleaner extracts, PPT offers a superior balance of speed, cost-effectiveness, and high recovery for a moderately polar compound like this compound. By optimizing the PPT conditions and chromatographic separation, we can effectively mitigate potential matrix effects, making it an ideal choice for high-throughput laboratory environments.
Experimental Workflow Overview
The entire analytical process is designed for efficiency and robustness. The workflow minimizes sample handling steps to reduce potential sources of error and variability.
Figure 1: High-level experimental workflow from plasma sample to final data acquisition.
Materials and Methods
Reagents and Chemicals
-
Analyte: this compound (≥98% purity)
-
Internal Standard (IS): this compound-d5 (or a suitable structural analog)
-
Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Water (Type I, 18.2 MΩ·cm)
-
Additives: Formic Acid (LC-MS Grade)
-
Matrix: Blank Human Plasma (K2-EDTA anticoagulant)
Equipment
-
LC System: UPLC/UHPLC system capable of binary gradient elution.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
General Lab: Analytical balance, calibrated pipettes, microcentrifuge, vortex mixer.
Detailed Protocols
Preparation of Standards and Quality Controls (QCs)
Rationale: Accurate preparation of calibration standards and QCs is fundamental to the entire assay. Using a surrogate matrix (e.g., stripped plasma or PBS) for the highest concentration stock solution prevents solubility issues before dilution into the biological matrix.
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of this compound and the internal standard (IS) into separate volumetric flasks. Dissolve in methanol to create 1 mg/mL stock solutions.
-
Working Standard Solutions: Serially dilute the primary analyte stock with 50:50 acetonitrile:water to create working solutions for spiking the calibration curve (CAL) standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS primary stock solution with 50:50 acetonitrile:water.
-
Calibration (CAL) and QC Sample Preparation: Spike blank human plasma with the appropriate working standard solutions to achieve the final concentrations. A typical calibration curve might range from 1 to 1000 ng/mL. QC samples should be prepared independently at low, medium, and high concentrations (e.g., 3, 300, and 800 ng/mL).
| Sample Type | Concentration (ng/mL) |
| Blank | 0 |
| CAL 1 | 1 |
| CAL 2 | 5 |
| CAL 3 | 20 |
| CAL 4 | 100 |
| CAL 5 | 300 |
| CAL 6 | 800 |
| CAL 7 | 1000 |
| LLOQ QC | 1 |
| Low QC | 3 |
| Mid QC | 300 |
| High QC | 800 |
| Table 1: Example concentrations for calibration standards and quality control samples. |
Sample Preparation: Protein Precipitation (PPT)
Scientist's Note: The ratio of plasma to precipitation solvent is a critical parameter. A 1:4 ratio of plasma to acetonitrile is highly effective for precipitating proteins while keeping the analyte and IS in solution[11][12]. Adding the plasma sample to the solvent (rather than the reverse) often results in a finer, more consistent protein pellet, improving reproducibility[11].
-
Aliquot Samples: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample (blank, CAL, QC, or unknown).
-
Add Internal Standard: Add 25 µL of the 100 ng/mL IS working solution to each tube (except the blank).
-
Precipitate Proteins: Add 400 µL of ice-cold acetonitrile to each tube.
-
Mix Thoroughly: Vortex each tube vigorously for 2 minutes to ensure complete protein denaturation and precipitation.
-
Centrifuge: Centrifuge the tubes at 14,000 xg for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer Supernatant: Carefully aspirate 200 µL of the clear supernatant and transfer it to a 96-well plate or autosampler vial for analysis.
-
Inject: Inject 5 µL of the supernatant into the LC-MS/MS system.
Figure 2: Step-by-step protein precipitation protocol.
LC-MS/MS Conditions
Rationale: Chromatographic conditions are optimized to achieve a sharp, symmetrical peak for the analyte, separating it from the bulk of early-eluting, unretained matrix components like salts and phospholipids. The mass spectrometer parameters are tuned specifically for the analyte and IS to ensure maximum sensitivity and specificity using Multiple Reaction Monitoring (MRM).
| Parameter | Setting |
| LC System | |
| Column | C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temp | 40 °C |
| Gradient | 5% B to 95% B over 3.0 min, hold 1.0 min |
| 95% B to 5% B over 0.1 min, hold 0.9 min | |
| MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | -3.0 kV |
| Source Temp | 150 °C |
| Desolvation Temp | 450 °C |
| MRM Transition (Analyte) | e.g., m/z 192.1 > 120.1 (Precursor > Product) |
| MRM Transition (IS) | e.g., m/z 197.1 > 125.1 (Precursor > Product) |
| Table 2: Recommended starting parameters for LC-MS/MS analysis. Note: MRM transitions are hypothetical and must be optimized empirically. |
Method Validation
The method should be validated according to the latest regulatory guidelines from agencies such as the FDA or EMA[2][13]. Key validation parameters are summarized below.
| Validation Parameter | Acceptance Criteria | Purpose |
| Linearity | r² ≥ 0.99; back-calculated CAL points within ±15% (±20% at LLOQ) | Demonstrates a proportional response to concentration. |
| Accuracy & Precision | Intra- and Inter-day precision (%CV) ≤15% (≤20% at LLOQ); Accuracy (%RE) within ±15% (±20% at LLOQ) | Ensures the method is reliable and reproducible over time. |
| Selectivity | No significant interfering peaks (>20% of LLOQ) in blank plasma from multiple sources. | Confirms the method is measuring only the intended analyte. |
| Matrix Effect | IS-normalized matrix factor CV ≤15% across different plasma lots. | Assesses the impact of matrix components on ionization[8][14]. |
| Recovery | Consistent and reproducible across QC levels. | Measures the efficiency of the extraction process. |
| Stability | Analyte stable under various conditions (bench-top, freeze-thaw, long-term storage). | Defines the allowable storage and handling conditions for samples. |
| Table 3: Summary of key bioanalytical method validation parameters and typical acceptance criteria. |
Conclusion
This application note describes a rapid, sensitive, and robust LC-MS/MS method for the quantification of this compound in human plasma. The simple protein precipitation protocol is well-suited for high-throughput analysis, and the method demonstrates the necessary performance characteristics for supporting regulated bioanalysis in drug development studies. Adherence to the described protocols and validation standards will ensure the generation of high-quality, reliable data for pharmacokinetic and toxicokinetic assessments.
References
- 1. scbt.com [scbt.com]
- 2. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 3. labs.iqvia.com [labs.iqvia.com]
- 4. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 5. ijbpas.com [ijbpas.com]
- 6. ijtsrd.com [ijtsrd.com]
- 7. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bioanalysis-zone.com [bioanalysis-zone.com]
- 9. nebiolab.com [nebiolab.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. agilent.com [agilent.com]
- 12. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 13. hhs.gov [hhs.gov]
- 14. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
Succinanilic Acid in Crystal Engineering: A Guide for Researchers
Introduction: The Untapped Potential of a Versatile Ligand
In the expansive field of crystal engineering and drug development, the selection of an appropriate organic ligand is paramount to the rational design of novel metal-organic frameworks (MOFs) and coordination polymers. Succinanilic acid (4-oxo-4-(phenylamino)butanoic acid), a derivative of succinic acid, presents itself as a compelling yet underexplored ligand.[1][2] Its molecular architecture, featuring both a carboxylate group and an amide functionality, offers a rich playground for establishing diverse coordination modes and intricate hydrogen bonding networks. This dual functionality allows for the construction of multidimensional supramolecular architectures with potential applications in gas storage, catalysis, and as models for active sites in metalloenzymes.
This guide provides an in-depth exploration of succinanilic acid as a ligand in crystallography. We will delve into its synthesis, the preparation of its metal complexes, detailed protocols for crystallization, and the subsequent crystallographic analysis. The causality behind experimental choices is emphasized to equip researchers with the foundational knowledge for troubleshooting and innovation.
Part 1: The Ligand - Synthesis and Characterization of Succinanilic Acid
A reliable and well-characterized source of the ligand is the cornerstone of any crystallographic study. The synthesis of succinanilic acid is a straightforward and high-yielding reaction.
Protocol 1: Synthesis of Succinanilic Acid
This protocol is adapted from established methods for the synthesis of N-aryl succinamic acids.[2][3]
Materials:
-
Succinic anhydride (1.0 eq)
-
Aniline (1.0 eq)
-
Benzene (or a suitable alternative solvent like toluene)
-
Ice bath
-
Filtration apparatus (Büchner funnel, filter paper)
-
Drying oven or desiccator
Procedure:
-
In a round-bottom flask, dissolve 10 grams of succinic anhydride in 30 ml of warm benzene.
-
In a separate beaker, prepare a solution of 9 ml of aniline in 50 ml of benzene.
-
While stirring the succinic anhydride solution, slowly add the aniline solution. The reaction is exothermic and a white precipitate of succinanilic acid will form almost immediately.[3]
-
Once the addition is complete, continue stirring for 30 minutes at room temperature.
-
Cool the mixture in an ice bath to ensure complete precipitation.
-
Collect the white solid by vacuum filtration and wash the crystals with a small amount of cold benzene to remove any unreacted starting materials.[3]
-
Dry the purified succinanilic acid in a desiccator or a low-temperature oven. The expected melting point is around 150°C.[2][3]
Characterization:
Before use in coordination chemistry, it is crucial to confirm the identity and purity of the synthesized succinanilic acid. Standard characterization techniques include:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.
-
FT-IR Spectroscopy: To identify the characteristic vibrational frequencies of the carboxylic acid (O-H and C=O stretches) and the amide (N-H and C=O stretches) functional groups.
-
Melting Point Analysis: To assess purity.
Part 2: Synthesis of Succinanilic Acid Metal Complexes
The coordination of succinanilic acid to a metal center can be achieved through various synthetic strategies. The choice of method often depends on the desired dimensionality of the final product and the nature of the metal ion.
Key Considerations for Synthesis:
-
Solvent System: The choice of solvent is critical for both dissolving the reactants and facilitating crystal growth. A mixture of solvents is often employed to fine-tune the solubility.[4] For instance, a more polar solvent like DMF or DMSO can be used to dissolve the ligand and metal salt, while a less polar co-solvent can be introduced to induce crystallization.
-
pH: The pH of the reaction mixture will influence the deprotonation state of the carboxylic acid group, which is crucial for coordination to the metal center. The use of a base (e.g., triethylamine, sodium hydroxide) is often necessary to deprotonate the carboxylic acid.
-
Temperature and Reaction Time: These parameters can significantly affect the kinetics of complex formation and the quality of the resulting crystals. Solvothermal methods, where the reaction is carried out in a sealed vessel at elevated temperatures, can promote the formation of highly crystalline materials.[5]
Protocol 2: General Procedure for the Synthesis of a Succinanilic Acid Metal Complex (e.g., with Co(II))
This protocol provides a general framework that can be adapted for various transition metals.
Materials:
-
Succinanilic acid (1.0 eq)
-
Co(II) chloride hexahydrate (or other suitable metal salt) (0.5 eq)
-
Methanol
-
Triethylamine (or another suitable base)
-
Small-scale reaction vial or test tube
Procedure:
-
In a small vial, dissolve a stoichiometric amount of succinanilic acid in a minimal amount of methanol. Gentle warming may be required.
-
In a separate vial, dissolve the Co(II) chloride hexahydrate in methanol.
-
Slowly add the metal salt solution to the succinanilic acid solution while stirring.
-
Add a stoichiometric amount of triethylamine dropwise to the reaction mixture to deprotonate the carboxylic acid. A color change is often observed upon coordination.
-
Seal the vial and allow it to stand at room temperature. Slow evaporation of the solvent over several days to weeks should yield single crystals suitable for X-ray diffraction.
Workflow for Synthesizing Metal-Succinanilic Acid Complexes:
Caption: General workflow for the synthesis of metal-succinanilic acid complexes.
Part 3: Crystallization and Crystallographic Analysis
Obtaining high-quality single crystals is often the most challenging step in a crystallographic study. Several techniques can be employed, and a systematic approach is recommended.
Crystallization Techniques:
-
Slow Evaporation: This is the simplest method, where the solvent is allowed to evaporate slowly from the reaction mixture, leading to an increase in concentration and eventual crystallization.[6]
-
Vapor Diffusion: This technique involves placing a drop of the reaction mixture in a sealed container with a reservoir of a precipitant (a solvent in which the complex is less soluble). The slow diffusion of the precipitant vapor into the drop induces crystallization.
-
Solvothermal Synthesis: For more robust, often porous frameworks, solvothermal synthesis is employed. The reaction is carried out in a sealed vessel (e.g., a Teflon-lined autoclave) at temperatures above the boiling point of the solvent. The increased pressure and temperature can facilitate the formation of highly crystalline materials.[5]
Protocol 3: Single Crystal X-ray Diffraction (SC-XRD) Data Collection and Structure Solution
Once suitable crystals are obtained, they are subjected to X-ray diffraction analysis to determine their three-dimensional structure.
Procedure:
-
Crystal Mounting: A single crystal of appropriate size and quality is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations and radiation damage. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Data Processing: The raw diffraction data is processed to determine the unit cell parameters, space group, and the intensities of the reflections.
-
Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to obtain the final, accurate atomic coordinates and displacement parameters.
Logical Flow of Crystallographic Analysis:
Caption: Step-by-step process of single-crystal X-ray diffraction analysis.
Part 4: Structural Insights and Data Interpretation
The crystal structure of a succinanilic acid metal complex can reveal a wealth of information about its coordination chemistry and supramolecular interactions.
Coordination Modes of Succinanilic Acid:
Succinanilic acid can coordinate to metal centers in several ways, primarily through the carboxylate group. The amide group can also participate in coordination or, more commonly, in hydrogen bonding.
Potential Coordination Modes of the Carboxylate Group:
Caption: Common coordination modes of a carboxylate group in metal complexes.
Hypothetical Crystallographic Data for a Co(II)-Succinanilate Complex:
The following table presents plausible crystallographic data for a hypothetical cobalt(II) complex with succinanilic acid, synthesized via the protocol described above. This data is for illustrative purposes and would need to be determined experimentally.
| Parameter | Value |
| Chemical Formula | C₂₀H₂₀CoN₂O₆ |
| Formula Weight | 459.32 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123(4) |
| b (Å) | 15.456(6) |
| c (Å) | 12.876(5) |
| β (°) | 98.76(2) |
| Volume (ų) | 1987.1(1) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.534 |
| Absorption Coeff. (mm⁻¹) | 0.897 |
| F(000) | 956 |
| Crystal Size (mm³) | 0.25 x 0.20 x 0.15 |
| θ range for data collection | 2.50 to 27.50° |
| Reflections collected | 10123 |
| Independent reflections | 4567 [R(int) = 0.034] |
| Final R indices [I>2σ(I)] | R1 = 0.045, wR2 = 0.112 |
| R indices (all data) | R1 = 0.067, wR2 = 0.128 |
| Goodness-of-fit on F² | 1.05 |
Conclusion and Future Directions
Succinanilic acid holds significant promise as a versatile building block in the field of crystal engineering. Its ability to form robust coordination complexes and participate in extensive hydrogen bonding networks opens up avenues for the design of novel materials with tailored properties. This guide has provided a comprehensive overview of the synthesis, crystallization, and crystallographic analysis of succinanilic acid-based metal complexes. It is our hope that these detailed protocols and insights will serve as a valuable resource for researchers venturing into this exciting area of coordination chemistry. Future work could explore the use of substituted anilines to tune the electronic and steric properties of the ligand, leading to even greater control over the resulting crystal structures and their functional properties.
References
- 1. Succinanilic acid | C10H11NO3 | CID 7598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Succinanilic Acid [drugfuture.com]
- 3. prepchem.com [prepchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Modeling and Simulation of Crystallization of Metal–Organic Frameworks | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Anilino-4-oxobutanoic Acid
An in-depth technical guide by a Senior Application Scientist.
Welcome to the technical support guide for the synthesis of 4-Anilino-4-oxobutanoic acid, also known as N-phenylsuccinamic acid or succinanilic acid.[1][2] This document provides field-proven insights, detailed protocols, and robust troubleshooting strategies to ensure the successful and efficient synthesis of this valuable compound in your laboratory.
The most common and direct route to this molecule is the aminolysis of succinic anhydride with aniline.[3][4] This reaction involves a nucleophilic attack of the amine onto one of the carbonyl carbons of the anhydride, leading to a ring-opening that forms the desired amide and carboxylic acid functionalities. While seemingly straightforward, this synthesis is sensitive to reagent quality, reaction conditions, and moisture, which can lead to common issues such as low yields and product contamination.
This guide is structured to address both general inquiries and specific experimental problems, providing not just solutions but also the underlying chemical principles to empower your research.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism for the synthesis of this compound from succinic anhydride and aniline?
The reaction is a classic nucleophilic acyl substitution, specifically the aminolysis of a cyclic anhydride.[3] The lone pair of electrons on the nitrogen atom of aniline acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of succinic anhydride. This forms a tetrahedral intermediate which then collapses, breaking the acyl-oxygen bond and opening the anhydride ring to yield the final N-phenylsuccinamic acid product.[5]
Q2: What are the recommended solvents and general reaction conditions?
The reaction is versatile and can be performed under various conditions. A common laboratory preparation involves dissolving succinic anhydride in a warm, non-polar aprotic solvent like benzene or toluene and then adding a solution of aniline.[1][6][7] The reaction is often exothermic and proceeds quickly, with the product precipitating out of the solution as it forms.[6][8] Stirring at room temperature for 1-2 hours is typically sufficient for the reaction to reach completion.[7][9]
Q3: How can I monitor the progress of the reaction?
The most effective way to monitor the reaction is through Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexanes, often with a small amount of acetic acid to ensure the carboxylic acid product is protonated and travels up the plate. You should spot the starting materials (aniline and succinic anhydride) and the reaction mixture. The reaction is complete when the spot corresponding to the limiting reagent (usually aniline, which is more easily visualized) has disappeared.
Q4: What are the primary safety considerations for this synthesis?
-
Aniline: Aniline is toxic and readily absorbed through the skin. It is also a suspected carcinogen and mutagen. Always handle aniline in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves (nitrile is a common choice), a lab coat, and safety goggles.
-
Succinic Anhydride: Succinic anhydride is a corrosive solid and a respiratory irritant. Avoid inhaling the dust and prevent contact with skin and eyes.[10]
-
Solvents: Solvents like benzene and toluene are flammable and have associated health risks. Benzene, in particular, is a known carcinogen and its use should be minimized or replaced with a less toxic alternative like toluene where possible. Always work in a fume hood and away from ignition sources.
Experimental Workflow and Mechanism
The following diagrams illustrate the overall experimental process and the key chemical transformations involved.
Caption: General workflow for the synthesis of this compound.
Caption: Primary reaction pathway and a common hydrolysis side reaction.
Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis.
| Problem ID | Issue Description |
| P1 | Low or No Product Yield |
| P2 | Product is Contaminated with Starting Materials |
| P3 | Product is Contaminated with an Unknown Byproduct |
P1: Low or No Product Yield
Potential Cause A: Poor Reagent Quality
-
Why it happens: Succinic anhydride is highly susceptible to hydrolysis.[3] If it has been stored improperly or for a long time, it may have partially or fully converted to succinic acid, which will not react with aniline under these conditions.[11] Aniline, on the other hand, can oxidize upon exposure to air and light, turning dark and forming impurities that can interfere with the reaction.
-
How to verify: Check the appearance of your reagents. Succinic anhydride should be a white crystalline solid.[10] Aniline should be a colorless to pale yellow oil. If it is dark brown, it has likely oxidized. The melting point of succinic anhydride can also be checked (119-120 °C) to assess purity.[10]
-
Solution:
-
Succinic Anhydride: Use freshly opened succinic anhydride or material that has been stored in a desiccator. If hydrolysis is suspected, a fresh bottle is the best solution.
-
Aniline: Purify oxidized aniline by distillation under reduced pressure. Store the purified aniline under an inert atmosphere (nitrogen or argon) in a dark, sealed bottle.
-
Potential Cause B: Inappropriate Solvent or Conditions
-
Why it happens: The solubility of the starting materials and the product is crucial. While the product is often insoluble in solvents like benzene or toluene, leading to its precipitation, the starting materials must be soluble enough to react.[6][7] If the temperature is too low, the reaction rate may be excessively slow.
-
How to verify: Observe the reaction mixture. After adding the aniline solution, you should see the product begin to precipitate, often within minutes. If the solution remains clear and TLC analysis shows unreacted starting materials after an hour, the reaction is not proceeding as expected.
-
Solution:
-
Ensure your solvent is anhydrous. Use a freshly opened bottle of anhydrous solvent or dry it using standard laboratory procedures (e.g., distillation from sodium).
-
If the reaction is sluggish at room temperature, gently warm the mixture to 40-50 °C. Be cautious, as excessive heat can promote side reactions (see P3 ).
-
Microwave-assisted synthesis can dramatically reduce reaction times, though it requires specialized equipment.[1]
-
P2: Product is Contaminated with Starting Materials
Potential Cause: Inefficient Work-up and Purification
-
Why it happens: The crude product, isolated by simple filtration, will almost certainly contain residual starting materials and possibly side products. A thorough work-up is essential for purification.
-
How to verify: TLC analysis of the crude product will show spots corresponding to aniline and/or succinic anhydride in addition to the product spot. The melting point of the crude product will be broad and lower than the literature value (150 °C).[1]
-
Solution: Implement a Multi-Step Purification Protocol.
-
Acid Wash: After initial filtration, wash the solid product with a dilute solution of hydrochloric acid (e.g., 5% HCl). This will convert any unreacted aniline into its water-soluble hydrochloride salt, which is washed away.[7]
-
Water Wash: Subsequently, wash the solid with deionized water to remove any remaining acid and any water-soluble impurities like succinic acid.[7]
-
Recrystallization: This is the most critical step for achieving high purity. The product is soluble in hot alcohol (like ethanol) but much less soluble at room temperature or below.[1][6] Dissolve the washed, crude product in a minimum amount of boiling ethanol, then allow it to cool slowly to room temperature, and finally in an ice bath to maximize the recovery of pure crystalline product.
-
P3: Product is Contaminated with an Unknown Byproduct
Potential Cause A: Hydrolysis of Succinic Anhydride
-
Why it happens: As mentioned in P1 , any moisture present in the reagents or solvent will cause the succinic anhydride to hydrolyze to succinic acid.[10][11] Because both the desired product and succinic acid are carboxylic acids, they can be difficult to separate.
-
How to verify: The presence of succinic acid can be difficult to confirm by TLC alone. However, if you observe a lower-than-expected melting point for your purified product and the ¹H NMR spectrum shows an additional singlet around 2.6 ppm (characteristic of the four equivalent protons of succinic acid), this is a likely contaminant.
-
Solution: The best solution is prevention. Strictly use anhydrous solvents and dry reagents. Store succinic anhydride in a desiccator. If contamination has already occurred, careful recrystallization may help, but separating two carboxylic acids with similar structures can be challenging.
Potential Cause B: Formation of N-Phenylsuccinimide
-
Why it happens: With excessive heating, the initially formed this compound can undergo an intramolecular cyclization (dehydration) to form N-phenylsuccinimide.[5][12] This is more likely if the reaction is run at high temperatures for an extended period.
-
How to verify: N-phenylsuccinimide lacks a carboxylic acid proton and will have a different NMR spectrum and melting point from the desired product. It will also have a different Rf value on TLC.
-
Solution: Avoid high reaction temperatures. The aminolysis reaction is typically fast and exothermic, and additional heating is often unnecessary.[8] If warming is required to initiate the reaction, maintain a moderate temperature (e.g., <60°C) and monitor the reaction closely by TLC to avoid prolonged heating after the starting materials are consumed.
Caption: A logical troubleshooting flowchart for common synthesis issues.
Detailed Experimental Protocol
This protocol is a robust starting point for the synthesis and purification of this compound.
Materials and Equipment:
-
Succinic anhydride (reagent grade)
-
Aniline (reagent grade, consider distillation if discolored)
-
Toluene (anhydrous)
-
Hydrochloric acid (5% aqueous solution)
-
Ethanol (for recrystallization)
-
Standard laboratory glassware, magnetic stirrer, filtration apparatus
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (0.10 mol) of succinic anhydride in 50 mL of warm (approx. 40-50 °C) anhydrous toluene.
-
Reagent Addition: In a separate beaker, dissolve 9.1 mL (9.3 g, 0.10 mol) of aniline in 40 mL of anhydrous toluene. Slowly add the aniline solution to the stirring succinic anhydride solution over 5-10 minutes.
-
Reaction: A white precipitate of this compound should form almost immediately.[6] Continue stirring the mixture at room temperature for 1 hour to ensure the reaction goes to completion.
-
Isolation: Cool the reaction mixture in an ice bath for 15 minutes. Collect the white solid product by vacuum filtration using a Büchner funnel.
-
Work-up (Aniline Removal): Wash the filter cake with two 20 mL portions of cold 5% hydrochloric acid. This step removes any unreacted aniline.
-
Work-up (Water-Soluble Impurity Removal): Wash the filter cake with two 30 mL portions of cold deionized water to remove any residual acid and potential succinic acid byproduct.
-
Preliminary Drying: Press the solid as dry as possible on the filter paper. You can allow it to air-dry or place it in a low-temperature vacuum oven (e.g., 50-60 °C) until it is a free-flowing powder.
-
Purification (Recrystallization): Transfer the crude, dried solid to a clean flask. Add the minimum amount of boiling ethanol required to fully dissolve the solid. Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to induce maximum crystallization.
-
Final Collection: Collect the purified white, needle-like crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry thoroughly in a vacuum oven.
Expected Results:
-
Yield: 15-17 g (78-88% theoretical yield)
-
Appearance: White crystalline solid
-
Melting Point: ~150 °C[1]
| Parameter | Expected Value | Source |
| Molecular Formula | C₁₀H₁₁NO₃ | [1] |
| Molecular Weight | 193.20 g/mol | [2] |
| Melting Point | 150 °C | [1] |
| Appearance | White crystalline solid | [1] |
References
- 1. Buy this compound | 102-14-7 [smolecule.com]
- 2. This compound | 102-14-7 | FA17935 [biosynth.com]
- 3. nbinno.com [nbinno.com]
- 4. Amine Responsive Poly(lactic acid) (PLA) and Succinic Anhydride (SAh) Graft-Polymer: Synthesis and Characterization [mdpi.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. prepchem.com [prepchem.com]
- 7. N-Phenylsuccinamic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. "Kinetic study of styrene/maleic anhydride copolymers using succine anh" by Barbara M. Jauch [repository.rit.edu]
- 9. prepchem.com [prepchem.com]
- 10. Succinic anhydride - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Reactions of Acid Anhydrides | Reactory [reactory.app]
Technical Support Center: Optimizing Succinanilic Acid Reaction Conditions
Welcome to the technical support center for the synthesis of succinanilic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this important acylation reaction. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot and optimize your synthetic strategy effectively.
Understanding the Core Reaction: Succinic Anhydride and Aniline
The synthesis of succinanilic acid is fundamentally a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of aniline acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of succinic anhydride. This leads to the opening of the anhydride ring and the formation of a stable amide bond, yielding the desired succinanilic acid.[1]
Reaction Mechanism Overview
The reaction proceeds via a tetrahedral intermediate. The initial nucleophilic attack by aniline on a carbonyl group of succinic anhydride forms this short-lived intermediate. Subsequently, the intermediate collapses, leading to the cleavage of the carbon-oxygen bond within the anhydride ring and the formation of the amide bond. A final proton transfer step results in the neutral succinanilic acid product.
Caption: Nucleophilic attack of aniline on succinic anhydride.
Troubleshooting Guide & FAQs
This section addresses common challenges encountered during the synthesis of succinanilic acid in a practical question-and-answer format.
Q1: Why is my yield of succinanilic acid consistently low?
Low yields are a frequent issue and can often be traced back to several key factors.[2][3] A systematic approach to troubleshooting is essential.
Possible Causes & Solutions:
-
Incomplete Reaction:
-
Reaction Time and Temperature: The reaction between succinic anhydride and aniline is typically rapid.[4] However, insufficient reaction time or suboptimal temperature can lead to incomplete conversion. While the reaction can proceed at room temperature, gentle heating can sometimes improve the reaction rate and yield. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Stoichiometry: Ensure that the molar ratio of your reactants is appropriate. While a 1:1 molar ratio is theoretically required, a slight excess of one reactant (typically the less expensive one) can sometimes be used to drive the reaction to completion.
-
-
Side Reactions:
-
Hydrolysis of Succinic Anhydride: Succinic anhydride is susceptible to hydrolysis, especially in the presence of water, which will convert it to succinic acid.[5] Succinic acid will not react with aniline under these conditions. Ensure that your solvent and glassware are dry.
-
Formation of N,N'-diphenylsuccinamide (Side Product): If the reaction is carried out at excessively high temperatures or for prolonged periods, there is a risk of further reaction between succinanilic acid and another molecule of aniline to form the diamide.
-
-
Issues During Work-up and Purification:
-
Product Loss During Filtration: Succinanilic acid is a solid product that precipitates out of many common organic solvents.[4] Incomplete precipitation or loss of the solid during filtration and washing can significantly reduce the isolated yield. Ensure the mixture is sufficiently cooled to maximize precipitation before filtration.
-
Improper Washing: Washing the crude product is necessary to remove unreacted starting materials and soluble impurities. However, using a solvent in which the product has some solubility will lead to yield loss. Benzene or a similar non-polar solvent is often used for washing.[4]
-
Q2: I'm observing unexpected peaks in my NMR/IR spectrum. What are the likely impurities?
The presence of unexpected signals in your analytical data points to the formation of side products or the presence of unreacted starting materials.
Common Impurities and Their Spectroscopic Signatures:
| Compound | Key Spectroscopic Features |
| Succinic Acid | Broad O-H stretch in IR spectrum (~2500-3300 cm⁻¹). Carboxylic acid proton signal in ¹H NMR (highly deshielded, ~10-13 ppm). |
| Aniline | N-H stretching vibrations in IR (~3300-3500 cm⁻¹). Aromatic proton signals in ¹H NMR. |
| N,N'-diphenylsuccinamide | Absence of a carboxylic acid O-H stretch in IR. Presence of two equivalent N-H protons and two equivalent phenyl groups in NMR. |
Troubleshooting Strategy:
-
Analyze Starting Materials: Before starting the reaction, ensure the purity of your succinic anhydride and aniline.
-
Optimize Reaction Conditions: As mentioned previously, avoid excessive heat and prolonged reaction times to minimize the formation of N,N'-diphenylsuccinamide.
-
Purification: If impurities are present, recrystallization is a common and effective method for purifying succinanilic acid. It is reported to be soluble in alcohol, ether, and boiling water (with some decomposition), and can be recrystallized from benzene to yield white needles.[4][6]
Q3: How do I choose the optimal solvent for my reaction?
The choice of solvent can significantly impact the reaction rate, yield, and ease of product isolation.
Solvent Considerations:
| Solvent Property | Impact on Reaction | Recommended Solvents |
| Polarity | Aprotic solvents of moderate polarity are generally preferred. Highly polar protic solvents may promote the hydrolysis of succinic anhydride. | Benzene, Toluene, Dioxane[4][7] |
| Solubility | The solvent should dissolve the starting materials but allow the product to precipitate upon formation, simplifying isolation. | Benzene is a classic solvent for this reaction as succinanilic acid has low solubility in it at room temperature.[4] |
| Boiling Point | A solvent with a moderate boiling point allows for gentle heating if necessary to increase the reaction rate. | Toluene can be a suitable alternative to benzene with a higher boiling point. |
A study on the acylation of aniline with succinic anhydride in aqueous dioxane showed that the reaction rate is influenced by the solvent's donor-acceptor parameters.[7] This highlights the importance of the solvent's ability to stabilize the transition state.
Q4: Is a catalyst necessary for this reaction?
The reaction between succinic anhydride and aniline generally proceeds efficiently without the need for a catalyst.[4] However, in some acylation reactions, particularly with less reactive carboxylic acids, catalysts can be employed. While not standard for this specific synthesis, understanding the role of catalysts in related reactions can be beneficial. For instance, in other amidation reactions, catalysts are sometimes used to activate the carboxylic acid derivative.[8] For the succinic anhydride and aniline reaction, the inherent reactivity of the anhydride is typically sufficient.
Experimental Protocols
Standard Protocol for the Synthesis of Succinanilic Acid
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and desired scale.
Materials:
-
Succinic anhydride
-
Aniline
-
Benzene (or a suitable alternative like toluene)
Procedure:
-
Dissolve succinic anhydride in a minimal amount of warm benzene in a round-bottom flask equipped with a reflux condenser.
-
In a separate container, prepare a solution of aniline in benzene.
-
Slowly add the aniline solution to the heated succinic anhydride solution.
-
The reaction is often rapid, and the succinanilic acid product will begin to precipitate as a white solid.[4]
-
After the addition is complete, you may continue to heat the mixture for a short period to ensure the reaction goes to completion. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and then in an ice bath to maximize the precipitation of the product.
-
Collect the solid product by vacuum filtration.
-
Wash the collected crystals with a small amount of cold benzene to remove any unreacted starting materials.
-
Dry the product, for example, in a vacuum desiccator. The melting point of pure succinanilic acid is reported to be 150°C.[6]
Workflow for Troubleshooting Low Yield
Caption: A systematic workflow for troubleshooting low yields.
References
Technical Support Center: Purification of Butanedioic Acid Anilide (Succinanilic Acid)
Welcome to the technical support center for the purification of butanedioic acid anilide, also known as succinanilic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions in a direct question-and-answer format, grounded in scientific principles and practical experience.
I. Understanding the Core Challenges
The synthesis of butanedioic acid anilide, typically through the reaction of aniline and succinic anhydride, is a relatively straightforward nucleophilic acyl substitution. However, the purification of the final product can present several challenges. The primary issues stem from the presence of unreacted starting materials, the formation of byproducts, and difficulties in achieving efficient crystallization.
II. Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My crude butanedioic acid anilide has a low melting point and appears discolored. What are the likely impurities?
The most common impurities in crude butanedioic acid anilide synthesized from aniline and succinic anhydride are:
-
Unreacted Aniline: A liquid at room temperature, its presence can lead to a depressed and broad melting point range. Aniline is also prone to oxidation, which can cause discoloration of the product.
-
Unreacted Succinic Anhydride: A white solid with a lower melting point (119-120 °C) than the desired product (around 150 °C)[1][2]. Its presence will also lower the melting point of the final product.
-
Succinic Acid: Formed by the hydrolysis of succinic anhydride in the presence of moisture[1][3]. Succinic acid is a dicarboxylic acid and has a higher melting point (185-187 °C) than the product, but its presence as an impurity will still affect the melting point range and purity.
-
N,N'-Diphenylsuccinamide (Dianilide): This byproduct can form if two equivalents of aniline react with one equivalent of succinic anhydride. This is more likely to occur if there is an excess of aniline or at elevated temperatures.
The presence of these impurities disrupts the crystal lattice of the butanedioic acid anilide, leading to a lower and broader melting point.
FAQ 2: I am struggling with the recrystallization of my crude product. It either "oils out" or the recovery is very low. How can I optimize the recrystallization?
Recrystallization is the most common method for purifying butanedioic acid anilide[4]. The key is selecting an appropriate solvent and using the correct technique[5].
Causality of "Oiling Out": "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the melting point of the solute. This is often due to a solvent with a boiling point higher than the melting point of the impure product or cooling the solution too rapidly.
Troubleshooting Low Recovery: Low recovery is typically a result of using too much solvent, which prevents the solution from becoming saturated upon cooling, or premature crystallization during hot filtration.
Step-by-Step Protocol for Optimized Recrystallization:
-
Solvent Selection: The ideal solvent should dissolve the butanedioic acid anilide well at its boiling point but poorly at low temperatures[5]. Based on solubility data, suitable solvents include benzene, ethanol, and boiling water (with some decomposition)[2][4]. A mixed solvent system can also be effective.
-
Dissolution: In an Erlenmeyer flask, add a minimal amount of the chosen hot solvent to your crude product. Heat the mixture on a hot plate and swirl to dissolve the solid. Continue adding small portions of hot solvent until the solid just dissolves.
-
Decolorization (if necessary): If your solution is colored, it indicates the presence of impurities. Remove the flask from the heat and add a small amount of activated charcoal. Swirl and gently heat for a few minutes. The charcoal will adsorb the colored impurities[6].
-
Hot Gravity Filtration: This step is crucial to remove insoluble impurities and the activated charcoal. Use a pre-heated funnel and fluted filter paper to filter the hot solution into a clean, pre-warmed flask. This prevents premature crystallization in the funnel.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities on the surface.
-
Drying: Dry the purified crystals in a desiccator or a low-temperature oven. Do not air dry for extended periods if succinic anhydride is a suspected impurity, as it is susceptible to hydrolysis from atmospheric moisture[7].
Workflow for Optimized Recrystallization:
Caption: Optimized workflow for the recrystallization of butanedioic acid anilide.
FAQ 3: My product is still impure after recrystallization. How can I remove persistent impurities like succinic acid or unreacted aniline?
If recrystallization alone is insufficient, an acid-base extraction can be employed to remove acidic or basic impurities.
-
Removing Succinic Acid (Acidic Impurity):
-
Dissolve the impure product in an organic solvent like ethyl acetate.
-
Wash the organic solution with a weak base, such as a saturated sodium bicarbonate solution. The succinic acid will react with the bicarbonate to form a water-soluble salt, which will move to the aqueous layer.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure.
-
The remaining solid can then be recrystallized.
-
-
Removing Aniline (Basic Impurity):
-
Dissolve the impure product in an organic solvent.
-
Wash the organic solution with a dilute acid, such as 1 M HCl. The aniline will be protonated to form a water-soluble salt that partitions into the aqueous layer.
-
Separate the organic layer, wash with brine, dry, and remove the solvent.
-
Recrystallize the resulting solid.
-
Logical Flow for Acid-Base Extraction:
Caption: Acid-base extraction strategies for impurity removal.
FAQ 4: How can I confirm the purity of my final butanedioic acid anilide product?
A combination of analytical techniques should be used to assess the purity of your final product:
-
Melting Point Analysis: A sharp melting point range close to the literature value (around 150 °C) is a good indicator of purity[2]. A broad or depressed melting point suggests the presence of impurities.
-
Thin-Layer Chromatography (TLC): TLC can be used to qualitatively assess the number of components in your sample. A single spot on the TLC plate suggests a pure compound. You can run your product alongside the starting materials (aniline and succinic anhydride) as standards.
-
Spectroscopic Methods:
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the amide and carboxylic acid functional groups. The absence of peaks corresponding to the anhydride group of succinic anhydride would indicate its removal.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation and purity assessment. The integration of the proton signals in the ¹H NMR spectrum can be used to determine the relative amounts of impurities if they are present.
-
III. Data Summary
Table 1: Physical Properties of Butanedioic Acid Anilide and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| Butanedioic Acid Anilide | C₁₀H₁₁NO₃ | 193.20[2] | ~150[2] |
| Aniline | C₆H₇N | 93.13 | -6 |
| Succinic Anhydride | C₄H₄O₃ | 100.07[1] | 119-120[1] |
| Succinic Acid | C₄H₆O₄ | 118.09 | 185-187 |
Table 2: Solvent Selection Guide for Recrystallization
| Solvent | Solubility of Butanedioic Acid Anilide | Notes |
| Benzene | Soluble when hot, sparingly soluble when cold[2][4]. | Good for recrystallization, but use with caution due to toxicity. |
| Ethanol | Soluble[2]. | May require a mixed solvent system or cooling to very low temperatures for good recovery. |
| Boiling Water | Soluble, with some decomposition[2]. | Can be used, but be aware of potential hydrolysis of the product. |
| Ethyl Acetate | Generally a good solvent for amides. | Often used in extraction and can be a suitable recrystallization solvent. |
IV. References
-
PrepChem. Preparation of succinanilic acid (N-phenylsuccinamic acid; N-phenylbutanedioic acid monoamide). --INVALID-LINK--
-
Wikipedia. Succinic anhydride. --INVALID-LINK--
-
Merck Index. Succinanilic Acid. --INVALID-LINK--
-
ResearchGate. Hydrolytic cleavage of succinic anhydride via ring opening and... --INVALID-LINK--
-
ResearchGate. Hydrolysis of the succinic anhydride ring with ammonia solution yields ammonium carboxylate groups. --INVALID-LINK--
-
ACS Publications. Aminolysis of acid anhydrides in water. II. Nonlinear structure-reactivity relations in the aminolyses of phthalic and succinic. --INVALID-LINK--
-
UND Scholarly Commons. Determination of Impurities in Bioproduced Succinic Acid. --INVALID-LINK--
-
Blog. How to purify succinic acid obtained from synthesis?. --INVALID-LINK--
-
Google Patents. US5143834A - Process for the production and purification of succinic acid. --INVALID-LINK--
-
Queen's University. THE SYNTHESIS OF SUCCINIC ACID AND ITS EXTRACTION FROM FERMENTATION BROTH USING A TWO-PHASE PARTITIONING BIOREACTOR. --INVALID-LINK--
-
ChemicalBook. The solubility of Succinic anhydride. --INVALID-LINK--
-
ChemicalBook. The synthesis method of Succinic acid. --INVALID-LINK--
-
RSC Publishing. The hydrolysis of carboxylic anhydrides. Part IV. Succinic and tetramethylsuccinic... --INVALID-LINK--
-
ResearchGate. Solubility of succinic acid in different aqueous solvent mixtures: Experimental measurement and thermodynamic modeling. --INVALID-LINK--
-
Sciencemadness Wiki. Succinic acid. --INVALID-LINK--
-
University of Alberta. Recrystallization - Single Solvent. --INVALID-LINK--
-
ResearchGate. Determination of Impurities in Bioproduced Succinic Acid. --INVALID-LINK--
-
Google Patents. CN108709948A - A method of quickly measuring industrial succinic anhydride purity using gas chromatography. --INVALID-LINK--
-
Google Patents. US20120238722A1 - Process for the crystallization of succinic acid. --INVALID-LINK--
-
MilliporeSigma. Succinic Anhydride: A Versatile Organic Synthesis Intermediate. --INVALID-LINK--
-
Organic Syntheses. succinic anhydride. --INVALID-LINK--
-
R-Biopharm. Succinic acid. --INVALID-LINK--
-
NIH. Two-Stage Crystallization Combining Direct Succinimide Synthesis for the Recovery of Succinic Acid From Fermentation Broth. --INVALID-LINK--
-
Japanese Pharmacopoeia. GENERAL TESTS, PROCESSES AND APPARATUS. --INVALID-LINK--
-
NIH. Controlling the crystal structure of succinic acid via microfluidic spray-drying. --INVALID-LINK--
-
PubChem. Succinanilic acid. --INVALID-LINK--
-
University of Massachusetts. Preparation of acetanilide. --INVALID-LINK--
-
MDPI. Rapid and Efficient Synthesis of Succinated Thiol Compounds via Maleic Anhydride Derivatization. --INVALID-LINK--
-
YouTube. Succinic Anhydride Synthesis. --INVALID-LINK--
-
Studylib. Acetanilide Synthesis & Purification Lab Report. --INVALID-LINK--
-
University of Wisconsin-River Falls. Purification by Recrystallization. --INVALID-LINK--
-
NIH. Separation and purification of nylon 54 salts from fermentation broth by an integrated process involving microfiltration, ultrafiltration, and ion exchange. --INVALID-LINK--
-
Scribd. Acetanilide Purification by Recrystallization. --INVALID-LINK--
References
Technical Support Center: Protocol Refinement for Succinanilic Acid Assays
Welcome to the technical support center for succinanilic acid assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for the accurate quantification of succinanilic acid. Recognizing that robust and reliable data is paramount, this resource moves beyond simple step-by-step protocols to explain the underlying scientific principles, helping you to not only solve immediate issues but also to proactively improve your experimental design.
Introduction to Succinanilic Acid Analysis
Succinanilic acid (also known as N-phenylsuccinamic acid) is a dicarboxylic acid monoamide.[1][2] Its quantification is crucial in various fields, including pharmacology and chemical synthesis. Accurate measurement often relies on common analytical techniques such as High-Performance Liquid Chromatography (HPLC) and spectrophotometric assays. However, the unique chemical properties of succinanilic acid can present challenges. This guide provides a structured approach to troubleshooting and refining your assay protocols.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions researchers have when working with succinanilic acid.
Q1: What are the key chemical properties of succinanilic acid I should be aware of for assay development?
A1: Succinanilic acid is a white, crystalline solid.[3] It is soluble in alcohol, ether, and boiling water, although some decomposition may occur in boiling water.[3] Its molecular weight is 193.20 g/mol .[1][2] The presence of a phenyl group gives it UV absorbance, which is a key property leveraged in HPLC-UV detection methods.
Q2: What is the stability of succinanilic acid in solution?
A2: While specific stability data for succinanilic acid is not extensively published, related compounds like succinic acid are stable under normal conditions.[4] For analytical purposes, it is best practice to prepare fresh standard solutions. If storage is necessary, refrigeration at 2-8°C is recommended for short-term storage. For longer-term storage, freezing portions of the stock solution can maintain stability.[5] Always bring solutions to room temperature before use.
Q3: Can I use a standard succinic acid assay kit for succinanilic acid?
A3: It depends on the kit's principle. Enzymatic kits for succinic acid, which often use succinyl-CoA synthetase, are highly specific for succinate and are unlikely to work for succinanilic acid due to the bulky phenyl group substitution on the amide.[5][6] Colorimetric assays based on chemical reactions might have some cross-reactivity, but this would need to be validated. It is generally recommended to develop a specific method for succinanilic acid, such as HPLC-UV.
High-Performance Liquid Chromatography (HPLC) Troubleshooting Guide
HPLC is a powerful technique for the separation and quantification of succinanilic acid. Below are common issues encountered and their solutions.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Q: My succinanilic acid peak is tailing. What could be the cause and how do I fix it?
A: Peak tailing is a common issue in HPLC and can be caused by several factors.
-
Secondary Interactions: The carboxylic acid group of succinanilic acid can have secondary interactions with residual silanols on the silica-based column.
-
Column Overload: Injecting too much sample can lead to peak tailing.
-
Solution: Dilute your sample and inject a smaller volume.
-
-
Column Contamination or Void: Contaminants from the sample matrix can accumulate on the column, or a void can form at the column inlet.
Workflow for Diagnosing Peak Tailing
References
- 1. Succinanilic Acid [drugfuture.com]
- 2. Succinanilic acid | C10H11NO3 | CID 7598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. Succinic Acid | C4H6O4 | CID 1110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. food.r-biopharm.com [food.r-biopharm.com]
- 6. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 7. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
"N-Phenyl-succinamic Acid solubility problems and solutions"
Technical Support Center: N-Phenylsuccinamic Acid
Welcome to the technical support guide for N-Phenylsuccinamic acid (also known as Succinanilic acid). This resource is designed for researchers, scientists, and drug development professionals to navigate the common solubility challenges associated with this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the success of your experiments.
I. Troubleshooting Guide: Common Solubility Problems
This section addresses specific issues you may encounter when trying to dissolve N-Phenylsuccinamic acid.
Problem 1: My N-Phenylsuccinamic acid won't dissolve in neutral water.
Cause: N-Phenylsuccinamic acid is a carboxylic acid with a pKa of approximately 4.69.[1] In neutral water (pH ≈ 7), the carboxylic acid group is predominantly deprotonated, forming the carboxylate anion. While this increases polarity, the molecule also contains a nonpolar phenyl group, which contributes to its low intrinsic solubility in aqueous solutions. At neutral pH, the compound exists as a salt, but its solubility is still limited by the hydrophobic phenyl ring.
Solution Workflow:
-
pH Adjustment (Recommended): The most effective way to solubilize N-Phenylsuccinamic acid in an aqueous medium is by increasing the pH.
-
Step 1: Prepare a slurry of the acid in water.
-
Step 2: While stirring, add a suitable base dropwise. Common choices include sodium hydroxide (NaOH) or potassium hydroxide (KOH) at a concentration of 0.1 M to 1 M.
-
Step 3: Monitor the pH. As the pH increases to well above the pKa (e.g., pH > 6.5), the carboxylic acid will be fully converted to its highly soluble carboxylate salt, and the solid should completely dissolve.
-
Expert Tip: Avoid using an excessive amount of base, as a very high pH could potentially lead to the hydrolysis of the amide bond under harsh conditions (e.g., prolonged heating).
-
-
Heating: N-Phenylsuccinamic acid is soluble in boiling water, although some decomposition may occur.[1][2] This method should be used with caution.
-
Step 1: Add the acid to deionized water.
-
Step 2: Heat the mixture while stirring.
-
Step 3: Observe for dissolution. Be aware that the compound may precipitate out of the solution upon cooling.
-
Problem 2: The compound precipitates out of my aqueous solution when I adjust the pH.
Cause: This is expected behavior for a compound with pH-dependent solubility. If you have dissolved N-Phenylsuccinamic acid in a basic solution (pH > 4.69) and then add acid, you will protonate the carboxylate anion. As the pH drops below the pKa, the compound converts back to its less soluble, neutral carboxylic acid form, causing it to precipitate.
Solution Workflow:
-
Maintain High pH: Ensure the pH of your stock solution and any subsequent dilutions remains sufficiently above the pKa to maintain solubility.
-
Use a Buffer: If your experiment requires a specific pH range, use a suitable buffer system to maintain the pH and keep the compound in solution. Select a buffer with a pKa that is relevant to your desired pH range.
-
Co-Solvent System: If pH adjustment is not an option for your experimental design, consider using a co-solvent system. See the FAQ section for more details on appropriate organic solvents.
Problem 3: I am having difficulty dissolving N-Phenylsuccinamic acid in non-polar organic solvents.
Cause: N-Phenylsuccinamic acid is a polar molecule due to the presence of the carboxylic acid and amide functional groups, which can participate in hydrogen bonding. These polar groups make it less soluble in non-polar solvents like hexane or toluene at room temperature. While some literature notes its preparation in warm benzene, it precipitates upon reaction completion.[2]
Solution Workflow:
-
Select a Polar Organic Solvent: Choose a more polar organic solvent for dissolution. Based on its structure and reported solubility, polar protic and aprotic solvents are good candidates.[1][2]
-
Recommended Solvents: Ethanol, methanol, and ether are reported to be effective solvents.[1][2] Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are also excellent choices for creating concentrated stock solutions due to their high polarity.
-
Step 1: Add the N-Phenylsuccinamic acid to your chosen solvent.
-
Step 2: Stir the mixture. Gentle warming can be applied to increase the rate of dissolution if needed.
-
II. Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of N-Phenylsuccinamic acid I should be aware of?
N-Phenylsuccinamic acid is a white, crystalline solid with a melting point of approximately 150°C.[1][2] Its molecular structure contains a phenyl group, an amide linkage, and a carboxylic acid moiety, giving it both hydrophobic and hydrophilic characteristics. The most critical property for solubility is its acidic nature, with a pKa of 4.69.[1]
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO₃ | [1] |
| Molecular Weight | 193.20 g/mol | [1] |
| Melting Point | 150°C | [1][2] |
| pKa (at 25°C) | 4.69 | [1] |
Q2: What is the expected solubility of N-Phenylsuccinamic acid in common solvents?
While precise quantitative data is not widely available, qualitative solubility information has been reported:
| Solvent | Solubility | Rationale & Comments |
| Water (neutral) | Sparingly soluble | The molecule's nonpolar phenyl group limits solubility. |
| Water (basic, pH > 6.5) | Soluble | Forms a highly soluble carboxylate salt. |
| Water (acidic, pH < 3) | Insoluble | The compound is in its neutral, less soluble form. |
| Boiling Water | Soluble | Increased kinetic energy overcomes intermolecular forces, but some decomposition is possible.[1][2] |
| Ethanol, Methanol | Soluble | These polar protic solvents can hydrogen bond with the solute.[1][2] |
| Diethyl Ether | Soluble | A moderately polar solvent that can dissolve the compound.[1][2] |
| Benzene | Sparingly soluble (soluble in warm benzene) | Used as a reaction solvent for its synthesis, but the product precipitates out.[2] |
| DMSO, DMF | Soluble (expected) | Highly polar aprotic solvents that are generally effective for compounds of this type. |
Q3: How does pH affect the solubility of N-Phenylsuccinamic acid?
The solubility of N-Phenylsuccinamic acid is highly dependent on pH due to the presence of the carboxylic acid group. The relationship can be understood using the Henderson-Hasselbalch equation.
-
At pH < pKa (4.69): The carboxylic acid group is primarily in its neutral, protonated form (-COOH). This form is less soluble in water.
-
At pH = pKa (4.69): The compound is 50% in its neutral form and 50% in its ionized, carboxylate form (-COO⁻).
-
At pH > pKa (4.69): The carboxylic acid group is predominantly in its ionized, deprotonated carboxylate form (-COO⁻). This ionic form is significantly more soluble in aqueous solutions.
This relationship is visualized in the diagram below.
Caption: pH effect on N-Phenylsuccinamic acid solubility.
Q4: Can I prepare a concentrated stock solution? What solvent should I use?
Yes. For preparing a concentrated stock solution for biological assays or other experiments, using a polar aprotic solvent is recommended.
Recommended Protocol for Stock Solution Preparation:
-
Solvent Selection: Choose a high-purity grade of Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).
-
Calculation: Determine the mass of N-Phenylsuccinamic acid required to achieve your target concentration.
-
Dissolution: Add the weighed solid to a volumetric flask. Add a portion of the solvent (e.g., ~70% of the final volume).
-
Mixing: Mix thoroughly, using a vortex mixer or gentle sonication if necessary, until the solid is completely dissolved.
-
Final Volume: Once dissolved, carefully add the solvent to reach the final target volume. Mix again to ensure homogeneity.
-
Storage: Store the stock solution appropriately, typically at -20°C or -80°C, in small aliquots to avoid repeated freeze-thaw cycles. Check for precipitation upon thawing before use.
Caption: Workflow for preparing a concentrated stock solution.
III. References
-
PrepChem. (n.d.). Preparation of succinanilic acid (N-phenylsuccinamic acid; N-phenylbutanedioic acid monoamide). Retrieved from PrepChem.com. --INVALID-LINK--
-
O'Neil, M. J. (Ed.). (2006). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (14th ed.). Whitehouse Station, NJ: Merck & Co., Inc. (Entry for Succinanilic Acid).
References
Technical Support Center: Degradation of Butanedioic Acid Anilide in Solution
Welcome to the technical support center for Butanedioic Acid Anilide (also known as Succinanilic Acid). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this compound in solution. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring the integrity and success of your research.
I. Understanding the Instability of Butanedioic Acid Anilide
Butanedioic acid anilide is an amic acid, a class of compounds known for its susceptibility to hydrolysis. The primary degradation pathway involves intramolecular cyclization to form succinic anhydride and aniline. This reaction is significantly influenced by the pH of the solution. The presence of the free carboxyl group in the molecule can facilitate the cleavage of the amide bond, especially under neutral to alkaline conditions. Understanding this inherent instability is the first step in troubleshooting experimental challenges.
II. Troubleshooting Guide
This section addresses common problems encountered during the handling and analysis of butanedioic acid anilide solutions.
Problem 1: Rapid Loss of Parent Compound in Solution
Symptom: You observe a rapid decrease in the concentration of butanedioic acid anilide in your prepared solution, as determined by analytical methods like HPLC.
Potential Cause: The primary cause is likely the hydrolysis of the anilide, which is highly dependent on the pH of the solution. Neutral to alkaline conditions can significantly accelerate this degradation.
Troubleshooting Workflow:
-
pH Verification: Immediately measure the pH of your solution. Butanedioic acid anilide is most stable in acidic conditions (pH < 4).[1] If the pH is neutral or basic, this is the most probable cause of degradation.
-
Solvent and Buffer Selection:
-
For stock solutions, consider using a solvent system that maintains an acidic pH. A small amount of a non-reactive acid like formic acid or acetic acid can be added.
-
When preparing working solutions in aqueous buffers, select a buffer system that maintains a pH below 4.
-
-
Temperature Control: Elevated temperatures will accelerate the rate of hydrolysis. Prepare and store your solutions at low temperatures (2-8°C) to minimize degradation.
-
Fresh Preparation: Due to its inherent instability in many aqueous systems, it is highly recommended to prepare solutions of butanedioic acid anilide fresh before each experiment.
dot
Caption: Troubleshooting workflow for rapid degradation.
Problem 2: Appearance of Unexpected Peaks in HPLC Analysis
Symptom: Your chromatogram shows new, unexpected peaks that increase in area over time, while the peak corresponding to butanedioic acid anilide decreases.
Potential Cause: These new peaks are likely the degradation products of butanedioic acid anilide, namely succinic acid and aniline.
Troubleshooting and Identification Workflow:
-
Hypothesize Degradation Products: The most probable degradation products are succinic acid and aniline.
-
LC-MS Analysis: If available, analyze your degraded sample by LC-MS to confirm the identity of the new peaks.
-
Co-injection with Standards: Inject authentic standards of succinic acid and aniline separately and then co-inject them with your degraded sample. If the retention times of the unexpected peaks match those of the standards, you have confirmed their identity.
-
Stability-Indicating HPLC Method: Ensure your HPLC method is "stability-indicating," meaning it can separate the parent compound from its degradation products. A typical reversed-phase method can be developed.
dot
Caption: Workflow for identifying degradation products.
III. Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway of butanedioic acid anilide in solution?
The primary degradation pathway is intramolecular hydrolysis. The carboxylic acid group attacks the amide carbonyl, leading to the formation of a cyclic succinic anhydride intermediate, which then hydrolyzes to succinic acid, and the release of aniline. This process is autocatalytic in the presence of the free carboxylic acid and is accelerated by hydroxide ions in neutral to alkaline solutions.[1]
Q2: What are the optimal storage conditions for butanedioic acid anilide solutions?
To ensure the stability of butanedioic acid anilide solutions, they should be prepared in an acidic buffer or solvent system (pH < 4) and stored at refrigerated temperatures (2-8°C).[1] However, for quantitative experiments, it is always best practice to prepare the solution fresh on the day of use.
Q3: How does pH affect the stability of butanedioic acid anilide?
The stability of butanedioic acid anilide is highly pH-dependent. The rate of hydrolysis is significantly slower in acidic conditions (pH < 4). As the pH increases towards neutral and alkaline, the rate of degradation increases substantially. This is due to the increased concentration of the carboxylate anion, which is a more effective nucleophile for the intramolecular attack, and catalysis by hydroxide ions.[1]
Q4: What analytical techniques are suitable for monitoring the degradation of butanedioic acid anilide?
Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a commonly used technique. A stability-indicating method should be developed to separate butanedioic acid anilide from its degradation products, succinic acid and aniline. Liquid Chromatography-Mass Spectrometry (LC-MS) is also highly valuable for the definitive identification of the degradation products.[2][3][4]
Q5: Can I use a stock solution of butanedioic acid anilide that has been stored for several days?
It is strongly advised against using aged stock solutions, especially if they are prepared in neutral or near-neutral pH solvents. The compound's propensity for hydrolysis means that even at refrigerated temperatures, significant degradation can occur over a period of days. For accurate and reproducible results, always prepare fresh solutions.
IV. Experimental Protocols
Protocol 1: Preparation of a Stable Stock Solution of Butanedioic Acid Anilide
-
Weigh the required amount of butanedioic acid anilide solid.
-
Dissolve the solid in a suitable organic solvent such as acetonitrile or methanol.
-
If an aqueous stock solution is required, use a buffer with a pH of 3-4.
-
Store the solution at 2-8°C and use it within 24 hours for best results.
Protocol 2: Stability-Indicating RP-HPLC Method for Butanedioic Acid Anilide and its Degradation Products
This is a general method and may require optimization for your specific instrumentation and requirements.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with a low percentage of B, and gradually increase to elute all components. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 240 nm (for butanedioic acid anilide and aniline). Succinic acid has poor UV absorbance and is better detected by other methods if quantification is critical.[5] |
| Injection Volume | 10 µL |
Note: This method is a starting point. The gradient and mobile phase composition may need to be adjusted to achieve optimal separation of butanedioic acid anilide, succinic acid, and aniline.
V. References
-
PubMed. (2022). Quantification of succinic acid levels, linked to succinate dehydrogenase (SDH) dysfunctions, by an automated and fully validated liquid chromatography tandem mass spectrometry method suitable for multi-matrix applications. J Chromatogr B Analyt Technol Biomed Life Sci. 2022 Jan 15:1189:123085. --INVALID-LINK--
-
MicroSolv. (n.d.). Succinic Acid Analyzed with LCMS - AppNote. --INVALID-LINK--
-
MicroSolv. (n.d.). Succinic Acid Analyzed with LCMS. --INVALID-LINK--
-
PubMed. (1996). Simultaneous quantification of released succinic acid and a weakly basic drug compound in dissolution media. J Pharm Biomed Anal. 1996 Aug;14(11):1529-36. --INVALID-LINK--
-
ResearchGate. (2025). Kinetics of Hydrolysis of Succinimides. --INVALID-LINK--
References
- 1. researchgate.net [researchgate.net]
- 2. mtc-usa.com [mtc-usa.com]
- 3. Succinic Acid Analyzed with LCMS - AppNote [mtc-usa.com]
- 4. Quantification of succinic acid levels, linked to succinate dehydrogenase (SDH) dysfunctions, by an automated and fully validated liquid chromatography tandem mass spectrometry method suitable for multi-matrix applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous quantification of released succinic acid and a weakly basic drug compound in dissolution media - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Bioactivity of 4-Anilino-4-oxobutanoic Acid
For researchers and professionals in drug development, understanding the complete metabolic and activity profile of a therapeutic agent is paramount. This guide provides an in-depth validation of the bioactivity of 4-Anilino-4-oxobutanoic acid, primarily recognized as the major metabolite of the histone deacetylase (HDAC) inhibitor, Vorinostat (suberoylanilide hydroxamic acid, SAHA). While often labeled as "inactive," a thorough experimental validation is necessary to confirm this classification and understand its pharmacological implications.
This document will objectively compare the biochemical and pharmacokinetic properties of this compound with its parent compound, Vorinostat, and other relevant HDAC inhibitors. We will provide detailed experimental protocols to empower researchers to independently validate these findings in their own laboratories.
Introduction: The Metabolic Fate of Vorinostat
Vorinostat is a potent pan-HDAC inhibitor that exerts its anticancer effects by altering the acetylation state of histones and other proteins, leading to changes in gene expression that can induce cell differentiation and apoptosis.[1][2] Upon oral administration, Vorinostat undergoes extensive metabolism. The primary metabolic pathways are glucuronidation and hydrolysis followed by β-oxidation.[3][4] This metabolic cascade results in the formation of two major metabolites: vorinostat O-glucuronide and this compound.[3][5]
Notably, both of these major metabolites are considered pharmacologically inactive.[3] However, the mean steady-state serum exposure of this compound is approximately 13-fold higher than that of the parent Vorinostat, and it possesses a significantly longer elimination half-life (around 11 hours compared to about 2 hours for Vorinostat).[1][3] This substantial in vivo presence necessitates a rigorous validation of its lack of bioactivity.
Caption: Metabolic pathway of Vorinostat.
Head-to-Head Comparison: Vorinostat vs. This compound
The structural difference between Vorinostat and its acid metabolite is the key to their differential activity. Vorinostat possesses a hydroxamic acid moiety, which is crucial for chelating the zinc ion in the active site of HDAC enzymes, thereby inhibiting their function.[1] In this compound, this critical functional group has been hydrolyzed and replaced with a carboxylic acid, which ablates its HDAC inhibitory capacity.
| Feature | Vorinostat (SAHA) | This compound |
| Chemical Structure | Contains a hydroxamic acid group | Contains a carboxylic acid group |
| Mechanism of Action | Pan-HDAC inhibitor (Classes I, II, IV)[1][2] | Pharmacologically inactive[3][5] |
| Bioavailability (Oral) | ~43% (fasted)[5] | N/A (Metabolite) |
| Protein Binding | ~71%[1] | Data not available |
| Elimination Half-life | ~2 hours[1] | ~11 hours[1] |
| Relative Serum Exposure | 1x | ~13x higher than Vorinostat[3] |
Experimental Validation of Bioactivity: In Vitro HDAC Inhibition Assay
To experimentally validate the assertion that this compound is inactive as an HDAC inhibitor, a direct comparative in vitro assay against Vorinostat is the gold standard. A fluorometric assay is a common and robust method for this purpose.
Principle: This assay utilizes a substrate containing an acetylated lysine residue linked to a fluorophore. In the presence of active HDAC enzyme, the acetyl group is removed. A developer solution is then added that specifically recognizes the deacetylated lysine and cleaves the peptide, releasing the fluorophore and generating a fluorescent signal proportional to the HDAC activity. An inhibitor will prevent this process, resulting in a reduced fluorescent signal.
Detailed Experimental Protocol
This protocol is designed for a 96-well plate format and should be performed in triplicate for robust data.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1 or a pan-HDAC nuclear extract)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
HDAC Developer Solution (containing a protease and Trichostatin A as a stop reagent)
-
Test Compounds: Vorinostat (positive control), this compound
-
Solvent (e.g., DMSO)
-
96-well black, flat-bottom plates
-
Microplate fluorometer (Excitation: 350-380 nm, Emission: 440-460 nm)
Procedure:
-
Compound Preparation:
-
Prepare 10 mM stock solutions of Vorinostat and this compound in DMSO.
-
Perform a serial dilution of each compound in HDAC Assay Buffer to create a range of concentrations for IC50 determination (e.g., 10-point, 3-fold serial dilution). The final DMSO concentration in the assay should be ≤1%.
-
-
Assay Plate Setup:
-
Blank (No Enzyme): 50 µL of HDAC Assay Buffer.
-
Negative Control (100% Activity): 40 µL of diluted HDAC enzyme + 10 µL of Assay Buffer with DMSO.
-
Test Wells: 40 µL of diluted HDAC enzyme + 10 µL of diluted test compound (Vorinostat or this compound).
-
-
Enzyme and Substrate Addition:
-
Thaw the HDAC enzyme on ice and dilute to the optimal concentration (pre-determined by titration) in cold HDAC Assay Buffer. Add 40 µL to the appropriate wells.
-
Dilute the fluorogenic substrate in Assay Buffer to the working concentration (typically 2x the final desired concentration).
-
Initiate the reaction by adding 50 µL of the diluted substrate to all wells. The total reaction volume is now 100 µL.
-
-
Incubation:
-
Gently mix the plate on an orbital shaker for 1 minute.
-
Incubate the plate at 37°C for 60 minutes. This time should be within the linear phase of the reaction.
-
-
Signal Development:
-
Stop the enzymatic reaction by adding 50 µL of Developer Solution to each well. The Trichostatin A in the developer will halt further deacetylation.
-
Incubate the plate at room temperature for 20 minutes to allow for the development of the fluorescent signal.
-
-
Data Acquisition and Analysis:
-
Read the fluorescence intensity on a microplate reader.
-
Subtract the average fluorescence of the blank wells from all other wells.
-
Calculate the percentage of inhibition for each compound concentration relative to the negative control.
-
Plot the percentage of inhibition versus the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value for Vorinostat. For this compound, it is expected that no significant inhibition will be observed at relevant concentrations.
-
Caption: Workflow for the in vitro fluorometric HDAC activity assay.
Comparative Landscape: Alternative HDAC Inhibitors
While this compound is inactive, its parent drug, Vorinostat, is a pan-HDAC inhibitor. Understanding its place in the broader therapeutic landscape requires comparison with other HDAC inhibitors, some of which exhibit different class selectivities.
| Inhibitor | Brand Name | Class(es) Inhibited | Approved Indication(s) |
| Vorinostat | Zolinza | I, II, IV (Pan-inhibitor)[6] | Cutaneous T-cell lymphoma[1] |
| Romidepsin | Istodax | I[7] | Cutaneous T-cell lymphoma, Peripheral T-cell lymphoma |
| Belinostat | Beleodaq | I, II, IV (Pan-inhibitor)[6] | Peripheral T-cell lymphoma |
| Panobinostat | Farydak | I, II, IV (Pan-inhibitor)[6] | Multiple myeloma |
| Chidamide | Epidaza | I (1, 2, 3), IIb (10) | Peripheral T-cell lymphoma |
The choice of an HDAC inhibitor for therapeutic or research purposes depends on the desired selectivity profile. Pan-inhibitors like Vorinostat have broad effects, while class-selective inhibitors like Romidepsin offer a more targeted approach, potentially with a different side-effect profile.[6][7]
Conclusion
The experimental evidence strongly supports the classification of this compound as a pharmacologically inactive metabolite of Vorinostat. Its lack of a hydroxamic acid moiety, essential for zinc chelation in the HDAC active site, renders it incapable of inhibiting these enzymes. While its concentration in plasma is substantially higher than the parent drug, its inactivity means it is unlikely to contribute to the therapeutic effects or major toxicities of Vorinostat treatment. The provided experimental protocol offers a robust framework for researchers to independently verify this lack of bioactivity. This validation is a critical component of the overall pharmacological assessment of Vorinostat, reinforcing that the therapeutic efficacy is derived from the parent compound prior to its metabolic conversion.
References
- 1. Vorinostat - Wikipedia [en.wikipedia.org]
- 2. Vorinostat—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vorinostat | C14H20N2O3 | CID 5311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Phase I Study of Vorinostat in Patients With Advanced Solid Tumors and Hepatic Dysfunction: A National Cancer Institute Organ Dysfunction Working Group Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Frontiers | Recent Update of HDAC Inhibitors in Lymphoma [frontiersin.org]
- 7. New and Effective Inhibitor of Class I HDACs, Eimbinostat, Reduces the Growth of Hematologic Cancer Cells and Triggers Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Anilide Scaffold in Modern Science
An In-Depth Comparative Guide to N-Phenyl-succinamic Acid and Other Anilides for Researchers
Anilides, a class of amides derived from aniline, represent a cornerstone in the fields of medicinal chemistry, materials science, and synthetic organic chemistry.[1][2][3] Characterized by a phenyl group attached to an amide nitrogen, this structural motif is present in a vast array of biologically active compounds and functional materials.[1] The versatility of the anilide scaffold stems from the synthetic tractability of the amide bond formation and the rich possibilities for chemical modification on both the aniline ring and the acyl group.[4] These modifications allow for the fine-tuning of a compound's pharmacological and physical properties, including bioavailability, solubility, and target selectivity.[5]
This guide provides a comparative analysis of N-Phenyl-succinamic Acid, a dicarboxylic acid monoamide, against other notable anilides. We will explore their synthesis, chemical and physical properties, and biological significance, supported by experimental protocols and data. The objective is to offer researchers, scientists, and drug development professionals a clear, data-driven perspective on the unique characteristics of N-Phenyl-succinamic Acid within the broader context of the anilide family.
Structural and Physicochemical Properties: A Comparative Overview
The fundamental difference between N-Phenyl-succinamic Acid and many common anilides lies in the nature of the acyl group. While simple anilides like Acetanilide possess a straightforward acetyl group, N-Phenyl-succinamic Acid features a butanedioic acid monoamide structure, retaining a free carboxylic acid terminal.[6][7] This distinction has profound implications for its physicochemical properties, such as solubility and potential for further chemical derivatization.
| Property | N-Phenyl-succinamic Acid | Acetanilide | Salicylanilide |
| Molecular Formula | C₁₀H₁₁NO₃[8] | C₈H₉NO | C₁₃H₁₁NO₂ |
| Molecular Weight | 193.19 g/mol | 135.17 g/mol | 213.24 g/mol |
| Melting Point | 150 °C[6] | 114.3 °C | 136-138 °C |
| Appearance | White solid/needles[6] | White solid/flakes | White to off-white powder |
| Key Functional Groups | Amide, Carboxylic Acid, Phenyl | Amide, Phenyl | Amide, Phenol, Phenyl |
| Solubility | Soluble in alcohol, ether, boiling water (with some decomposition), benzene.[6] | Sparingly soluble in cold water; soluble in hot water, ethanol, diethyl ether, acetone. | Insoluble in water; soluble in ethanol, ether, acetone. |
The presence of the carboxylic acid group in N-Phenyl-succinamic Acid makes it significantly more polar than Acetanilide and provides an additional site for hydrogen bonding, influencing its crystal packing and interaction with polar solvents.[7] This functional handle is also a key site for creating more complex molecules, such as esters or amides, a feature not present in simple anilides like Acetanilide.[9]
Synthesis Methodologies: A Tale of Two Reactions
The synthesis of anilides is a fundamental process in organic chemistry, typically achieved through the acylation of aniline.[10] However, the choice of acylating agent dictates the structure of the final product.
Protocol 1: Synthesis of N-Phenyl-succinamic Acid
This synthesis involves the ring-opening of an anhydride by a nucleophile (aniline), a rapid and often high-yielding reaction.
Causality: The reaction is driven by the high reactivity of the cyclic succinic anhydride. Aniline acts as a nucleophile, attacking one of the carbonyl carbons of the anhydride. This leads to the opening of the five-membered ring to form the final amic acid product. The use of a non-polar solvent like benzene or toluene facilitates the precipitation of the product.[6][7]
Step-by-Step Methodology: [6][7]
-
Dissolution: Dissolve 0.01 mole of succinic anhydride in 25-30 mL of warm toluene or benzene.
-
Addition: To the heated solution, add a solution of 0.01 mole of aniline in 50 mL of benzene dropwise with stirring.
-
Reaction & Precipitation: The reaction is exothermic and proceeds quickly. The N-Phenyl-succinamic acid product will separate as a white solid.
-
Cooling & Filtration: Cool the reaction mixture in an ice bath to maximize precipitation. Collect the crystals by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of cold benzene to remove any unreacted starting materials.
-
Purification: The crude product can be purified by recrystallization from ethanol or benzene to yield white, needle-like crystals.[6][7]
Protocol 2: Synthesis of a Simple Anilide (Acetanilide)
This represents the classic method of N-acetylation, often used as a means to protect the amino group of aniline.[2]
Causality: Acetic anhydride is a highly effective acetylating agent. The reaction involves the nucleophilic attack of the aniline nitrogen on one of the carbonyl carbons of acetic anhydride. A base, such as sodium acetate, is added to neutralize the acetic acid byproduct, driving the reaction to completion.[11]
Step-by-Step Methodology: [11]
-
Dissolution of Aniline: Dissolve 500 mg of aniline in 14 mL of water. Add 0.45 mL of concentrated hydrochloric acid to form the soluble aniline hydrochloride salt.
-
Preparation of Base: Prepare a separate solution of 530 mg of sodium acetate in 3 mL of water.
-
Acetylation: Add 0.6 mL of acetic anhydride to the aniline hydrochloride solution and swirl to mix.
-
Neutralization & Precipitation: Immediately add the sodium acetate solution. Acetanilide will precipitate as a white solid.
-
Cooling & Filtration: Cool the mixture in an ice bath and collect the solid product by vacuum filtration.
-
Purification: Recrystallize the crude acetanilide from a mixture of ethanol and water.
Synthesis Workflow Diagram
Caption: Comparative workflows for anilide synthesis.
Comparative Biological and Chemical Activity
The true divergence between N-Phenyl-succinamic Acid and other anilides is evident in their biological activities, which are intrinsically linked to their structures. The anilide scaffold is a "privileged structure" in medicinal chemistry, appearing in drugs for oncology, infectious diseases, and inflammation.[1][12]
-
Anticancer Agents: Many potent anticancer drugs are anilide derivatives. For example, 4-anilinoquinazoline derivatives are a well-established class of Epidermal Growth Factor Receptor (EGFR) inhibitors used in cancer therapy.[1] Similarly, salicylanilides, such as niclosamide, have been repurposed for their significant anticancer properties.[12] The activity of these compounds relies on specific interactions (e.g., hydrogen bonding, hydrophobic interactions) within the ATP-binding pocket of kinases, which are modulated by substituents on the anilide core.
-
Anthelmintic Agents: Halogenated salicylanilides have been used for decades as anthelmintics in both human and veterinary medicine.[12] Other anilides bearing guanidino groups have also shown potent activity against nematode infections.[13]
-
N-Phenyl-succinamic Acid and its Potential: While specific, extensive biological data for N-Phenyl-succinamic Acid is not as widespread, its structure suggests several possibilities. The succinic acid moiety is a key intermediate in the Krebs cycle, and its derivatives can have various biological effects.[14] The compound serves as a precursor for N-phenylsuccinimide moieties, which have been incorporated into novel bioactive analogs with potential antitumor activity.[15] The free carboxylic acid allows it to act as a linker or a pharmacophore that can interact with basic residues in protein targets.
Hypothetical Pathway Modulation by Anilide-Based Kinase Inhibitors
Caption: Inhibition of EGFR signaling by an anilide.
Experimental Characterization: A Unified Workflow
Regardless of the specific anilide synthesized, a rigorous and multi-technique characterization is essential to confirm its identity, purity, and structure.[16] This process forms a self-validating system, where data from orthogonal techniques corroborate one another.
Protocol 3: General Characterization of a Synthesized Anilide
Causality: This workflow is designed to provide a complete profile of the synthesized molecule. Chromatography assesses purity, while spectroscopic methods provide definitive structural information. Thermal analysis confirms physical properties like the melting point, which is also an indicator of purity.[11][16]
Step-by-Step Methodology:
-
Thin Layer Chromatography (TLC):
-
Purpose: A rapid, qualitative check of reaction completion and purity.
-
Procedure: Spot the starting material, the reaction mixture, and the purified product on a TLC plate. Develop the plate in an appropriate solvent system (e.g., ethyl acetate/hexane). Visualize spots under UV light. The product should appear as a single spot with a different Rf value than the starting materials.[11]
-
-
Melting Point Determination:
-
Purpose: To assess purity and confirm identity against literature values.
-
Procedure: Place a small amount of the dried, purified product in a capillary tube and determine the melting point range using a melting point apparatus. A sharp melting point close to the literature value indicates high purity.[11]
-
-
Infrared (IR) Spectroscopy:
-
Purpose: To identify key functional groups.
-
Procedure: Acquire the IR spectrum of the solid sample. For anilides, look for characteristic peaks: N-H stretch (~3300 cm⁻¹), aromatic C-H stretch (>3000 cm⁻¹), amide C=O stretch (~1660 cm⁻¹), and C=C stretches in the aromatic ring (~1600-1450 cm⁻¹). For N-Phenyl-succinamic Acid, also look for the broad O-H stretch (~3000 cm⁻¹) and the carboxylic acid C=O stretch (~1710 cm⁻¹) from the acid moiety.[16]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C):
-
Purpose: To provide the definitive structural framework of the molecule.
-
Procedure: Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). ¹H NMR will show the number of different types of protons, their chemical environment, and their connectivity. ¹³C NMR will show the number of different types of carbon atoms.[16]
-
-
Mass Spectrometry (MS):
-
Purpose: To determine the molecular weight and elemental composition.
-
Procedure: Introduce a dilute solution of the sample into a mass spectrometer (e.g., via ESI). The resulting spectrum will show the molecular ion peak (e.g., [M+H]⁺), confirming the molecular weight of the synthesized compound.[16]
-
General Characterization Workflow
Caption: A multi-technique workflow for anilide characterization.
Conclusion
N-Phenyl-succinamic Acid, while a member of the broad anilide family, possesses distinct structural and chemical characteristics that set it apart from simpler analogs like acetanilide or more complex therapeutic scaffolds like salicylanilides. Its synthesis via anhydride ring-opening is efficient, and its key distinguishing feature—the terminal carboxylic acid group—imparts increased polarity and provides a reactive handle for further synthetic transformations.
While other anilides have well-documented roles as kinase inhibitors, anthelmintics, and other therapeutic agents, the potential of N-Phenyl-succinamic Acid is primarily as a versatile building block.[1][13][15] Its structure allows it to serve as a bridge between an aromatic amine and other molecules, making it a valuable intermediate in the synthesis of more complex structures, including potential drug candidates and functional polymers. This comparative guide underscores that while the anilide core is a common thread, the specific nature of the acyl substituent is a critical determinant of a molecule's properties and ultimate application.
References
- 1. benchchem.com [benchchem.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Aniline | Aromatic, Synthesis, Dyeing | Britannica [britannica.com]
- 4. researchgate.net [researchgate.net]
- 5. cresset-group.com [cresset-group.com]
- 6. prepchem.com [prepchem.com]
- 7. N-Phenylsuccinamic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-Phenyl-succinamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
- 10. tandfonline.com [tandfonline.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. [2-(Guanidino)-anilides and related compounds. Synthesis and anthelmintic effect. 3. Anthelmintics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
A Comparative Guide to Butanedioic Acid Anilide as a Potential Alternative to Carboxin for Succinate Dehydrogenase Inhibition
Executive Summary
Succinate dehydrogenase (SDH), or mitochondrial complex II, is a well-established target for fungicides due to its critical dual role in the tricarboxylic acid (TCA) cycle and the electron transport chain.[1][2] Carboxin, a systemic anilide fungicide, was a pioneering compound targeting SDH and has been instrumental in both agriculture and in laboratory settings for studying mitochondrial respiration.[1][3] It functions by binding to the ubiquinone-binding site (Qp site) of the SDH complex, which blocks electron flow and disrupts ATP synthesis, leading to fungal cell death.[1] However, the emergence of fungicide resistance, often through mutations in the SDH enzyme subunits, necessitates the exploration of novel inhibitory scaffolds.[4][5][6] This guide introduces Butanedioic Acid Anilide (also known as N-phenylsuccinamic acid), a structurally related compound, as a candidate for investigation. We present a comprehensive experimental framework to objectively compare its efficacy against Carboxin, providing detailed protocols for in vitro enzymatic assays and whole-cell antifungal testing.
Introduction: The Significance of Succinate Dehydrogenase as a Target
Succinate dehydrogenase is a vital enzyme complex embedded in the inner mitochondrial membrane. It is unique as it participates in both the TCA cycle, where it catalyzes the oxidation of succinate to fumarate, and the electron transport chain, where it transfers electrons to the ubiquinone pool.[1] This dual functionality makes it an indispensable hub for cellular energy metabolism. Inhibition of SDH effectively shuts down aerobic respiration, making it a prime target for antimicrobial agents.[1][7]
Carboxin, an oxathiin carboxamide, was one of the first commercialized SDH inhibitors (SDHIs).[2] Its success validated SDH as a druggable target and paved the way for a larger class of carboxamide fungicides.[8] Despite their efficacy, the selective pressure exerted by these agents has led to the evolution of resistant fungal strains, typically through point mutations in the genes encoding SDH subunits (SdhB, SdhC, SdhD), which can reduce fungicide binding affinity.[3][5][6] This ongoing challenge fuels the search for new chemical entities that can overcome existing resistance mechanisms or exhibit different binding modes.
Candidate Alternative: Butanedioic Acid Anilide
Butanedioic Acid Anilide, or N-phenylsuccinamic acid, is a monoamide derivative of succinic acid.[9] Its synthesis is straightforward, commonly achieved by reacting succinic anhydride with aniline.[10]
Rationale for Investigation: The core hypothesis for investigating this compound lies in its structural features. It shares the foundational succinic acid and anilide (phenylamino) components that are crucial for the activity of many SDHIs. While it lacks the specific oxathiin ring of Carboxin, its fundamental structure mimics the "succinate" portion that interacts with the enzyme and the "anilide" cap that often contributes to binding at the Qp site. A structurally similar compound, daminozide (butanedioic acid mono (2,2-dimethylhydrazide)), has been shown to competitively inhibit membrane-bound SDH, supporting the hypothesis that succinic acid derivatives can target this enzyme.[11]
Comparative Experimental Design
To rigorously evaluate Butanedioic Acid Anilide against Carboxin, a two-tiered approach is proposed. This framework allows for a direct comparison of enzymatic inhibition and a functional assessment of antifungal activity.
Detailed Protocols and Methodologies
Protocol 1: In Vitro Succinate Dehydrogenase (SDH) Inhibition Assay
This protocol measures the direct inhibitory effect of the test compounds on SDH activity in isolated mitochondria. A common method is a colorimetric assay using an artificial electron acceptor like 2,6-dichlorophenolindophenol (DCIP), which loses its color upon reduction by SDH.[12]
A. Mitochondrial Isolation (from Saccharomyces cerevisiae)
-
Grow S. cerevisiae cultures to mid-log phase in an appropriate rich medium.
-
Harvest cells by centrifugation and wash with sterile water.
-
Spheroplast the cells using zymolyase in a sorbitol buffer to digest the cell wall.
-
Gently lyse the spheroplasts using a Dounce homogenizer in an ice-cold mitochondrial isolation buffer.
-
Perform differential centrifugation: a low-speed spin to pellet cell debris, followed by a high-speed spin to pellet the mitochondria.[13]
-
Wash the mitochondrial pellet and resuspend in a suitable assay buffer. Determine protein concentration using a Bradford or BCA assay.
B. SDH Activity Assay
-
Prepare stock solutions of Carboxin and Butanedioic Acid Anilide in DMSO.
-
In a 96-well microplate, prepare serial dilutions of the test compounds. Include a vehicle control (DMSO only) and a positive control inhibitor if available (e.g., malonate).
-
Prepare a reaction mixture containing SDH assay buffer (e.g., 50 mM potassium phosphate, pH 7.2), succinate as the substrate, and the electron acceptor DCIP.[12]
-
Add the isolated mitochondrial preparation to each well containing the test compounds.
-
Initiate the reaction by adding the reaction mixture to all wells.
-
Immediately measure the decrease in absorbance at 600 nm in kinetic mode at 25°C. Record readings every minute for 15-30 minutes.[12][14]
C. Data Analysis
-
Calculate the rate of reaction (ΔAbs/min) for each concentration in the linear range of the curve.
-
Normalize the rates relative to the vehicle control (defined as 100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration required to inhibit 50% of SDH activity).
Protocol 2: Antifungal Minimum Inhibitory Concentration (MIC) Assay
This whole-cell assay determines the lowest concentration of a compound that prevents visible fungal growth, providing a measure of its functional antifungal efficacy. The broth microdilution method is a standard approach.[15][16]
A. Inoculum Preparation
-
From a fresh (24-48 h) culture of S. cerevisiae on an agar plate, select several colonies.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).[17]
-
Dilute this suspension in a suitable liquid medium (e.g., RPMI-1640) to achieve the final desired inoculum concentration (e.g., 0.5-2.5 x 10³ CFU/mL).[17]
B. Broth Microdilution Assay
-
In a 96-well microplate, add 100 µL of medium to all wells.
-
In the first column, add an additional 100 µL of medium containing the test compound at 2x the highest desired final concentration.
-
Perform 2-fold serial dilutions by transferring 100 µL from the first column to the second, mixing, and repeating across the plate.[15]
-
Include a positive control (inoculum, no compound) and a negative control (medium only) on each plate.[17]
-
Add 100 µL of the prepared fungal inoculum to each well, bringing the final volume to 200 µL.
-
Cover the plates and incubate at 30-35°C for 24-48 hours.[15][16]
C. MIC Determination
-
The MIC is the lowest concentration of the compound at which there is a significant inhibition of growth (e.g., ≥50% decrease in turbidity) compared to the positive control.[16]
-
The endpoint can be determined by visual inspection or by reading the optical density (OD) at 600 nm with a spectrophotometer.[16]
Anticipated Results and Data Interpretation
The experimental data should be summarized for clear, objective comparison.
Table 1: Hypothetical In Vitro SDH Inhibition Data
| Compound | IC50 (µM) | Hill Slope |
|---|---|---|
| Carboxin | 0.5 ± 0.08 | -1.1 |
| Butanedioic Acid Anilide | 15.2 ± 1.9 | -0.9 |
Table 2: Hypothetical Antifungal Activity Data
| Compound | MIC (µg/mL) against S. cerevisiae |
|---|---|
| Carboxin | 2.0 |
| Butanedioic Acid Anilide | 64.0 |
Interpretation:
-
IC50: A lower IC50 value indicates greater potency in inhibiting the target enzyme. In this hypothetical scenario, Carboxin is significantly more potent at the enzymatic level.
-
MIC: A lower MIC value indicates greater efficacy in preventing fungal growth. The MIC value should correlate with the IC50, but differences can arise due to factors like cell permeability and efflux pumps. The hypothetical data suggests Carboxin is also a more effective antifungal agent in a whole-cell context.
-
Analysis: While the hypothetical data shows Butanedioic Acid Anilide is less potent than Carboxin, an IC50 in the low micromolar range would still indicate on-target activity. This would establish it as a valid, albeit weaker, SDH inhibitor and a potential scaffold for further chemical optimization.
Discussion and Future Directions
This guide outlines a foundational strategy for comparing Butanedioic Acid Anilide to the established SDHI, Carboxin. The proposed experiments will quantitatively determine its potency as an enzyme inhibitor and its functional efficacy as an antifungal agent.
Should Butanedioic Acid Anilide demonstrate measurable activity, several avenues for future research would be warranted:
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test a library of derivatives with substitutions on the phenyl ring to identify modifications that enhance potency.
-
Resistance Profiling: Test the compound against known Carboxin-resistant fungal strains to see if it can overcome common resistance mutations.
-
Spectrum of Activity: Evaluate its efficacy against a broader panel of pathogenic fungi to determine its potential as a broad-spectrum or narrow-spectrum agent.
-
Mammalian Cell Cytotoxicity: Assess the compound's effect on mammalian mitochondrial respiration to determine its selectivity for fungal SDH over the mammalian homologue.[7][18]
By systematically evaluating novel scaffolds like Butanedioic Acid Anilide, the scientific community can continue to develop new tools to combat fungicide resistance and advance our understanding of mitochondrial bioenergetics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Carboxin | C12H13NO2S | CID 21307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ias.ac.in [ias.ac.in]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 7. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Succinanilic Acid [drugfuture.com]
- 10. prepchem.com [prepchem.com]
- 11. Effect of butanedioic Acid mono (2,2-dimethylhydrazide) on the activity of membrane-bound succinate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. content.abcam.com [content.abcam.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. PlumX [plu.mx]
A Guide to the Cross-Validation of 4-Anilino-4-oxobutanoic Acid's Biological Profile: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the rigorous evaluation of a compound's activity is paramount. This guide provides an in-depth technical analysis of 4-Anilino-4-oxobutanoic acid, primarily recognized as a major metabolite of the potent histone deacetylase (HDAC) inhibitor, Vorinostat (Suberoylanilide Hydroxamic Acid or SAHA). Here, we will dissect the experimental data that corroborates the biological profile of this compound, comparing it with its parent compound and other benchmark HDAC inhibitors. This guide is designed to offer a framework for the cross-validation of experimental findings in the context of drug metabolism and efficacy.
Introduction: The Significance of a Metabolite
In the landscape of pharmacology, the metabolic fate of a drug is a critical determinant of its efficacy, safety, and overall therapeutic window. This compound emerges as a molecule of interest due to its status as a principal and pharmacologically inactive metabolite of Vorinostat.[1][2] Vorinostat is a pan-HDAC inhibitor approved for the treatment of cutaneous T-cell lymphoma.[2] Understanding the biological characteristics of its metabolites is crucial for a comprehensive grasp of Vorinostat's pharmacokinetic and pharmacodynamic profile. This guide will illuminate the experimental approaches to validate the reported inactivity of this compound and place its properties in the broader context of HDAC inhibitor research.
Comparative Analysis: Vorinostat and Alternative HDAC Inhibitors
To appreciate the biological profile of this compound, it is essential to first understand the activity of its parent compound, Vorinostat, in relation to other well-characterized HDAC inhibitors. The inhibitory concentration at 50% (IC50) is a standard metric for the potency of an inhibitor. Below is a comparative summary of the IC50 values for Vorinostat and other common HDAC inhibitors against various HDAC isoforms.
| Inhibitor | Class I HDACs IC50 (nM) | Class II HDACs IC50 (nM) | Reference(s) |
| Vorinostat (SAHA) | HDAC1: ~10-61, HDAC2: ~20-251, HDAC3: ~20-19 | HDAC6: ~10-320 | [3][4][5] |
| Trichostatin A (TSA) | Broadly potent in low nM range | Broadly potent in low nM range | [6] |
| Entinostat (MS-275) | HDAC1: ~180, HDAC3: ~180 | Weakly active or inactive | [3] |
| Romidepsin (FK228) | Potent against Class I | Weakly active against Class II | [7] |
| Panobinostat (LBH589) | Potent in low nM range | Potent in low nM range | [6][8] |
Note: IC50 values can vary depending on the assay conditions and the source of the enzyme.
This table underscores that Vorinostat is a pan-HDAC inhibitor, demonstrating activity against both Class I and Class II HDACs.[2] This broad activity profile is central to its therapeutic effects and also its potential side effects.
Cross-Validation of this compound's Inactivity
The primary evidence for its inactivity comes from the analysis of its chemical structure in relation to the pharmacophore required for HDAC inhibition. The hydroxamic acid moiety of Vorinostat is crucial for chelating the zinc ion in the active site of HDAC enzymes. In this compound, this critical functional group is replaced by a carboxylic acid, which lacks the same zinc-binding capability.
To experimentally cross-validate this, one would perform an in-vitro HDAC inhibition assay, as detailed in the protocols section below, with this compound. The expected outcome, based on current knowledge, is a lack of significant inhibition even at high micromolar concentrations.
Pharmacokinetic Context
Despite its pharmacological inactivity, this compound is a significant metabolite in terms of systemic exposure. Following oral administration of Vorinostat, the mean area under the curve (AUC) for this compound is approximately 13-fold higher than that of the parent drug.[1] This highlights the extensive metabolism of Vorinostat and the importance of confirming the metabolite's lack of activity to ensure that the observed therapeutic effects are indeed attributable to the parent compound.
Experimental Protocols
To ensure scientific integrity and trustworthiness, the following are detailed protocols for the synthesis of this compound and for key biological assays to assess HDAC inhibition and cell viability.
Synthesis of this compound
This protocol describes the synthesis of this compound from succinic anhydride and aniline, a common and efficient method.[9]
Materials:
-
Succinic anhydride
-
Aniline
-
Benzene (or an alternative suitable solvent)
Procedure:
-
Dissolve succinic anhydride in a minimal amount of benzene.
-
Add an equimolar amount of aniline to the solution.
-
Stir the reaction mixture at room temperature. The reaction is typically rapid, and the product will precipitate out of the solution.
-
Collect the precipitate by filtration.
-
Wash the product with a small amount of cold solvent to remove any unreacted starting materials.
-
Dry the product under vacuum.
-
Characterize the final product using techniques such as NMR and mass spectrometry to confirm its identity and purity.
Diagram of Synthesis Workflow:
Caption: Workflow for the synthesis of this compound.
In Vitro Histone Deacetylase (HDAC) Inhibition Assay (Fluorometric)
This protocol provides a method to determine the inhibitory activity of a test compound against HDAC enzymes.
Materials:
-
Purified HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3, HDAC6)
-
HDAC assay buffer
-
Fluorogenic HDAC substrate
-
Developer solution
-
Test compound (e.g., this compound, Vorinostat)
-
96-well black microplate
-
Microplate reader with fluorescence capabilities
Procedure:
-
Prepare serial dilutions of the test compound in HDAC assay buffer.
-
In a 96-well black microplate, add the diluted test compound and the purified HDAC enzyme. Include a positive control (a known HDAC inhibitor like Vorinostat) and a negative control (vehicle).
-
Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for a specified period (e.g., 60 minutes).
-
Stop the reaction and develop the fluorescent signal by adding the developer solution to each well.
-
Incubate the plate at room temperature for 15-20 minutes.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Diagram of HDAC Inhibition Assay Workflow:
Caption: Workflow of the in vitro fluorometric HDAC inhibition assay.
Cell Viability (MTT) Assay
This assay is used to assess the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
Cancer cell line (e.g., a cutaneous T-cell lymphoma cell line)
-
Complete cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well clear microplate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value.
Mechanistic Insights: Signaling Pathways
Vorinostat, as an HDAC inhibitor, exerts its anticancer effects by modulating the expression of various genes involved in cell cycle regulation, apoptosis, and angiogenesis. The acetylation of histones leads to a more open chromatin structure, allowing for the transcription of tumor suppressor genes that are often silenced in cancer cells.
Diagram of Vorinostat's Mechanism of Action:
Caption: Simplified signaling pathway of Vorinostat's anticancer effects.
Conclusion
The cross-validation of experimental results for this compound confirms its status as a pharmacologically inactive metabolite of Vorinostat. This understanding is critical for accurately interpreting the clinical and preclinical data of Vorinostat. By employing rigorous experimental protocols for synthesis and biological evaluation, researchers can confidently delineate the activity of a parent compound from its metabolites. This guide provides a comprehensive framework for such an evaluation, emphasizing the importance of comparative analysis and mechanistic understanding in the field of drug development.
References
- 1. Activity-Guided Design of HDAC11-Specific Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isoform-selective histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound-d5 | C10H11NO3 | CID 45038175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. Determination of Slow-Binding HDAC Inhibitor Potency and Subclass Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histone Deacetylase (HDAC) Inhibitors as a Novel Therapeutic Option Against Fibrotic and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Versatility of the Succinanilic Acid Scaffold
An In-Depth Comparative Analysis of Succinanilic Acid Derivatives: Synthesis, Bioactivity, and Structure-Activity Relationships
Prepared by a Senior Application Scientist, this guide offers an objective comparison of Succinanilic acid derivatives, delving into their synthesis, multifaceted biological activities, and the crucial structure-activity relationships that govern their performance. This document is intended for researchers, scientists, and professionals in drug development, providing both high-level insights and detailed experimental data to support further investigation.
Succinanilic acid, also known as N-phenylsuccinamic acid, is a derivative of succinic acid characterized by an amide linkage to an aniline group.[1] Its derivatives form a class of compounds with significant interest in medicinal chemistry due to their synthetic accessibility and diverse pharmacological activities. The core structure, consisting of a flexible four-carbon chain and an aromatic ring, provides a versatile scaffold that can be readily modified. These modifications can dramatically influence the compound's physicochemical properties and biological functions, leading to derivatives with potential applications as anticancer, antimicrobial, anticonvulsant, and anti-inflammatory agents.[2]
The fundamental appeal of this scaffold lies in the straightforward synthesis, typically involving the reaction between succinic anhydride and a substituted aniline.[3][4] This allows for the systematic introduction of various functional groups on the aromatic ring, enabling detailed exploration of structure-activity relationships (SAR). This guide will compare derivatives based on their performance in key biological assays, supported by quantitative data and detailed protocols.
Synthetic Strategies and Methodologies
The primary route for synthesizing Succinanilic acid derivatives (N-aryl succinamic acids) is the condensation reaction between succinic anhydride and an appropriately substituted aromatic amine.[3][5] This reaction is typically high-yielding and can be performed under relatively mild conditions.
A common laboratory-scale procedure involves dissolving succinic anhydride in a suitable solvent, such as benzene or acetic acid, and adding the substituted aniline.[3][4] The resulting succinanilic acid often precipitates from the reaction mixture and can be purified by recrystallization.[4] These amic acid intermediates are often precursors for the synthesis of N-aryl succinimides, which are formed via a subsequent cyclodehydration step.[5][6] This cyclization can be achieved using various dehydrating agents like acetic anhydride or through solid-phase synthesis methods.[5][6]
The choice of synthetic route is often dictated by the desired final product (the amic acid or the cyclized imide) and the nature of the substituents on the aromatic amine. For instance, solid-phase synthesis using reagents like silica-bound benzoyl chloride offers the advantage of easier purification and reagent recyclability.[5][7]
Caption: General workflow for the synthesis of Succinanilic acid derivatives.
Detailed Protocol: General Synthesis of N-(4-chlorophenyl)succinamic Acid
This protocol describes a representative synthesis of a succinanilic acid derivative.
Materials:
-
Succinic anhydride
-
4-chloroaniline
-
Glacial acetic acid
-
Deionized water
-
Buchner funnel and filter paper
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a 250 mL round-bottom flask, dissolve 0.1 mol of succinic anhydride in 50 mL of glacial acetic acid with gentle warming and stirring.
-
In a separate beaker, dissolve 0.1 mol of 4-chloroaniline in 20 mL of glacial acetic acid.
-
Slowly add the 4-chloroaniline solution to the succinic anhydride solution while stirring.
-
Continue stirring the reaction mixture at room temperature for 2 hours. A precipitate should form.
-
Pour the reaction mixture into 200 mL of cold deionized water to ensure complete precipitation of the product.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with two 50 mL portions of cold deionized water to remove any residual acetic acid.
-
Dry the purified N-(4-chlorophenyl)succinamic acid in a vacuum oven at 60°C to a constant weight.
-
Characterize the final product using techniques such as IR, NMR, and mass spectrometry to confirm its structure and purity.
Comparative Biological Evaluation
Succinanilic acid derivatives have been evaluated for a wide range of biological activities. The nature and position of the substituent on the aryl ring are critical determinants of potency and selectivity.
Anticancer Activity
Certain derivatives have shown promise as antineoplastic agents.[8] Their mechanism is thought to involve interference in metabolic pathways crucial for cancer cell proliferation, such as the biosynthesis of nucleotides.[8] Glutamic acid and its analogs are vital in many malignant tumors, and succinanilic acid derivatives can be considered precursors or cyclized versions of glutamic acid, potentially interfering with its utilization.[8]
| Derivative Class | Cancer Model | Observed Effect | Reference |
| Succinimidobenzenesulfonyl Oxopyrrolidines | Ehrlich Ascites Carcinoma (in vivo) | Increased lifespan of tumor-bearing mice | [8] |
| 1,2,4-Triazole Derivatives | HepG2 & Hep3B Liver Cancer (in vitro) | Potent antiproliferative activity (IC50 range: 2.88–4.83 µM) | [11] |
| Glycyrrhetinic Acid Derivatives | Gallbladder Cancer (in vitro/in vivo) | Induced cell-cycle arrest and apoptosis; suppressed tumor growth | [12] |
This table includes data from related heterocyclic compounds to illustrate the potency achievable through derivatization, as direct comparative IC50 data for a series of succinanilic acids is sparse in the literature.
Antimicrobial Activity
The antimicrobial potential of succinic acid and its derivatives has been recognized against both bacterial and fungal pathogens.[13][14] The acidic nature of the carboxyl group, combined with the lipophilic character of the substituted aryl ring, allows these molecules to potentially disrupt microbial cell membranes.
A study on monoesters of succinic acid demonstrated that bioactivity is dependent on the nature of the substituents.[13] For instance, derivatives were screened against E. coli, P. mirabilis, C. albicans, and A. niger, with all tested compounds showing some level of activity.[13] Succinic acid itself has shown strong antibacterial activity against S. aureus and P. fluorescens, with Minimum Inhibitory Concentration (MIC) values of 0.31 and 0.63 mg/mL, respectively.[14]
| Compound/Derivative | Microorganism | MIC (mg/mL) | Zone of Inhibition (mm) | Reference |
| Succinic Acid | Staphylococcus aureus | 0.31 | 27.57 | [14] |
| Succinic Acid | Pseudomonas fluorescens | 0.63 | 18.90 | [14] |
| Ethyl Acetate Fraction (contains Succinic Acid) | Staphylococcus aureus | Not Reported | 24.94 (at 30 mg/mL) | [14] |
Anticonvulsant Activity
N-substituted succinimides, which are direct derivatives of succinanilic acids, are a well-established class of anticonvulsant drugs.[2] The mechanism is believed to involve the modulation of ion channels in the central nervous system. A study on new phenylsuccinimide derivatives revealed that compounds with meta-substitutions on the phenyl ring, such as bromine, fluorine, or a trifluoromethyl group, exhibited marked anticonvulsant activity.[15] The most promising compound, the N-morpholinemethyl derivative of m-bromophenylsuccinimide, showed a long duration of action and strong protection against seizures in animal models.[15]
Enzyme Inhibition
The succinate scaffold has been successfully employed to design potent and selective enzyme inhibitors.
-
Acetylcholinesterase (AChE) Inhibition: Aryl succinic acid derivatives have been identified as potent reversible inhibitors of AChE.[16] SAR studies revealed that the aromatic moiety is crucial for active site recognition and that the relative position of substituents is critical, with inhibitory activity following the order para > meta >> ortho.[16]
-
TNF-α Converting Enzyme (TACE) Inhibition: Rational drug design has led to the development of cyclic succinate derivatives as potent TACE inhibitors, with lead compounds exhibiting IC50 values in the low nanomolar range (e.g., 8 nM).[17] This demonstrates the high degree of potency and selectivity that can be achieved through optimization of the succinate scaffold.
Standardized Evaluation Protocols
To ensure the trustworthiness and reproducibility of findings, standardized protocols are essential.
Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of a compound against a cancer cell line.
Materials:
-
Cancer cell line (e.g., HepG2)
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
Succinanilic acid derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of the succinanilic acid derivative in the complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the various drug concentrations (including a vehicle control, e.g., 0.1% DMSO).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours, allowing viable cells to form formazan crystals.
-
Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
References
- 1. Succinanilic acid | C10H11NO3 | CID 7598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijcps.org [ijcps.org]
- 4. prepchem.com [prepchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. asianpubs.org [asianpubs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. escholarship.org [escholarship.org]
- 12. Anti-gallbladder cancer activities and toxicity studies of glycyrrhetinic acid derivative as a novel PPARγ agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Isolation, Identification and Antibacterial Mechanism of the Main Antibacterial Component from Pickled and Dried Mustard (Brassica juncea Coss. var. foliosa Bailey) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and properties of new cyclic derivatives of succinic acid with anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Reversible and irreversible inhibitory activity of succinic and maleic acid derivatives on acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Rational design, synthesis and structure-activity relationships of a cyclic succinate series of TNF-alpha converting enzyme inhibitors. Part 1: lead identification - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of N-Phenyl-succinamic Acid Derivatives and Standard Therapies for Absence Seizures
An In-Depth Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of N-Phenyl-succinamic acid derivatives against standard treatments for absence seizures. Our analysis is grounded in established pharmacological principles and supported by available preclinical and clinical data, offering a valuable resource for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings, present comparative data, and provide detailed experimental protocols to offer a complete technical overview.
Introduction: The Therapeutic Landscape of Absence Seizures
Absence seizures, formerly known as petit mal seizures, are a type of generalized epilepsy characterized by brief, sudden lapses of consciousness.[1] They are most common in children and are associated with a characteristic 3-Hz spike-and-wave pattern on an electroencephalogram (EEG).[2] The primary goal of treatment is to control seizures and improve the patient's quality of life.
The current standard of care for absence seizures includes medications such as ethosuximide, valproic acid, and lamotrigine.[3][4] Ethosuximide, a succinimide derivative itself, is often considered the first-line therapy due to its efficacy and favorable side-effect profile for treating uncomplicated absence seizures.[1][2] Valproic acid is also highly effective and is particularly useful in patients who experience both absence and tonic-clonic seizures.[1] Lamotrigine is another option, though some studies suggest it may be less effective than ethosuximide or valproic acid.[1]
N-Phenyl-succinamic acid and its derivatives belong to the broader class of succinimides, which have a well-established role in the management of epilepsy.[5] This guide will explore the available evidence for these compounds and compare their potential efficacy to the established first-line treatments.
Mechanism of Action: Targeting the Thalamocortical Circuitry
The pathophysiology of absence seizures is believed to involve aberrant oscillatory activity within the thalamocortical circuits. A key player in this network is the T-type calcium channel, which is highly expressed in thalamic neurons.[6][7]
Standard Treatments
-
Ethosuximide : The primary mechanism of action of ethosuximide is the blockade of T-type calcium channels in thalamic neurons.[6][7][8] By inhibiting these channels, ethosuximide reduces the flow of calcium ions, which in turn dampens the abnormal rhythmic firing of neurons that leads to absence seizures.[8]
-
Valproic Acid : Valproic acid has a broader mechanism of action, which includes the blockade of T-type calcium channels, as well as increasing the levels of the inhibitory neurotransmitter GABA (gamma-aminobutyric acid) and blocking voltage-gated sodium channels.
-
Lamotrigine : The primary mechanism of lamotrigine is the blockade of voltage-gated sodium channels, which inhibits the release of the excitatory neurotransmitter glutamate. It is considered less effective for absence seizures compared to ethosuximide and valproic acid.[1]
N-Phenyl-succinamic Acid Derivatives
N-Phenyl-succinamic acid derivatives, as part of the succinimide class, are hypothesized to share the same fundamental mechanism of action as ethosuximide, targeting T-type calcium channels.[9] The structure-activity relationship (SAR) of succinimide derivatives indicates that substitutions on the phenyl ring and the succinimide core can modulate the anticonvulsant activity.[5][10]
Comparative Efficacy: A Review of the Evidence
Direct head-to-head clinical trials comparing N-Phenyl-succinamic acid with standard treatments for absence seizures are not currently available. However, we can synthesize data from preclinical studies on N-phenylsuccinimide derivatives and the extensive clinical data on ethosuximide and other standard therapies to provide a comparative overview.
Preclinical Evaluation of N-Phenylsuccinimide Derivatives
Preclinical studies on various N-phenylsuccinimide derivatives have demonstrated anticonvulsant activity in animal models of seizures. These studies typically utilize the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test to assess efficacy against tonic-clonic and absence-like seizures, respectively.
For instance, a study on newly synthesized N-phenyl-substituted derivatives of succinimide showed that the addition of a sulfonamide group in the p-position was of great consequence for the anticonvulsant effect.[10] Further substitution with a halogen in the m- or o-position improved activity against electroshock-induced seizures.[10] Another study described the synthesis and pharmacological screening of new phenylsuccinimide derivatives, with seven compounds showing marked anticonvulsant activity.[11] The most promising of these was an N-morpholinemethyl derivative of m-bromophenylsuccinimide, which exhibited a long duration of action and strong protection against pentylenetetrazole-induced seizures.[11]
While these preclinical findings are promising, it is important to note that many of these studies use models that are not specific for absence seizures and often use comparator drugs like phenytoin, which is not a first-line treatment for this seizure type.
Clinical Efficacy of Standard Treatments
The clinical efficacy of ethosuximide, valproic acid, and lamotrigine for the treatment of absence seizures is well-established through numerous clinical trials.
| Drug | Efficacy in Absence Seizures | Common Side Effects | References |
| Ethosuximide | High, often considered first-line therapy. | Nausea, vomiting, decreased appetite, weight loss. | [1][2][3] |
| Valproic Acid | High, particularly for patients with co-occurring tonic-clonic seizures. | Dizziness, nausea, vomiting, tremor, hair loss, weight gain. | [1][3] |
| Lamotrigine | Moderate, generally considered less effective than ethosuximide and valproic acid. | Dizziness, insomnia, rash. | [1][3] |
A landmark double-blind, randomized, controlled trial published in 2010 provided Class I evidence for the use of ethosuximide as the optimal initial treatment for childhood absence epilepsy.[4]
Experimental Protocols for Efficacy Evaluation
The evaluation of anticonvulsant efficacy involves standardized preclinical and clinical methodologies.
Preclinical Models
This test is a model for generalized tonic-clonic seizures.
-
Animal Model : Typically mice or rats.
-
Procedure : An electrical stimulus is delivered via corneal or ear-clip electrodes.
-
Endpoint : The ability of the test compound to prevent the tonic hindlimb extension phase of the seizure.
This test is a model for absence-like, myoclonic seizures.
-
Animal Model : Typically mice.
-
Procedure : A subcutaneous injection of pentylenetetrazole (a GABA antagonist) is administered.
-
Endpoint : The ability of the test compound to prevent clonic seizures.
Clinical Evaluation
The gold standard for evaluating clinical efficacy.
-
Study Design : Double-blind, placebo-controlled, or active-comparator trials.
-
Patient Population : Patients diagnosed with absence epilepsy, often confirmed by EEG.
-
Primary Endpoint : Seizure freedom or a significant reduction in seizure frequency.
-
Secondary Endpoints : Quality of life measures, adverse event profiles.
Visualizing the Mechanisms and Workflows
Signaling Pathway of Absence Seizures and Drug Intervention
Caption: Mechanism of action of succinimides in absence seizures.
Preclinical Anticonvulsant Drug Discovery Workflow
Caption: Workflow for preclinical anticonvulsant screening.
Conclusion and Future Directions
Future research should focus on:
-
Synthesizing and screening a focused library of N-Phenyl-succinamic acid derivatives.
-
Conducting head-to-head preclinical studies comparing these derivatives with ethosuximide and valproic acid in validated animal models of absence seizures.
-
Investigating the pharmacokinetic and pharmacodynamic properties of the most promising candidates.
Such studies will be crucial in determining whether N-Phenyl-succinamic acid derivatives can offer a viable alternative or improvement upon the current standard of care for absence seizures.
References
- 1. Absence seizure - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]
- 2. Ethosuximide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. northwell.edu [northwell.edu]
- 4. A Practical Guide to Treatment of Childhood Absence Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Ethosuximide: Mechanism of Action [picmonic.com]
- 7. Ethosuximide - Wikipedia [en.wikipedia.org]
- 8. What is the mechanism of Ethosuximide? [synapse.patsnap.com]
- 9. drugs.com [drugs.com]
- 10. [Anticovulsant activity of N-(p-sulfamoyl-phenyl)-succinimide derivatives (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and properties of new cyclic derivatives of succinic acid with anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Achieving Reproducibility in Butanedioic Acid Anilide Synthesis and Experimentation
A Senior Application Scientist's Perspective on Ensuring Experimental Integrity
The cornerstone of credible scientific advancement is the ability to reproduce experimental results. In the realm of synthetic chemistry and drug development, the synthesis of even seemingly simple molecules like butanedioic acid anilide (succinanilic acid) can be fraught with reproducibility challenges. This guide offers an in-depth, experience-driven framework for researchers, scientists, and drug development professionals to navigate the nuances of working with this compound, ensuring the generation of reliable and consistent data. We will dissect the critical parameters of its synthesis, outline a validated protocol, and provide a comparative analysis of alternative approaches, all grounded in established scientific principles.
The Significance of Butanedioic Acid Anilide and the Imperative of Reproducibility
Deconstructing Reproducibility: Key Influential Factors
The synthesis of butanedioic acid anilide is most commonly achieved through the reaction of succinic anhydride with aniline. While the reaction appears straightforward, several variables can profoundly impact the outcome. A systematic understanding and control of these factors are essential for achieving reproducibility.
Caption: Critical variables influencing the reproducible synthesis of butanedioic acid anilide.
Reagent Purity: The First Checkpoint
The purity of the starting materials, succinic anhydride and aniline, is a non-negotiable prerequisite for a reproducible synthesis. Impurities can act as catalysts for side reactions or be carried through to the final product, complicating purification and compromising the final purity.
Reaction Conditions: The Art of Control
-
Solvent Selection: The choice of solvent is critical. An ideal solvent will fully dissolve the reactants while allowing the product to precipitate upon formation, thereby driving the reaction to completion and simplifying isolation.
-
Temperature and Time: These two parameters are intrinsically linked. The reaction should be conducted at a temperature that allows for a reasonable reaction rate without promoting decomposition or side reactions. Monitoring the reaction's progress, for instance by Thin Layer Chromatography (TLC), is crucial to determine the optimal reaction time.
Work-up and Purification: The Final Polish
The isolation and purification steps are as critical as the reaction itself. Incomplete precipitation, inefficient washing, or inadequate drying can all lead to a lower yield and an impure final product.
A Validated Protocol for Reproducible Synthesis
The following protocol has been optimized for reproducibility and provides a detailed, step-by-step guide for the synthesis of butanedioic acid anilide.
Caption: A streamlined workflow for the synthesis and analysis of butanedioic acid anilide.
Materials:
-
Succinic anhydride (≥99% purity)
-
Aniline (≥99% purity, freshly distilled if discolored)
-
Anhydrous acetone
-
Standard laboratory glassware and equipment
Procedure:
-
Preparation: In a clean, dry flask, dissolve 10.0 g of succinic anhydride in 100 mL of anhydrous acetone with magnetic stirring.
-
Reaction: Slowly add 9.3 mL of aniline to the stirred solution at ambient temperature. A white precipitate should begin to form.
-
Completion and Isolation: Continue stirring for 30 minutes. Cool the flask in an ice bath for another 30 minutes to ensure complete precipitation.
-
Purification: Collect the solid by vacuum filtration and wash with two small portions of cold acetone.
-
Drying: Dry the product in a vacuum oven at a temperature not exceeding 80°C until a constant weight is achieved.
Rationale for Key Steps:
-
Anhydrous Solvent: The use of anhydrous acetone is crucial to prevent the hydrolysis of succinic anhydride to succinic acid, which would lead to an impure product.
-
Controlled Addition: The slow, dropwise addition of aniline helps to manage any potential exotherm and ensures a homogenous reaction mixture.
-
Cold Wash: Washing the collected solid with cold solvent effectively removes soluble impurities without significantly dissolving the desired product.
Analytical Validation: Confirming Identity and Purity
Thorough characterization of the final product is a critical step in validating the reproducibility of the synthesis.
| Analytical Method | Expected Result for High-Purity Product |
| Melting Point | 148-150°C (sharp, narrow range) |
| Infrared (IR) Spectroscopy | Characteristic absorptions for N-H (amide), C=O (amide and carboxylic acid), and aromatic C-H bonds. |
| ¹H NMR Spectroscopy | Distinct signals for aromatic protons, the amide proton, and the methylene protons of the succinyl group with the correct integration. |
| ¹³C NMR Spectroscopy | The expected number of signals corresponding to the unique carbon atoms in the molecule. |
Comparative Analysis of Synthetic Alternatives
While the reaction of succinic anhydride with aniline is a robust method, other synthetic strategies exist. A comparative understanding of these alternatives is beneficial for experimental design.
| Synthetic Method | Key Advantages | Key Disadvantages | Typical Yield |
| Succinic Anhydride + Aniline | High yield, mild conditions, simple procedure. | Requires high-purity starting materials. | >90% |
| Succinic Acid + Aniline with a Coupling Agent | Useful when succinic anhydride is unavailable. | Requires an additional coupling reagent; purification can be more complex. | 70-85% |
| Succinoyl Chloride + Aniline | Fast and high-yielding reaction. | Succinoyl chloride is highly reactive and moisture-sensitive; generates corrosive HCl gas. | 80-90% |
Troubleshooting Guide for Common Experimental Hurdles
| Observed Issue | Probable Cause(s) | Recommended Corrective Action(s) |
| Low Product Yield | Incomplete reaction; product loss during work-up. | Ensure sufficient reaction time; use cold solvent for washing to minimize solubility losses. |
| Oily or Tacky Product | Presence of impurities; residual solvent. | Recrystallize the product from a suitable solvent system; ensure thorough drying under vacuum. |
| Broad Melting Point Range | Impure product. | Recrystallize the product until a sharp, consistent melting point is achieved. |
| Extraneous Spectroscopic Signals | Presence of unreacted starting materials or side products. | Re-evaluate the purity of starting materials and the reaction conditions; purify the product further. |
A Comparative Guide to Confirming the Mechanism of Action of 4-Anilino-4-oxobutanoic Acid as a Novel VEGFR2 Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Angiogenesis Challenge and a Novel Hypothesis
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. A key mediator of this pathway is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a receptor tyrosine kinase (RTK).[1][2] Upon binding its ligand, VEGF-A, VEGFR2 dimerizes and autophosphorylates, triggering downstream signaling cascades like the MAPK/ERK and PI3K/Akt pathways, which ultimately promote endothelial cell proliferation, migration, and survival.[3][4][5] Consequently, inhibiting VEGFR2 is a validated and powerful strategy in oncology.
This guide introduces a novel investigational compound, 4-Anilino-4-oxobutanoic acid (hereafter "Compound A"). While primarily known as a metabolite of Vorinostat[6][7], its structural features suggest a potential role as an ATP-competitive kinase inhibitor. We hypothesize that Compound A acts as a direct inhibitor of VEGFR2 kinase activity, thereby blocking angiogenesis.
This document provides a comprehensive, multi-stage experimental framework to rigorously test this hypothesis. We will compare the performance of Compound A against two well-established, FDA-approved multi-kinase inhibitors known to target VEGFR2: Sunitinib and Sorafenib .[8][9][10][11][12] The objective is to provide a clear, evidence-based path to either confirm or refute the proposed mechanism of action, establishing a foundation for further preclinical development.
Stage 1: Biochemical Validation - Direct Target Engagement & Selectivity
The foundational step is to determine if Compound A directly interacts with and inhibits the catalytic activity of purified VEGFR2 kinase. Biochemical assays offer a clean, cell-free system to quantify this interaction.
Rationale for Experimental Choice
We will employ a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based kinase assay, such as the LanthaScreen™ platform.[13][14][15] This format is robust, highly sensitive, amenable to high-throughput screening, and less prone to interference from fluorescent compounds compared to other methods.[15][16] It directly measures the phosphorylation of a substrate by the kinase, providing a quantitative readout of enzymatic activity.[14] We will compare the half-maximal inhibitory concentration (IC50) of Compound A with Sunitinib and Sorafenib to benchmark its potency.
Experimental Workflow: Biochemical Validation
References
- 1. commerce.bio-rad.com [commerce.bio-rad.com]
- 2. Reactome | VEGFA-VEGFR2 Pathway [reactome.org]
- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buy this compound | 102-14-7 [smolecule.com]
- 7. scbt.com [scbt.com]
- 8. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sunitinib: a VEGF and PDGF receptor protein kinase and angiogenesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Exploring binding mechanisms of VEGFR2 with three drugs lenvatinib, sorafenib, and sunitinib by molecular dynamics simulation and free energy calculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. oncology-central.com [oncology-central.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. bmglabtech.com [bmglabtech.com]
- 15. LanthaScreen Technology Overview | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
For drug development professionals and researchers investigating metabolic pathways, understanding how novel compounds interact with key enzymes is paramount. Succinate Dehydrogenase (SDH), or Mitochondrial Complex II, represents a critical intersection of the citric acid cycle and the electron transport chain, making it a significant target for therapeutic intervention and toxicological assessment.[1]
This guide provides an in-depth comparison of two compounds in the context of an SDH inhibition assay: Malonic Acid , the classic textbook competitive inhibitor, and Succinanilic Acid , a structural analog of the native substrate, succinate. While malonic acid's inhibitory action is well-documented, the activity of succinanilic acid is less characterized, presenting it here as a pertinent test compound.[2]
This document is not merely a protocol but a strategic guide. We will dissect the causality behind the experimental design, provide a self-validating protocol for direct comparison, and visualize the underlying biochemical principles, empowering researchers to conduct and interpret these assays with confidence.
Part 1: Compound Profiles & The Rationale for Comparison
At the heart of this assay is the enzyme's natural substrate, Succinate , a simple dicarboxylic acid. The enzyme's active site is stereospecific to this molecule.
-
Malonic Acid (The Reference Inhibitor): A dicarboxylic acid with a structure highly similar to succinate, but with one fewer methylene group. This structural mimicry allows it to bind to the SDH active site. However, its geometry prevents the dehydrogenation reaction from proceeding, thus acting as a classic competitive inhibitor.[2][3] Its efficacy is well-established, making it the ideal positive control and benchmark for this assay.[1]
-
Succinanilic Acid (The Test Compound): This molecule is a derivative of succinate, specifically an anilide. It retains the core butanedioic acid structure but replaces one of the carboxyl hydroxyl groups with an anilino (-NH-Phenyl) group. The critical question is whether this bulkier, more complex substitution still permits binding to the succinate-binding site of SDH and, if so, whether it inhibits the enzyme's function. Its structural similarity to succinate provides a strong theoretical basis for potential inhibitory activity.
Part 2: The Succinate Dehydrogenase (SDH) Inhibition Assay
The assay detailed here is a robust, colorimetric method suitable for a 96-well plate format, allowing for medium-throughput screening.
Principle of the Assay
SDH catalyzes the oxidation of succinate to fumarate. In this process, electrons are transferred from succinate to the enzyme's FAD cofactor, and then through a series of iron-sulfur clusters to ubiquinone (Coenzyme Q) in the mitochondrial membrane.[4] Since monitoring fumarate or ubiquinol formation directly can be complex, this protocol utilizes an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP) .
The electron flow is redirected: from the enzyme's iron-sulfur clusters, electrons are passed to an intermediate carrier, Phenazine Methosulfate (PMS), which then reduces DCPIP.
-
Active SDH: Reduces DCPIP, causing its deep blue color to fade.
-
Inhibited SDH: The reaction rate slows or stops, and the blue color of DCPIP persists.
The rate of DCPIP reduction, measured as a decrease in absorbance at 600 nm, is therefore directly proportional to SDH activity.
Experimental Workflow Diagram
Caption: Workflow for the SDH inhibition assay.
Detailed Step-by-Step Protocol
Causality and experimental rationale are provided in italics.
-
Preparation of Reagents:
-
Assay Buffer: 50 mM Potassium Phosphate, pH 7.4, 1 mM KCN.
-
Rationale: The phosphate buffer maintains physiological pH. Potassium cyanide (KCN) is critical; it inhibits Complex IV (Cytochrome c oxidase), preventing electrons from being consumed downstream of Complex II, thus ensuring they are available to reduce the artificial acceptor, DCPIP.
-
-
Mitochondrial Preparation: Isolate mitochondria from a relevant tissue source (e.g., rat liver, heart) via differential centrifugation or use a commercially available mitochondrial preparation. The final protein concentration should be determined (e.g., via Bradford assay) and diluted in Assay Buffer to ~0.5 mg/mL.
-
Succinate Substrate (1 M): Prepare a 1 M stock solution of disodium succinate in water.
-
DCPIP Stock (5 mM): Prepare a 5 mM stock solution of 2,6-dichlorophenolindophenol in Assay Buffer. Keep protected from light.
-
PMS Stock (10 mM): Prepare a 10 mM stock solution of Phenazine Methosulfate in water. Prepare fresh daily and protect from light.
-
Inhibitor Stocks (e.g., 100 mM): Prepare 100 mM stock solutions of Malonic Acid and Succinanilic Acid in water or DMSO. If using DMSO, ensure the final concentration in the well does not exceed 0.5% to avoid solvent effects.
-
-
Assay Setup (96-well plate):
-
Controls:
-
No-Inhibitor Control (100% Activity): Wells containing mitochondrial prep and vehicle (e.g., water or DMSO).
-
No-Substrate Control (Blank): Wells containing all components except succinate. This measures the background rate of DCPIP reduction.
-
-
Test Wells: To appropriate wells, add 160 µL of Assay Buffer and 10 µL of the mitochondrial preparation.
-
Inhibitor Addition: Add 10 µL of various dilutions of Malonic Acid and Succinanilic Acid to their respective wells. For the No-Inhibitor control, add 10 µL of the vehicle.
-
Pre-incubation: Gently mix and pre-incubate the plate for 5-10 minutes at room temperature.
-
Rationale: This allows the inhibitors to bind to the enzyme before the reaction is initiated, ensuring a more accurate measurement of inhibition.
-
-
-
Reaction Initiation and Measurement:
-
Prepare a Reaction Mix containing DCPIP, PMS, and Succinate. For each well, you will need:
-
Assay Buffer: 12 µL
-
5 mM DCPIP: 4 µL (Final conc: 100 µM)
-
10 mM PMS: 2 µL (Final conc: 100 µM)
-
1 M Succinate: 2 µL (Final conc: 10 mM)
-
-
To initiate the reaction, add 20 µL of the Reaction Mix to each well.
-
Immediately place the plate in a microplate reader pre-set to 37°C.
-
Measure the decrease in absorbance at 600 nm every 30 seconds for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Correct the rates by subtracting the rate of the No-Substrate control.
-
Calculate the percent inhibition for each inhibitor concentration: % Inhibition = (1 - (Rate_inhibitor / Rate_vehicle)) * 100
-
Plot % Inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a non-linear regression curve (log(inhibitor) vs. response -- variable slope).
-
Part 3: Comparative Data & Interpretation
The primary output of this experiment is a dose-response curve for each compound, from which the IC₅₀ value is derived. The lower the IC₅₀, the more potent the inhibitor.
Illustrative Data Presentation
The table below presents hypothetical but plausible data that could be generated from the described assay. This data is for illustrative purposes to guide interpretation.
| Compound | Chemical Structure (SMILES) | Max Inhibition (%) | IC₅₀ (mM) | Putative Mechanism |
| Malonic Acid | C(C(=O)O)C(=O)O | ~98% | 1.2 | Competitive |
| Succinanilic Acid | C1=CC=C(C=C1)NC(=O)CCC(=O)O | ~85% | 8.5 | Competitive (Hypothesized) |
Interpretation of Illustrative Data:
-
Potency: In this hypothetical scenario, Malonic Acid (IC₅₀ = 1.2 mM) is significantly more potent than Succinanilic Acid (IC₅₀ = 8.5 mM), requiring a much lower concentration to achieve 50% inhibition.
-
Efficacy: The maximum inhibition achieved by Succinanilic Acid is slightly lower, which could suggest incomplete inhibition or a different binding mode.
-
Structural Implication: The bulky phenyl-amino group of succinanilic acid, compared to the simple carboxyl group of malonate, likely creates steric hindrance within the enzyme's active site. This could explain its lower affinity (higher IC₅₀) for the enzyme. While it can still bind due to the core succinate-like structure, the fit is less optimal than that of malonic acid.
Part 4: Visualizing the Mechanism of Action
Understanding how these compounds inhibit SDH requires visualizing their interaction with the enzyme at the start of the mitochondrial electron transport chain.
Caption: Mechanism of competitive inhibition at SDH.
As shown in the diagram, both the native substrate (Succinate) and the competitive inhibitors (Malonic Acid, Succinanilic Acid) target the same succinate-binding site on the SDHA subunit of the enzyme complex. When an inhibitor occupies this site, it physically prevents succinate from binding, thereby halting the oxidation to fumarate and the subsequent transfer of electrons to the electron transport chain.
Conclusion
This guide establishes a framework for comparing the inhibitory potential of a novel compound, Succinanilic Acid, against the well-characterized inhibitor, Malonic Acid, in a Succinate Dehydrogenase assay. By focusing on a robust colorimetric protocol and providing the rationale behind each step, we equip researchers with the necessary tools to generate high-quality, interpretable data.
The structural analysis suggests that while Succinanilic Acid is a plausible SDH inhibitor, its efficacy is likely lower than that of Malonic Acid due to steric effects from the anilide substitution. The provided protocol offers a direct and reliable method to experimentally validate this hypothesis, determine a quantitative IC₅₀ value, and further probe the structure-activity relationships of succinate analogs as mitochondrial modulators.
References
- 1. Succinate dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. Inhibition of succinic acid dehydronase | PPTX [slideshare.net]
- 3. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Mitochondrial Complex II by the Anticancer Agent Lonidamine - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Anilino-4-oxobutanoic Acid
Part 1: Hazard Assessment & Characterization
Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is essential. 4-Anilino-4-oxobutanoic acid, also known as N-Phenylsuccinamic acid, is a solid organic compound.[1] While it is not classified under the most severe hazard categories, it possesses properties that demand careful handling. The primary hazards, based on data from structurally similar compounds and general chemical principles, are related to irritation.[2]
The causality behind these classifications stems from the compound's chemical nature. As a dicarboxylic acid monoamide, it can irritate mucous membranes and the respiratory tract upon inhalation of its dust. Direct contact with the skin and eyes can lead to irritation.[2] Therefore, the entire disposal workflow is designed to minimize direct contact and aerosolization.
Table 1: Hazard Identification for this compound and Analogs
| Hazard Class | GHS Hazard Statement | Rationale & Implication for Handling |
|---|---|---|
| Skin Irritation | H315: Causes skin irritation[2] | Prolonged or repeated contact should be avoided. Impervious gloves are required. |
| Eye Irritation | H319: Causes serious eye irritation[2] | Chemical splash goggles are mandatory to prevent accidental eye contact. |
| Respiratory Irritation | H335: May cause respiratory irritation[2] | Handling should occur in a well-ventilated area or chemical fume hood to prevent inhalation of dust. |
| Acute Oral Toxicity | H302: Harmful if swallowed[3] | Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly after handling.[2] |
Part 2: Personal Protective Equipment (PPE) - Your First Line of Defense
Based on the hazard assessment, a standard suite of PPE is required to mitigate risks during handling and disposal. This is a self-validating system: if your PPE remains clean and intact throughout the process, you have successfully isolated yourself from the chemical hazard.
Table 2: Required PPE for Handling this compound Waste
| Protection Type | Specification | Rationale |
|---|---|---|
| Eye/Face | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[4] | Protects against accidental splashes of solutions or airborne dust particles causing eye irritation.[2] |
| Hand | Nitrile or other chemically resistant gloves. | Prevents skin contact, which can cause irritation.[2] |
| Body | Standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory | Not typically required if handled in a fume hood or well-ventilated area.[4] | A NIOSH-approved respirator may be necessary for large-scale operations or spill cleanup where dust generation is significant. |
Part 3: Disposal Workflow & Step-by-Step Protocol
The disposal of this compound must comply with the guidelines set forth by the Occupational Safety & Health Administration (OSHA) and the Environmental Protection Agency (EPA).[5][6] The fundamental principle is that chemical waste must be segregated, properly contained, and disposed of through an approved waste disposal plant or licensed contractor.[2][7] Do not dispose of this chemical down the drain or in regular trash.[7][8]
Caption: Disposal decision workflow for this compound.
Experimental Protocol: Step-by-Step Waste Handling
-
Preparation and Assessment:
-
Step 1.1: Don all required PPE as outlined in Table 2.
-
Step 1.2: Assess the form of the waste. Is it a solid (e.g., leftover reagent, contaminated weighing paper), a liquid (e.g., dissolved in a solvent for an experiment), or contaminated labware (e.g., empty container, used glassware)?
-
-
Waste Collection and Segregation:
-
Step 2.1 (For Solid Waste): Carefully transfer the solid waste into a designated solid chemical waste container. This container must be made of a compatible material (e.g., HDPE), be in good condition, and have a secure, sealable lid.[5] Minimize dust generation during transfer.[2]
-
Step 2.2 (For Liquid Waste): Pour liquid waste containing this compound into a designated liquid chemical waste container. Do not mix incompatible waste streams. Ensure the container has secondary containment to prevent spills.
-
Step 2.3 (For Contaminated Labware):
-
Empty Containers: If the original container is empty (no freestanding liquid or visible residue remains), deface the label and dispose of it in the regular trash or designated glass waste, as per your institution's policy.[9]
-
Contaminated Glassware/Sharps: Glassware that cannot be reasonably decontaminated should be disposed of in a designated "Contaminated Glass Waste" or "Sharps" container.[5]
-
-
-
Container Labeling:
-
Step 3.1: The waste container must be labeled with the words "HAZARDOUS WASTE".[10]
-
Step 3.2: Clearly list all chemical constituents by their full name (i.e., "this compound") and their approximate percentages.[10] Do not use abbreviations or chemical formulas.
-
Step 3.3: Keep the container lid securely fastened at all times, except when adding waste.[5][10]
-
-
Storage and Final Disposal:
-
Step 4.1: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA). This area should be away from general lab traffic and incompatible materials.
-
Step 4.2: Once the container is full, or on a regular schedule, arrange for pickup by your institution's Environmental Health & Safety (EHS) department or a certified hazardous waste contractor.[5] They will transport the waste to an approved disposal facility for final treatment, which may include incineration or other methods compliant with federal and local regulations.[5][11]
-
Part 4: Spill Management and Decontamination
In the event of a small spill of solid this compound:
-
Ensure the area is well-ventilated.
-
Wearing your full PPE, gently sweep up the solid material.[7] Avoid actions that create dust.
-
Place the swept-up material and any contaminated cleaning supplies into a labeled hazardous waste container.
-
Clean the spill area with soap and water.
For glassware decontamination, rinse with a suitable solvent (one in which the compound is soluble) and collect the rinsate as hazardous liquid waste. Follow with a standard wash using soap and water.
By adhering to these procedures, you contribute to a culture of safety and environmental responsibility, ensuring that the impact of our research remains a positive one.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. aksci.com [aksci.com]
- 3. 4-(4-Hydroxyanilino)-4-oxobutanoic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. Succinic Acid SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 5. usbioclean.com [usbioclean.com]
- 6. nationalacademies.org [nationalacademies.org]
- 7. aksci.com [aksci.com]
- 8. chemos.de [chemos.de]
- 9. sfasu.edu [sfasu.edu]
- 10. engineering.purdue.edu [engineering.purdue.edu]
- 11. uswonline.com [uswonline.com]
A Researcher's Guide to Personal Protective Equipment for Handling 4-Anilino-4-oxobutanoic Acid
In the landscape of pharmaceutical research and development, the meticulous handling of chemical reagents is a cornerstone of both groundbreaking discovery and unwavering laboratory safety. 4-Anilino-4-oxobutanoic acid, a compound of interest in various research applications, requires a comprehensive understanding of its hazard profile to ensure the well-being of laboratory personnel. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE), grounded in established safety protocols and a causal understanding of the risks involved. Our objective is to empower researchers with the knowledge to create a self-validating system of safety that extends from initial handling to final disposal.
Understanding the Hazard: Why Specific PPE is Crucial
This compound and its structural analogs are classified as irritants.[1][2] The primary routes of hazardous exposure are through skin contact, eye contact, and inhalation of dust particles.[1][2][3] Exposure can lead to skin irritation, serious eye irritation, and respiratory tract irritation.[1][2][4] Therefore, a multi-faceted PPE strategy is not merely a recommendation but a critical line of defense to mitigate these risks.
The core principle of our PPE protocol is to establish a barrier between the researcher and the chemical. The selection of these barriers must be directly correlated to the potential exposure level, which is influenced by the quantity of the substance being handled and the nature of the procedure.
Core PPE Requirements: A Multi-Layered Defense
A baseline of PPE is mandatory for any procedure involving this compound, regardless of scale. The following table outlines the essential equipment and the rationale for its use.
| PPE Component | Specification | Rationale for Use |
| Eye Protection | ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles. | Protects against accidental splashes and airborne dust particles that can cause serious eye irritation.[1][2][4] |
| Hand Protection | Nitrile gloves (minimum thickness of 4 mil). | Provides a chemical-resistant barrier to prevent skin contact and subsequent irritation.[1][2] |
| Body Protection | A buttoned lab coat. | Protects the skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood is required. | Minimizes the inhalation of dust particles, which can cause respiratory irritation.[1][2] |
Operational Plans: Scaling PPE to the Task
The required level of PPE is not static; it must be adapted to the specific experimental context. The following workflow provides a decision-making framework for selecting appropriate PPE based on the scale and nature of the work.
Caption: PPE selection workflow based on task scale.
Step-by-Step Guide for Handling this compound
1. Pre-Handling Preparation:
-
Ensure the work area, typically a chemical fume hood, is clean and uncluttered.
-
Verify that an eyewash station and safety shower are accessible.
-
Assemble all necessary equipment and reagents before retrieving the this compound.
-
Don the appropriate PPE as determined by your task assessment. For most applications, this will include a lab coat, nitrile gloves, and safety glasses.
2. Handling the Chemical:
-
When weighing the solid, perform the task in a fume hood or a ventilated balance enclosure to minimize dust inhalation.
-
Use a spatula to handle the solid. Avoid creating dust clouds.
-
If preparing a solution, add the solid to the solvent slowly to prevent splashing.
-
Keep the container of this compound closed when not in use.
3. Post-Handling Decontamination:
-
Wipe down the work surface with an appropriate solvent to remove any residual chemical.
-
Properly dispose of any contaminated materials, such as weigh boats or pipette tips, in a designated hazardous waste container.
Disposal Plan for Contaminated PPE
The proper disposal of contaminated PPE is as crucial as its initial selection to prevent secondary exposure.
1. Glove Disposal:
-
After handling is complete, remove gloves using a technique that avoids skin contact with the outer surface of the glove.
-
Dispose of used gloves in a designated hazardous chemical waste container. Do not discard them in the regular trash.
2. Lab Coat Management:
-
If your lab coat becomes contaminated, remove it immediately and place it in a labeled, sealed bag for professional laundering or disposal according to your institution's guidelines.
3. Spill Response:
-
In the event of a small spill, ensure you are wearing your full PPE.
-
Contain the spill with an inert absorbent material.
-
Carefully sweep or scoop the material into a designated hazardous waste container.[1]
-
Clean the spill area with a suitable solvent and dispose of all cleaning materials as hazardous waste.
-
For larger spills, evacuate the area and contact your institution's environmental health and safety department.
By adhering to these procedural steps and understanding the rationale behind them, researchers can confidently handle this compound, ensuring a safe and productive laboratory environment. This commitment to safety not only protects the individual but also upholds the integrity of the scientific process.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
